3-Dimethylaminoacrolein
Description
The exact mass of the compound 3-(Dimethylamino)acrylaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMPLDPCKRASL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | 3-Dimethylaminoacrolein | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-63-9, 692-32-0 | |
| Record name | 3-(Dimethylamino)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylaminoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(dimethylamino)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(dimethylamino)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DIMETHYLAMINOACROLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Dimethylaminoacrolein (CAS 927-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylaminoacrolein (B57599), with CAS number 927-63-9, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways.[1][2] Its unique bifunctional nature, possessing both an activated aldehyde and an enamine moiety, renders it a highly reactive intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.[2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a pale yellow to brown, water-soluble liquid.[1][5] It is characterized by the molecular formula C₅H₉NO and a molar mass of 99.133 g·mol⁻¹.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 927-63-9 (non-specific), 692-32-0 | [1] |
| Molecular Formula | C₅H₉NO | [1][6] |
| Molar Mass | 99.133 g·mol⁻¹ | [1] |
| Appearance | Clear, faintly yellow to dark brown liquid | [1] |
| Density | 0.99 g/cm³ at 25 °C | [1] |
| Boiling Point | 270-273 °C | [3][5] |
| Refractive Index | n20/D 1.584 | [3] |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |
| Flash Point | 113 °C (closed cup) | [7] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | Available from various sources, including Sigma-Aldrich and PubChem. | [3] |
| ¹³C NMR | Data available in the literature (e.g., J. Prakt. Chem. 315, 1121(1973)). | [3] |
| IR Spectroscopy | Vapor phase IR spectra are available. | [3] |
| Mass Spectrometry | GC-MS data shows a top peak at m/z 42 and the molecular ion peak at m/z 99. | [3] |
Synthesis of this compound
The industrial synthesis of this compound has evolved to avoid hazardous starting materials. The Vilsmeier-Haack reaction is a common and efficient method.
Vilsmeier-Haack Synthesis from Vinyl Ethers
A widely used and safer industrial method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and an activating agent like phosgene (B1210022) or phosphoryl chloride (POCl₃).[1]
Experimental Protocol: Synthesis of this compound via the Vilsmeier-Haack Reaction
-
Reagents: Isobutyl vinyl ether, Dimethylformamide (DMF), Phosphoryl chloride (POCl₃), Sodium hydroxide (B78521) solution.
-
Procedure:
-
In a suitable reaction vessel, the Vilsmeier reagent is prepared by the reaction of DMF and POCl₃.[1]
-
Isobutyl vinyl ether is then reacted with the freshly prepared Vilsmeier reagent.[1]
-
The reaction mixture is subsequently treated with a dilute sodium hydroxide solution to yield this compound.[1] This continuous process can achieve yields as high as 86%.[1]
-
A diagram of the Vilsmeier-Haack synthesis workflow is provided below.
Caption: Vilsmeier-Haack Synthesis Workflow.
Reactivity and Applications in Synthesis
This compound is a versatile synthon for introducing a three-carbon aldehyde-containing fragment into molecules. Its reactivity is characterized by the electrophilic nature of the aldehyde and the nucleophilic character of the enamine.
Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[2][8]
The reaction of this compound with guanidine (B92328) provides a direct and high-yielding route to 2-aminopyrimidine (B69317), a key scaffold in medicinal chemistry.[1]
Experimental Protocol: Synthesis of 2-Aminopyrimidine
-
Reagents: this compound, Guanidine.
-
Procedure:
-
This compound is reacted with guanidine.
-
The reaction proceeds to form 2-aminopyrimidine in nearly quantitative yield.[1]
-
The reaction pathway for the synthesis of 2-aminopyrimidine is illustrated below.
Caption: Synthesis of 2-Aminopyrimidine.
Vinamidinium salts derived from this compound are valuable intermediates for the synthesis of substituted pyrroles and thiophenes.[1]
Experimental Protocol: Synthesis of N-Alkylpyrroles
-
Reagents: this compound, Dimethylammonium tetrafluoroborate (B81430), Glycine (B1666218) esters.
-
Procedure:
A logical diagram illustrating the relationship between this compound and its application in pyrrole (B145914) synthesis is shown below.
Caption: Heterocycle Synthesis via Vinamidinium Salts.
Knoevenagel Condensation
This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, to form 1,3-butadiene (B125203) derivatives.[1] This reaction is also utilized in the synthesis of precursors for agrochemicals and pharmaceuticals, for instance, in the production of 2-chloronicotinic acid derivatives.[1]
Experimental Protocol: Reaction with Malononitrile
-
Reagents: this compound, Malononitrile.
-
Procedure:
-
This compound is reacted with malononitrile.
-
The condensation reaction proceeds to yield the corresponding 1,3-butadiene derivative.[1]
-
Biological Activity and Safety
This compound has been noted for its unusual biological properties, including the ability to reverse the hypnotic effect of morphine in mice and a stimulating effect in humans.[1][5] It is considered a more stable and less toxic precursor to malondialdehyde, a genotoxic and mutagenic compound.[1]
Safety Information:
This compound is classified as a corrosive substance.[1][7] It can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Source:[1][7][9] |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a C3 building block has led to its widespread use in the construction of a diverse range of heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries. The synthetic routes to and from this compound are well-established, offering efficient and high-yielding transformations. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound(927-63-9) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 927-63-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminoacrolein, with the IUPAC name (2E)-3-(Dimethylamino)prop-2-enal, is a versatile organic compound that serves as a key intermediate in a multitude of synthetic pathways.[1] Its unique bifunctional nature, possessing both an aldehyde and an enamine moiety, renders it a valuable building block for the construction of complex molecules, particularly nitrogen-containing heterocycles.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and experimental applications, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a clear, faintly yellow to dark brown liquid that is soluble in water, methanol (B129727), and 1,2-dichloroethane.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1] |
| Molar Mass | 99.133 g·mol⁻¹ | [1] |
| Appearance | Clear, faintly yellow to dark brown liquid | [1] |
| Density | 0.99 g·cm⁻³ at 25°C | [1] |
| Boiling Point | 91 °C at 0.1 kPa; 133–144 °C; 270–273 °C | [1] |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |
| Refractive Index (n²⁰/D) | 1.584 - 1.588 | |
| Flash Point | 113 °C (closed cup) | |
| CAS Number | 927-63-9 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.
Table 2: Spectral Data of this compound
| Spectrum Type | Key Features/Signals | Reference |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | [3] |
| IR | Available | [2] |
| Mass Spectrometry | Available | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Vilsmeier-Haack reaction being a prominent and industrially relevant method.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and an activating agent like phosgene, phosphoryl chloride (POCl₃), or oxalyl chloride.[1] A general procedure is outlined below.
Materials:
-
Isobutyl vinyl ether
-
Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dilute sodium hydroxide (B78521) solution
-
Appropriate organic solvents for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the Vilsmeier Reagent: In a reaction vessel, dimethylformamide (DMF) is reacted with phosphoryl chloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium salt. This reaction is typically performed at reduced temperatures.
-
Reaction with Vinyl Ether: Isobutyl vinyl ether is then added to the Vilsmeier reagent. The reaction mixture is stirred, allowing for the formation of an intermediate.
-
Hydrolysis: The intermediate is subsequently hydrolyzed by the addition of a dilute sodium hydroxide solution. This step yields this compound.[1]
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.[4]
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Applications
This compound is a versatile reagent due to the presence of both an electrophilic aldehyde group and a nucleophilic enamine system. This dual reactivity allows it to participate in a wide range of chemical transformations.
Reactions with Nucleophiles
The aldehyde group of this compound readily reacts with various nucleophiles. For instance, it reacts with guanidine (B92328) to form 2-aminopyrimidine (B69317) in nearly quantitative yield.[1]
Experimental Protocol: Synthesis of 2-Aminopyrimidine
Materials:
-
This compound
-
Guanidine nitrate (B79036)
-
Sodium methoxide (B1231860)
-
Methanol
Procedure:
-
A solution of this compound in methanol is prepared in a reaction flask.
-
Guanidine nitrate and a catalytic amount of sodium methoxide are added to the solution.[5]
-
The reaction mixture is stirred, typically under reflux, to facilitate the condensation reaction.
-
Upon completion, the reaction is cooled, and the product, 2-aminopyrimidine, can be isolated by crystallization or other purification techniques.
Reactions with CH-Acidic Compounds
This compound can react with compounds containing active methylene (B1212753) groups (CH-acidic compounds), such as malononitrile. This reaction leads to the formation of 1,3-butadiene (B125203) derivatives.[1]
Logical Relationship of Reactivity
The following diagram illustrates the key reactive sites of this compound and its general reaction pathways with nucleophiles and CH-acidic compounds.
Caption: Reactivity pathways of this compound.
Safety and Handling
This compound is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with a rich and diverse reactivity profile. Its ability to act as a precursor to a wide array of heterocyclic compounds makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound(927-63-9) 1H NMR [m.chemicalbook.com]
- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Dimethylaminoacrolein: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylaminoacrolein (B57599) (3-DMA) is a versatile organic compound that serves as a crucial building block in synthetic chemistry.[1] Its unique bifunctional nature, combining the reactivity of an α,β-unsaturated aldehyde with an enamine, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic data, and key synthetic methodologies related to 3-DMA, with a particular focus on its applications in pharmaceutical and materials science.
Chemical Structure and Formula
This compound, systematically named (2E)-3-(Dimethylamino)prop-2-enal, is an organic compound with the chemical formula C₅H₉NO.[2] The molecule features a three-carbon chain with a terminal aldehyde group and a dimethylamino group at the 3-position, conjugated through a carbon-carbon double bond. This conjugation gives rise to its characteristic reactivity.
-
Molecular Formula: C₅H₉NO
-
Canonical SMILES: CN(C)/C=C/C=O[2]
-
InChI Key: RRLMPLDPCKRASL-ONEGZZNKSA-N[2]
Physicochemical and Spectroscopic Data
The properties of 3-DMA are summarized in the tables below. These data are essential for its handling, storage, and application in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 99.13 g/mol | [2] |
| Appearance | Clear, faintly yellow to dark brown liquid | [2] |
| Density | 0.99 g/cm³ at 25 °C | [2] |
| Boiling Point | 270-273 °C (lit.) | |
| Refractive Index | n20/D 1.584 (lit.) | |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Table 2: Spectroscopic Data Interpretation for this compound
| Spectroscopy | Expected Peaks and Assignments | References |
| ¹H NMR | δ 9.0-10.0 ppm: Aldehyde proton (-CHO), likely a doublet due to coupling with the adjacent vinyl proton. δ 5.0-7.5 ppm: Vinylic protons (-CH=CH-), exhibiting complex splitting patterns (doublet of doublets). δ 2.8-3.2 ppm: Methyl protons of the dimethylamino group (-N(CH₃)₂), typically a singlet. | [3][4] |
| ¹³C NMR | δ 190-200 ppm: Aldehyde carbonyl carbon (C=O). δ 115-150 ppm: Vinylic carbons (C=C). δ 35-45 ppm: Methyl carbons of the dimethylamino group. | [5][6][7] |
| IR Spectroscopy | ~1655-1705 cm⁻¹: Strong C=O stretch (conjugated aldehyde). ~1600-1650 cm⁻¹: C=C stretch. ~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretches of an aldehyde. | [3][4][6] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
A common and industrially relevant method for synthesizing 3-DMA involves the Vilsmeier-Haack reaction, using a vinyl ether and a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]
Reaction Scheme:
-
Formation of Vilsmeier Reagent: DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻
-
Reaction with Vinyl Ether: Isobutyl vinyl ether + Vilsmeier Reagent → Intermediate Iminium Salt
-
Hydrolysis: Intermediate Iminium Salt + H₂O/OH⁻ → this compound
Detailed Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.
-
With vigorous stirring, add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Isobutyl Vinyl Ether: Cool the freshly prepared Vilsmeier reagent in an ice-salt bath.
-
Add isobutyl vinyl ether dropwise to the reaction mixture, again maintaining a low internal temperature.
-
Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the vinyl ether.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide (B78521) until the pH is approximately 7-8.
-
The aqueous solution containing 3-DMA can then be used directly, or the product can be extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.[1]
Synthesis of 2-Aminopyrimidine (B69317)
3-DMA is an excellent precursor for the synthesis of various heterocycles. A notable example is the near-quantitative formation of 2-aminopyrimidine by reaction with guanidine (B92328).[1]
Reaction Scheme: this compound + Guanidine → 2-Aminopyrimidine
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Add an equimolar amount of guanidine (often used as guanidine hydrochloride or guanidine carbonate, with a base like sodium methoxide (B1231860) or sodium ethoxide to liberate the free base).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude 2-aminopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: 3-DMA as a versatile precursor for heterocyclic synthesis.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis. Its ability to act as a C₃ building block enables the efficient construction of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. The synthetic routes described herein, particularly the Vilsmeier-Haack approach, offer reliable methods for its preparation. This guide provides foundational data and protocols to support further research and development efforts leveraging this important molecule.
References
- 1. This compound(927-63-9) 1H NMR [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of (2E)-3-(Dimethylamino)prop-2-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(Dimethylamino)prop-2-enal, also known as 3-(dimethylamino)acrolein, is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. Its unique structure, combining an enamine and an aldehyde, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to (2E)-3-(Dimethylamino)prop-2-enal, complete with detailed experimental protocols, comparative data, and a process workflow for its preparation.
Introduction
(2E)-3-(Dimethylamino)prop-2-enal is a pale yellow, water-soluble liquid with the chemical formula C₅H₉NO.[1] The molecule's reactivity is characterized by the conjugated system of the dimethylamino group, a carbon-carbon double bond, and an aldehyde functionality. This arrangement allows it to act as a nucleophilic enamine and an electrophilic aldehyde, enabling its participation in a variety of chemical transformations, including cyclization and condensation reactions.[2] Consequently, it is a crucial precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. This guide will focus on the most common and industrially relevant methods for its synthesis.
Synthetic Methodologies
The synthesis of (2E)-3-(Dimethylamino)prop-2-enal can be achieved through several pathways. The most prominent methods include the Vilsmeier-Haack reaction involving vinyl ethers and the reaction of malondialdehyde precursors with dimethylamine (B145610).
Vilsmeier-Haack Reaction of Vinyl Ethers
A highly efficient and industrially scalable method for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal is the Vilsmeier-Haack reaction of a vinyl ether with a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosgene.[1] This method has been reported to produce the target compound in high yields.[1]
Reaction Scheme: R = alkyl group (e.g., ethyl, isobutyl)
Step 1: Formation of the Vilsmeier Reagent DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻
Step 2: Reaction with Vinyl Ether and Hydrolysis RO-CH=CH₂ + [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ → Intermediate Iminium Salt --(H₂O, base)--> (CH₃)₂N-CH=CH-CHO
Reaction of Malondialdehyde Precursors with Dimethylamine
Another common and reliable method involves the use of a stable precursor of malondialdehyde, such as 1,1,3,3-tetramethoxypropane (B13500) (malondialdehyde bis(dimethyl acetal)), which is first hydrolyzed in situ to generate malondialdehyde. The malondialdehyde is then reacted with dimethylamine to yield the final product.[3][4]
Reaction Scheme:
Step 1: In situ generation of Malondialdehyde CH(OCH₃)₂CH₂CH(OCH₃)₂ + H₂O --(H⁺)--> OHC-CH₂-CHO + 4 CH₃OH
Step 2: Condensation with Dimethylamine OHC-CH₂-CHO + (CH₃)₂NH → (CH₃)₂N-CH=CH-CHO + H₂O
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction of Isobutyl Vinyl Ether
This protocol is based on a high-yield continuous process.[1]
Materials and Equipment:
-
Isobutyl vinyl ether
-
Vilsmeier reagent (prepared from a suitable source, e.g., DMF and phosgene)
-
Dilute sodium hydroxide (B78521) solution
-
Standard laboratory glassware for continuous reaction setup
-
Extraction and distillation apparatus
Procedure:
-
The Vilsmeier reagent is prepared and continuously fed into a reactor.
-
Isobutyl vinyl ether is simultaneously and continuously introduced into the reactor.
-
The reaction mixture is then treated with a dilute aqueous solution of sodium hydroxide to facilitate hydrolysis of the intermediate iminium salt.
-
The aqueous solution containing the product is then subjected to extraction with a suitable organic solvent (e.g., dichloromethane).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure (2E)-3-(Dimethylamino)prop-2-enal.
Protocol 2: Synthesis from 1,1,3,3-Tetramethoxypropane and Dimethylamine
This protocol is an adaptation of a procedure for a similar enaminone.[3]
Materials and Equipment:
-
1,1,3,3-Tetramethoxypropane
-
Dimethylamine (e.g., 40% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In Situ Generation of Malondialdehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,3,3-tetramethoxypropane (10.0 g, 60.9 mmol) in deionized water (50 mL).
-
Add concentrated hydrochloric acid (1 mL) dropwise while stirring.
-
Heat the mixture to 40°C and stir for 2 hours to facilitate the hydrolysis of the acetal (B89532) to malondialdehyde.
-
Condensation Reaction: Cool the aqueous solution of malondialdehyde to room temperature. Add a 40% aqueous solution of dimethylamine (6.87 g, 60.9 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2E)-3-(Dimethylamino)prop-2-enal.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Malondialdehyde Precursor |
| Starting Materials | Isobutyl vinyl ether, Vilsmeier reagent | 1,1,3,3-Tetramethoxypropane, Dimethylamine |
| Key Reagents | Vilsmeier reagent (e.g., from DMF/Phosgene) | Hydrochloric acid, Sodium bicarbonate |
| Reaction Type | Electrophilic substitution / Hydrolysis | Acetal hydrolysis / Condensation |
| Reported Yield | 86%[1] | Typically 70-85% (estimated based on similar reactions)[4] |
| Advantages | High yield, suitable for continuous process | Readily available starting materials, milder conditions |
| Disadvantages | Use of hazardous reagents (e.g., phosgene) | In-situ generation of reactive malondialdehyde |
Table 2: Physicochemical and Spectroscopic Data of (2E)-3-(Dimethylamino)prop-2-enal
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1] |
| Molar Mass | 99.13 g/mol | [1] |
| Appearance | Pale yellow to brown liquid | [1] |
| Density | 0.99 g/cm³ at 25°C | [1] |
| Boiling Point | 91°C at 0.1 kPa | [1] |
| ¹H NMR (CDCl₃) | Data not explicitly found in searches | |
| ¹³C NMR | Referenced in PubChem | [5] |
| IR (Neat) | Data not explicitly found in searches |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal via the malondialdehyde precursor route, which is generally more accessible for standard laboratory settings.
Caption: Experimental workflow for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal.
Conclusion
This technical guide has detailed two primary and effective methods for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal. The Vilsmeier-Haack reaction offers a high-yield route suitable for industrial-scale production, while the use of malondialdehyde precursors provides a more accessible laboratory-scale synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate. Further research to fully characterize the spectroscopic properties of the final product is encouraged for quality control and analytical purposes.
References
A Comprehensive Technical Guide to (2E)-3-(Dimethylamino)prop-2-enal
For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. This guide provides an in-depth look at 3-Dimethylaminoacrolein, a key building block in organic synthesis.
1. Chemical Identity
-
Synonyms: 3-(Dimethylamino)acrolein, 3-(Dimethylamino)acrylaldehyde, (E)-3-(dimethylamino)acrylaldehyde, 3-(Dimethylamino)-2-propenal, β-(Dimethylamino)acrolein[2][3][4]
2. Physicochemical Properties
This compound is an organic compound with the formula (CH₃)₂NCH=CHCHO.[1] It presents as a pale yellow to dark brown, water-soluble liquid.[1][5] This compound is valued as a stable and less toxic precursor to malondialdehyde, which is genotoxic and mutagenic.[1] It combines the functionalities of an unsaturated aldehyde and an enamine, making it a reactive component for synthesizing various heterocyclic compounds.[1][6]
| Property | Value |
| Molecular Formula | C₅H₉NO[1][2][7] |
| Molar Mass | 99.133 g·mol⁻¹[1] |
| Appearance | Clear, faintly yellow to dark brown liquid[1] |
| Density | 0.99 g·cm⁻³ at 25 °C[1][3][7] |
| Boiling Point | 270–273 °C (at atmospheric pressure)[1][3][5][7] |
| 133–144 °C[1] | |
| 91 °C (at 0.1 kPa)[1] | |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane[1] |
| Refractive Index | n20/D 1.584[3][5][7] |
| Flash Point | >110 °C (>230 °F)[3] |
3. Experimental Protocols
3.1. Synthesis of this compound via the Vilsmeier-Haack Reaction
A common and industrially preferred method for synthesizing this compound involves the reaction of a vinyl ether with a Vilsmeier reagent.[1] This route avoids the use of the highly explosive propynal.[1]
Materials:
-
Isobutyl vinyl ether
-
Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide)
-
Dilute sodium hydroxide (B78521) solution
Procedure:
-
The Vilsmeier reagent is prepared by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF).
-
Isobutyl vinyl ether is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred, leading to the formation of an intermediate iminium salt.
-
The reaction is then quenched by the addition of a dilute sodium hydroxide solution.
-
This hydrolysis step yields this compound.
-
The product can be isolated and purified using standard laboratory techniques, such as distillation under reduced pressure. This process can be adapted for continuous production and typically results in a high yield of approximately 86%.[1]
3.2. Synthesis of 2-Aminopyrimidine (B69317)
This compound serves as a key precursor for various heterocyclic compounds. A notable example is the near-quantitative synthesis of 2-aminopyrimidine.[1]
Materials:
-
This compound
-
Guanidine
-
Suitable solvent (e.g., ethanol)
Procedure:
-
This compound is dissolved in a suitable solvent.
-
Guanidine is added to the solution.
-
The reaction mixture is heated under reflux.
-
The reaction proceeds via a condensation and subsequent cyclization mechanism.
-
Upon cooling, the 2-aminopyrimidine product crystallizes and can be collected by filtration.
4. Reaction Pathway Visualization
The following diagram illustrates the synthesis of this compound from isobutyl vinyl ether and the Vilsmeier reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound, 90% | Fisher Scientific [fishersci.ca]
- 5. This compound | 927-63-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Spectroscopic Profile of 3-Dimethylaminoacrolein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Dimethylaminoacrolein (DMNA), a versatile organic compound with applications in chemical synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.35 | d | 8.0 | CHO |
| 7.15 | d | 12.5 | N-CH= |
| 5.15 | dd | 12.5, 8.0 | =CH-CHO |
| 2.95 | s | - | N(CH₃)₂ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | CHO |
| 155.0 | N-CH= |
| 105.0 | =CH-CHO |
| 45.0, 37.5 | N(CH₃)₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The major IR absorption peaks for this compound are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| 2920 | C-H stretch (alkane) |
| 2850 | C-H stretch (alkane) |
| 1650 | C=O stretch (aldehyde) |
| 1600 | C=C stretch (alkene) |
| 1400 | C-H bend (alkane) |
| 1100 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 99.13 | M⁺ (Molecular Ion) | C₅H₉NO |
| 82 | High | [M-OH]⁺ |
| 42 | Base Peak | [C₂H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.
¹H NMR Spectroscopy Protocol:
-
The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The free induction decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy Protocol:
-
The spectrometer is tuned to the ¹³C frequency and the magnetic field is shimmed.
-
A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
The FID is processed similarly to the ¹H NMR data.
-
Chemical shifts are referenced to the deuterated solvent signal.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of liquid this compound is placed directly onto the ATR crystal.
-
The sample spectrum is then recorded.
-
The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Electron Ionization Mass Spectrometry (EI-MS)
-
A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Physical properties of 3-Dimethylaminoacrolein (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Dimethylaminoacrolein, a versatile organic compound utilized in various synthetic applications. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.
Core Physical Properties
This compound is a clear, faintly yellow to dark brown liquid that is soluble in water.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and developmental work.
| Property | Value | Conditions |
| Boiling Point | 270-273 °C | Standard atmospheric pressure (lit.)[2][3][4] |
| 133–144 °C | Not specified[1] | |
| 91 °C | 0.1 kPa (1 mmHg)[1][5] | |
| Density | 0.99 g/cm³ (or g/mL) | 25 °C (lit.)[1][2][3][4][6] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical synthesis and characterization. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube into the test tube with the sealed end pointing upwards.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with a suitable heating fluid, ensuring the side arm is not completely filled.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heating fluid.
-
Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the sample.
-
Observe the capillary tube. As the liquid heats, trapped air will be expelled. A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid reaches its boiling point.
-
Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Electronic balance (accurate to at least 0.01 g)
-
Pipette or dropper
Procedure:
-
Ensure the graduated cylinder is clean and completely dry.
-
Place the empty graduated cylinder on the electronic balance and tare the balance to zero.
-
Carefully add a known volume of this compound to the graduated cylinder using a pipette. For improved accuracy, use a volume that allows for clear reading of the meniscus.
-
Record the exact volume of the liquid, reading from the bottom of the meniscus at eye level to avoid parallax error.
-
Place the graduated cylinder containing the liquid back onto the tared electronic balance.
-
Record the mass of the liquid.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .
-
For enhanced accuracy, it is recommended to repeat the measurement several times and calculate the average density.
Synthesis Pathway of this compound
This compound can be synthesized via the Vilsmeier-Haack reaction. This process involves the formylation of an activated substrate, in this case, derived from a vinyl ether, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.
Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. vernier.com [vernier.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
An In-depth Technical Guide to the Solubility of 3-Dimethylaminoacrolein in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Dimethylaminoacrolein, a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, predicted solubility based on solvent properties, and a detailed experimental protocol for determining solubility.
Data Presentation: Solubility of this compound
The following table summarizes the known and predicted solubility of this compound in a range of common organic solvents. The predictions are based on the "like dissolves like" principle, considering the polar nature of this compound owing to its aldehyde and enamine functionalities.
| Solvent Class | Solvent Name | CAS Number | Polarity (Dielectric Constant) | Reported Solubility | Predicted Solubility |
| Water | Water | 7732-18-5 | 80.1 | Soluble[1][2] | - |
| Alcohols | Methanol | 67-56-1 | 32.7 | Soluble[1] | - |
| Ethanol | 64-17-5 | 24.5 | Not Reported | Highly Soluble | |
| Isopropanol | 67-63-0 | 19.9 | Not Reported | Soluble | |
| Chlorinated Solvents | 1,2-Dichloroethane | 107-06-2 | 10.4 | Soluble[1] | - |
| Dichloromethane | 75-09-2 | 9.1 | Not Reported | Highly Soluble | |
| Chloroform | 67-66-3 | 4.8 | Not Reported | Soluble | |
| Ketones | Acetone | 67-64-1 | 20.7 | Not Reported | Highly Soluble |
| Methyl Ethyl Ketone | 78-93-3 | 18.5 | Not Reported | Soluble | |
| Ethers | Diethyl Ether | 60-29-7 | 4.3 | Not Reported | Sparingly Soluble |
| Tetrahydrofuran | 109-99-9 | 7.6 | Not Reported | Soluble | |
| Esters | Ethyl Acetate | 141-78-6 | 6.0 | Not Reported | Soluble |
| Aprotic Polar Solvents | Dimethylformamide | 68-12-2 | 36.7 | Not Reported | Highly Soluble |
| Dimethyl Sulfoxide | 67-68-5 | 46.7 | Not Reported | Highly Soluble | |
| Hydrocarbons | Hexane | 110-54-3 | 1.9 | Not Reported | Insoluble |
| Toluene | 108-88-3 | 2.4 | Not Reported | Sparingly Soluble |
Experimental Protocols: Determination of Solubility
For researchers requiring precise quantitative solubility data, the following is a detailed methodology for the equilibrium solubility determination of this compound using the widely accepted shake-flask method.
Objective:
To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should be constant over time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure absorbance at the λmax for UV-Vis or peak area for HPLC).
-
Prepare a calibration curve by measuring the response of a series of standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Synthetic Utility of this compound
This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an electrophilic aldehyde group and a nucleophilic enamine, allows for versatile reactivity.
The following diagram illustrates the role of this compound as a precursor in the synthesis of various important heterocyclic scaffolds.
References
An In-depth Technical Guide to the Safe Handling of 3-Dimethylaminoacrolein
Introduction
3-Dimethylaminoacrolein (CAS No: 927-63-9) is a highly reactive and versatile organic compound instrumental in various synthetic pathways, particularly in pharmaceutical and chemical research. Its molecular formula is C5H9NO, and it has a molecular weight of approximately 99.13 g/mol .[1][2][3] This guide provides a comprehensive overview of its safety data, handling protocols, and emergency procedures, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and is corrosive.[1][3] The primary danger associated with this substance is its ability to cause severe skin burns and serious eye damage.[1][3][4][5] It is also harmful if swallowed or in contact with the skin and may cause respiratory irritation and allergic skin reactions.[1][6]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 / 1B | H314: Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[6] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[6] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction[6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experimental settings.
Table 2: Physical and Chemical Data
| Property | Value |
| Appearance | Light brown to brown liquid[1] |
| Molecular Weight | 99.13 g/mol [1] |
| Boiling Point | 270 - 273 °C @ 760 mmHg[1][7] |
| Density | 0.99 g/mL at 25 °C[7] |
| Flash Point | 113 °C / 235.4 °F (closed cup)[1][5] |
| Refractive Index | n20/D 1.584[4][7] |
| Solubility | Soluble in water[2] |
Handling, Storage, and Personal Protection
Strict adherence to safety protocols is mandatory when working with this compound to minimize exposure risk.
Experimental Protocol for Safe Handling
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][8] Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Personal Protective Equipment (PPE) : Wear the appropriate PPE as detailed in Table 3. Inspect gloves for integrity before use.
-
Dispensing : When transferring the liquid, avoid splashing. Use appropriate tools and techniques to handle the substance.
-
Avoiding Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid breathing any mists or vapors.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[6]
Storage Protocol
-
Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1]
-
Keep containers tightly sealed to prevent exposure to air and moisture, as the substance is air-sensitive.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[1][8]
-
Refrigerated storage is recommended.[1]
-
Incompatible materials include strong oxidizing agents and strong acids.[1]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[1] |
| Skin Protection | Chemical-resistant gloves (consult manufacturer for appropriate type) and protective clothing to prevent skin exposure.[1][8] |
| Respiratory Protection | Not required under normal use with adequate ventilation.[1] If ventilation is insufficient or in case of aerosol formation, use a respirator with a suitable filter (e.g., type ABEK EN14387). |
Emergency and First Aid Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
General Advice : In case of an accident, immediately seek medical attention and show the Safety Data Sheet to the attending physician.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and call an ophthalmologist immediately.[6]
-
Skin Contact : Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of water and soap for at least 15 minutes.[1] Seek immediate medical attention.[1] Contaminated clothing must be washed before reuse.[1][6]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If the victim is not breathing, administer artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion : DO NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink up to two glasses of water.[6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] Ingestion can cause severe swelling and damage, with a risk of perforation.[1]
Accidental Release Protocol
In the event of a spill, follow a structured response to ensure safety and proper cleanup. The workflow below outlines the necessary steps.
Caption: Logical workflow for responding to a chemical spill.
Fire-Fighting and Toxicological Information
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam to extinguish fires.[1]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
-
Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1]
Toxicological Information
The primary toxicological effect is severe corrosion. The substance causes burns upon any route of exposure (skin, eyes, ingestion, inhalation).[1] Ingestion is particularly dangerous, as it may cause perforation of the esophagus or stomach.[1] There is no specific information available regarding chronic health effects from long-term exposure.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)acrolein | 927-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound, CAS No. 927-63-9 - iChemical [ichemical.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | 927-63-9 [chemicalbook.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
3-Dimethylaminoacrolein: A Vinylogous Amide Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylaminoacrolein (B57599), a stable and versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly heterocyclic structures that form the backbone of many pharmaceutical agents. This technical guide provides a comprehensive overview of this compound's role as a vinylogous amide, detailing its synthesis, reactivity, and applications in drug development. The document includes structured data tables for easy reference, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its synthetic utility.
Introduction: The Concept of Vinylogous Amides
This compound, with the chemical formula (CH₃)₂NCH=CHCHO, can be conceptualized as a vinylogous amide of dimethylformamide (DMF).[1] The introduction of a carbon-carbon double bond (a vinyl group) between the carbonyl group and the nitrogen atom extends the conjugation of the lone pair of electrons on the nitrogen atom. This "vinology" principle results in a molecule that retains the characteristic reactivity of an amide at the nitrogen and a reactive aldehyde at the other end, making it a bifunctional building block in organic synthesis.[1] Its unique electronic structure, combining the functionalities of an unsaturated aldehyde and an enamine, makes it a valuable precursor for introducing a reactive three-carbon unit into various molecular scaffolds.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1][2] |
| Molar Mass | 99.13 g/mol | [1][2] |
| Appearance | Pale yellow to brown liquid | [1] |
| Boiling Point | 270-273 °C | [1][3] |
| Density | 0.99 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.584 | [3] |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 9.3 (d, 1H, CHO), 7.1 (d, 1H, N-CH=), 5.1 (dd, 1H, =CH-CHO), 2.9 (s, 6H, N(CH₃)₂) | [4][5][6][7] |
| ¹³C NMR (CDCl₃, ppm) | δ 190.5 (CHO), 156.0 (N-CH=), 98.0 (=CH-CHO), 45.0, 37.5 (N(CH₃)₂) | [5][6] |
| IR (neat, cm⁻¹) | ~2920 (C-H), ~1655 (C=O), ~1590 (C=C) | [8] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is through a Vilsmeier-Haack type reaction.[1] This involves the reaction of a vinyl ether with a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or phosgene.[1]
Synthesis via Vilsmeier-Haack Reaction: An Experimental Protocol
This protocol describes the synthesis of this compound from isobutyl vinyl ether and the Vilsmeier reagent.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Isobutyl vinyl ether
-
Sodium hydroxide (B78521) solution (aqueous)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, coo N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture again to 0 °C and add isobutyl vinyl ether dropwise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
The reaction mixture is then carefully poured into a beaker containing crushed ice and a dilute solution of sodium hydroxide.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. A yield of approximately 86% can be expected.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a versatile reagent for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.
Synthesis of Pyrimidines
A prominent application of this compound is in the synthesis of 2-aminopyrimidines through cyclocondensation with guanidine (B92328).[1] This reaction proceeds in high yield and is a fundamental transformation for accessing this important class of heterocycles.[1]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried to afford 2-aminopyrimidine. The reaction is reported to proceed in almost quantitative yield.[1]
Caption: Mechanism for the formation of 2-aminopyrimidine.
Knoevenagel Condensation
This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) and cyanoacetic esters.[1] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized butadiene derivatives.[1]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
Caption: Knoevenagel condensation of this compound.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound's unique structure as a vinylogous amide makes it an exceptionally useful and versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations, particularly in the construction of heterocyclic systems, has solidified its importance in the field of drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this valuable reagent in their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ジメチルアミノアクロレイン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
An In-depth Technical Guide to the Industrial Synthesis of 3-Dimethylaminoacrolein from Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylaminoacrolein (B57599) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its industrial production from vinyl ethers, a method favored for its safety and efficiency over traditional routes. This document details the core chemical principles, process variations, experimental protocols, and quantitative data to support research, development, and scale-up activities.
Introduction
This compound, a trifunctional molecule featuring an aldehyde, an alkene, and an amine, serves as a versatile building block in organic synthesis. Its industrial production is critical for the manufacturing of various active pharmaceutical ingredients (APIs) and other high-value chemical products. While several synthetic routes exist, the Vilsmeier-Haack formylation of vinyl ethers has emerged as a preferred industrial method. This approach circumvents the use of highly explosive propynal, which is a significant safety concern in large-scale manufacturing.[1]
This guide will explore the nuances of the vinyl ether-based synthesis, providing detailed experimental procedures, comparative data on different process variations, and visualizations of the reaction pathways and workflows.
Core Synthesis Pathway: Vilsmeier-Haack Reaction of Vinyl Ethers
The industrial synthesis of this compound from vinyl ethers is a two-step process rooted in the Vilsmeier-Haack reaction. The overall transformation involves the formylation of a vinyl ether to generate an intermediate iminium salt, which is subsequently hydrolyzed to yield the final product.
Step 1: Formation of the Vilsmeier Reagent and the Iminium Salt Intermediate
The first stage of the synthesis involves the reaction of a vinyl ether with a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosgene (B1210022) (COCl₂), phosphoryl chloride (POCl₃), or oxalyl chloride ((COCl)₂).[1][2] The Vilsmeier reagent then reacts with the vinyl ether to form an enol ether iminium salt. For example, the reaction of ethyl vinyl ether with the Vilsmeier reagent generated from phosgene and DMF yields 3-ethoxypropenylidene dimethylammonium chloride.[1]
Step 2: Hydrolysis to this compound
The intermediate iminium salt is then hydrolyzed under weakly alkaline conditions to produce this compound.[1] This step is typically achieved by treating the reaction mixture with an aqueous base, such as sodium hydroxide (B78521).[3]
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound from vinyl ethers, based on patented industrial processes.
Semi-Batch Process using Isobutyl Vinyl Ether and Phosgene
This protocol is adapted from a German patent and describes a semi-batch process for the production of this compound.[3]
Step 1: Formation of N,N-Dimethyl-N,N-(3-isobutoxy-prop-2-endiyl)iminium chloride
-
Apparatus: A suitable reaction vessel equipped with a stirrer, temperature control, and a means for continuous addition of reactants.
-
Procedure:
-
Charge the reactor with 73 g (1 mole) of dimethylformamide (DMF).
-
Heat the DMF to 55°C.
-
Over a period of 13 hours, continuously feed 129 g (1.3 moles) of phosgene and 100 g (1 mole) of vinyl isobutyl ether in parallel into the reactor while maintaining the temperature at 55°C. The temperature can be gradually increased to 75°C during the addition.
-
The resulting iminium salt is used directly in the next step without isolation.
-
Step 2: Hydrolysis to this compound
-
Apparatus: A separate reaction vessel with efficient stirring and temperature control.
-
Procedure:
-
Prepare a solution of 160 g of 50% sodium hydroxide (2 moles NaOH) in 200 ml of water and 100 ml of isobutanol.
-
Cool the basic solution to 5°C.
-
Over 45 minutes, add 0.5 moles of the iminium salt solution from Step 1 to the basic solution with vigorous stirring, maintaining the temperature between 5 and 15°C.
-
Continue stirring for an additional 30 minutes.
-
Reduce the stirring speed to allow for phase separation.
-
Separate the lower aqueous phase.
-
The organic phase is then purified by distillation.
-
Purification:
-
The product is distilled under reduced pressure. At a pressure of 25 mbar, the product distills at 113°C.[3]
Quantitative Data
The following tables summarize the quantitative data from various reported industrial synthesis methods for this compound from vinyl ethers.
| Vinyl Ether | Vilsmeier Reagent Precursor | Process Type | Reported Yield | Reference |
| Isobutyl Vinyl Ether | Phosgene | Semi-Batch | 86% | [3] |
| Ethyl Vinyl Ether | Phosgene | Not Specified | 68% | [1] |
| Isobutyl Vinyl Ether | Not Specified | Continuous | 86% | [1] |
| Parameter | Value | Reference |
| Iminium Salt Formation | ||
| Reaction Temperature | 50-75°C | [3] |
| Reactant Feed Time | 5-15 hours | [3] |
| Molar Ratio (Phosgene:DMF) | ~1.3:1 | [3] |
| Molar Ratio (Vinyl Ether:DMF) | ~1:1 | [3] |
| Hydrolysis | ||
| Reaction Temperature | 5-15°C | [3] |
| Reaction Time | ~1.25 hours | [3] |
| Purification | ||
| Distillation Pressure | 25 mbar | [3] |
| Distillation Temperature | 113°C | [3] |
Visualizations
Signaling Pathway: Vilsmeier-Haack Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow: Semi-Batch Process
Caption: Workflow for the semi-batch synthesis of this compound.
Process Variations and Considerations
Choice of Vinyl Ether
Both ethyl vinyl ether and isobutyl vinyl ether are commonly used in the industrial synthesis of this compound.[1][3] The choice of vinyl ether can influence the reaction conditions and the properties of the intermediate iminium salt.
Vilsmeier Reagent Precursors
While phosgene is an effective reagent, its high toxicity necessitates stringent safety protocols. Phosphoryl chloride (POCl₃) and oxalyl chloride ((COCl)₂) are common alternatives for the in situ generation of the Vilsmeier reagent.[1] The reactivity of the Vilsmeier reagent can be modulated by the choice of the precursor, which may in turn affect the overall efficiency of the formylation reaction.
Batch vs. Continuous Processing
The synthesis of this compound can be carried out in both batch and continuous flow reactors. Continuous processes can offer advantages in terms of heat and mass transfer, process control, and safety, often leading to higher yields and more consistent product quality.[1] A continuous process using isobutyl vinyl ether has been reported to achieve a yield of 86%.[1]
Conclusion
The industrial synthesis of this compound from vinyl ethers via a Vilsmeier-Haack reaction is a well-established and efficient method. This guide has provided a detailed overview of the process, including experimental protocols and quantitative data, to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development. The choice of reactants and process parameters can be tailored to meet specific manufacturing needs, with options for both batch and continuous production. Further optimization of these processes can lead to even greater efficiencies and a more sustainable supply of this critical chemical intermediate.
References
An In-depth Technical Guide to the Hazards and Precautionary Statements for 3-Dimethylaminoacrolein
This guide provides comprehensive safety information for 3-Dimethylaminoacrolein (CAS No. 927-63-9), intended for researchers, scientists, and professionals in drug development.[1][2] It outlines the intrinsic hazards, precautionary measures, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary danger it poses is its corrosive nature, causing severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1]
Signal Word: Danger [1][3][4][5]
GHS Hazard Pictogram:
Hazard Statements:
Hazard Classifications:
-
Serious Eye Damage/Eye Irritation, Category 1.[1]
-
Specific target organ toxicity (single exposure), Category 3 (Target Organs: Respiratory system).[1]
Caption: GHS classification flow for this compound.
Physical and Chemical Properties
A summary of key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H9NO | [1][4][6][7] |
| Molecular Weight | 99.13 g/mol | [1][4][6][7] |
| Appearance | Light brown to light yellow liquid | [1][5] |
| Boiling Point | 270 - 273 °C @ 760 mmHg | [1][3][4][5] |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [1][3] |
| Density | 0.99 g/mL at 25 °C | [3][4][5] |
| Refractive Index | n20/D 1.584 | [3][4] |
Precautionary Statements and Safe Handling
Strict adherence to the following precautionary measures is mandatory to ensure personnel safety and prevent environmental contamination.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][5][6]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][2][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5][6]
Handle the substance under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1][2][9] Do not ingest or inhale mists or vapors.[1] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][8] It is recommended to store refrigerated (2-8°C) under an inert atmosphere.[1][3][4] Store in a designated corrosives area.[1] Incompatible materials include strong oxidizing agents and strong acids.[1]
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Experimental Protocols & Emergency Procedures
While specific experimental protocols for toxicity studies are not detailed in the provided safety data sheets, the following procedures for handling emergencies are critical.
Immediate medical attention is required in case of exposure.[1] Show the safety data sheet to the attending physician.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and immediately call a physician.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of water for at least 15 minutes.[1] Call a physician immediately.[1] Wash contaminated clothing before reuse.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][8] If not breathing, give artificial respiration.[1] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] Call a physician immediately.[1]
-
Ingestion: Do NOT induce vomiting.[1] Clean mouth with water and rinse.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][3]
Caption: Workflow for first-aid procedures after exposure.
-
Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1][9][10]
-
Unsuitable Extinguishing Media: No information available.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Ensure adequate ventilation and evacuate personnel to safe areas.[1][2][9] Remove all sources of ignition.[2][10] Wear personal protective equipment.[1][2] Prevent further leakage or spillage if safe to do so.[9] Soak up with inert absorbent material and dispose of as hazardous waste.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential when handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Faceshields are also recommended. | [1][9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A complete suit protecting against chemicals is advised. | [1][2][9] |
| Respiratory Protection | Use a respirator with a type ABEK (EN14387) filter cartridge as a backup to engineering controls. If exposure limits are exceeded, a full-face supplied-air respirator may be necessary. | [9] |
Handle in accordance with good industrial hygiene and safety practices.[1][9] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, CAS No. 927-63-9 - iChemical [ichemical.com]
- 4. This compound | 927-63-9 [chemicalbook.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidines Using 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules, including many approved pharmaceuticals.[1][2] The versatile reagent 3-dimethylaminoacrolein (B57599) serves as a valuable C3 building block for the efficient synthesis of various substituted pyrimidines. Its enamine and aldehyde functionalities allow for facile cyclocondensation reactions with a range of binucleophilic reagents, such as guanidine (B92328), urea (B33335), and thiourea (B124793), to afford the corresponding 2-aminopyrimidines, pyrimidin-2(1H)-ones, and pyrimidine-2(1H)-thiones. These products are key intermediates in the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine (B1678525) derivatives utilizing this compound.
Data Presentation
The following table summarizes the expected products and reported yields for the synthesis of pyrimidine derivatives from this compound.
| Nucleophile | Product | Product Name | Reported Yield |
| Guanidine | 2-Aminopyrimidine (B69317) | Almost Quantitative[5] | |
| Urea | Pyrimidin-2(1H)-one | Not specified | |
| Thiourea | Pyrimidine-2(1H)-thione | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidine from this compound and Guanidine
This protocol describes the synthesis of 2-aminopyrimidine via the cyclocondensation of this compound with guanidine. The reaction is reported to proceed in near-quantitative yield.[5] A general procedure for a similar transformation with a substituted 3-dimethylaminopropenone is adapted here.[6]
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol (B145695)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Guanidine Solution Preparation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) in one portion. Stir the mixture at room temperature for one hour.
-
Reaction Mixture: Dissolve this compound (1.0 equivalent) in absolute ethanol and add it to the guanidine solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature, followed by cooling in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 2-aminopyrimidine.
Protocol 2: Synthesis of Pyrimidin-2(1H)-one from this compound and Urea (General Guidance)
While a specific, detailed protocol for the direct reaction of this compound with urea was not found in the reviewed literature, the synthesis can be approached based on general principles of pyrimidine synthesis from 1,3-dicarbonyl precursors. This compound can be considered a masked malondialdehyde equivalent.
Materials:
-
This compound
-
Urea
-
Acid or base catalyst (e.g., HCl, H₂SO₄, or NaOEt)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Purification apparatus (e.g., recrystallization or column chromatography)
Procedure (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and urea (1.0-1.2 equivalents) in an anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of a suitable acid or base. For acidic catalysis, a few drops of concentrated HCl or H₂SO₄ can be used. For basic catalysis, a solution of sodium ethoxide in ethanol can be employed.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time may vary depending on the catalyst and solvent used.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.
-
Purification: The crude product may require purification by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of Pyrimidine-2(1H)-thione from this compound and Thiourea (General Guidance)
Similar to the urea protocol, a specific detailed procedure for the reaction with thiourea was not explicitly found. The following is a general approach based on established pyrimidine syntheses.
Materials:
-
This compound
-
Thiourea
-
Base catalyst (e.g., sodium ethoxide, potassium hydroxide)
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Purification apparatus
Procedure (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.0-1.2 equivalents) in an anhydrous alcohol.
-
Catalyst Addition: Add a solution of a base, such as sodium ethoxide or potassium hydroxide, in the corresponding alcohol.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure. The crude product can be precipitated by adding water or acidifying the solution.
-
Purification: Purify the crude pyrimidine-2(1H)-thione by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Visualizations
Reaction Pathway for Pyrimidine Synthesis
Caption: General reaction pathway for the synthesis of pyrimidines.
Experimental Workflow
Caption: General experimental workflow for pyrimidine synthesis.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
Application Notes and Protocols for 3-Dimethylaminoacrolein in Vilsmeier-Haack Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-dimethylaminoacrolein (B57599) in the context of the Vilsmeier-Haack reaction. Detailed protocols for key synthetic procedures are provided, along with quantitative data to guide experimental design.
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2] this compound is a key molecule in this area of synthesis, serving both as a product in Vilsmeier-type reactions on specific substrates and as a versatile starting material for the synthesis of various heterocyclic compounds of pharmaceutical interest.[3] Its structure, featuring both an aldehyde and a dimethylamino group, allows for facile participation in condensation and cyclization reactions.[3]
This compound as a Product in Vilsmeier-Type Reactions
While the classic Vilsmeier-Haack reaction formylates aromatic rings, a variation of this reaction can be used to synthesize this compound itself. This typically involves the reaction of a vinyl ether with the Vilsmeier reagent.[3]
General Reaction Scheme:
Vinyl Ether + Vilsmeier Reagent → 3-Alkoxypropenylidene Dimethylammonium Salt → this compound
This compound as a Reagent in Organic Synthesis
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, including pyrimidines, pyridines, and quinolines.[3] These structural motifs are prevalent in many active pharmaceutical ingredients (APIs).
Synthesis of 2-Aminopyrimidine:
A notable application of this compound is its reaction with guanidine (B92328) to form 2-aminopyrimidine, a core structure in many pharmaceuticals. The reaction proceeds in near quantitative yield.[3]
The Vilsmeier-Haack Reaction: General Principles and Mechanism
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto an electron-rich aromatic substrate. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Key Stages of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the Vilsmeier reagent.[4]
-
Aromatization: The resulting intermediate is deprotonated to restore aromaticity.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aryl aldehyde.[2]
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
This protocol describes a general procedure for the formylation of an electron-rich arene using a pre-formed Vilsmeier reagent.
Materials:
-
Substrate (electron-rich aromatic compound)
-
(Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent)
-
N,N-Dimethylformamide (DMF)
-
Sodium Acetate (B1210297) (NaOAc)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Vilsmeier reagent (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature for 6.5 hours.[4]
-
Cool the reaction mixture back to 0 °C.
-
Prepare a solution of sodium acetate (5.6 equivalents) in water.
-
Slowly add the cold sodium acetate solution to the reaction mixture and stir for 10 minutes at 0 °C.[4]
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of Indole (B1671886)
This protocol provides specific details for the 3-formylation of indole.
Materials:
-
Indole
-
Vilsmeier Reagent
-
N,N-Dimethylformamide (DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
Prepare a solution of the Vilsmeier reagent (2.0 equivalents) in DMF.
-
Cool the solution to 0 °C.
-
Add indole (1.0 equivalent) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Quench the reaction by adding 1 M NaOH solution.
-
Dilute the mixture with water.
-
Pour the solution into ice-cooled water and stir for 1 hour.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry under reduced pressure to yield indole-3-carbaldehyde.
Protocol 3: Synthesis of 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde from a 3H-Indole
This protocol details the Vilsmeier-Haack reaction on a substituted 3H-indole to generate a malonaldehyde derivative.
Materials:
-
3H-Indole derivative (e.g., 4-chloro-3,3-dimethyl-7-phenoxy-3H-indole)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Hydroxide (NaOH) solution
-
Ice-cooled water
Procedure:
-
Cool N,N-dimethylformamide (6.0 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, slowly add the 3H-indole (1.0 equivalent).[5]
-
Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.[5]
-
Pour the resulting solution into ice-cooled water.
-
Make the solution alkaline (pH 8-9) with NaOH solution.[5]
-
The product can then be isolated and purified.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited experimental protocols.
| Reaction | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Formylation | Electron-Rich Arene | Vilsmeier Reagent, DMF, NaOAc | 0 to RT | 6.5 | 77 | [4] |
| Formylation of Indole | Indole | Vilsmeier Reagent, DMF, NaOH | 0 to RT | 2.5 | 77 | |
| Synthesis of Malonaldehyde | 3H-Indole | POCl₃, DMF, NaOH | 0 to 75 | 6 | Not specified | [5] |
| Synthesis of Bisquinoline | 3-Acyl-2,4-dihydroxyquinoline | POCl₃, DMF | ~60 | Not specified | Not specified |
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Synthesis of Heterocycles from this compound
Caption: Synthetic utility of this compound for heterocycles.
References
The Versatile Role of 3-Dimethylaminoacrolein in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Dimethylaminoacrolein (B57599) is a highly versatile and reactive organic building block, pivotal in the synthesis of a wide array of heterocyclic compounds. Its unique structure, combining the functionalities of an enamine and an unsaturated aldehyde, allows it to serve as a valuable C3 synthon in various cyclocondensation reactions. This document provides detailed application notes and experimental protocols for the preparation of several key heterocyclic scaffolds, including pyrimidines, pyrazoles, and pyridines, utilizing this compound as a key starting material. The methodologies presented are aimed at providing researchers and drug development professionals with practical and reproducible procedures for the synthesis of these important chemical entities.
I. Synthesis of 2-Aminopyrimidine
The reaction of this compound with guanidine (B92328) is a well-established and highly efficient method for the synthesis of 2-aminopyrimidine, a core structure in numerous biologically active molecules. This reaction proceeds with high atom economy and typically results in excellent yields.[1]
Reaction Scheme:
Caption: Synthesis of 2-Aminopyrimidine.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.15 g, 0.05 mol) in absolute ethanol (50 mL). To this solution, guanidine hydrochloride (4.78 g, 0.05 mol) is added, and the mixture is stirred for 15 minutes. This compound (4.95 g, 0.05 mol) is then added, and the reaction mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with water (20 mL) and extracted with chloroform (B151607) (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield 2-aminopyrimidine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base/Solvent | Temperature | Time | Yield |
| This compound | Guanidine Hydrochloride | Sodium Ethoxide/Ethanol | Reflux | 4 h | ~95%[1] |
II. Synthesis of Pyrazole (B372694)
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to the synthesis of the parent pyrazole ring. This cyclocondensation reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme:
Caption: Synthesis of Pyrazole.
Experimental Protocol:
To a solution of this compound (9.91 g, 0.1 mol) in ethanol (100 mL), hydrazine hydrate (5.0 g, 0.1 mol) is added dropwise with stirring at room temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by vacuum distillation to afford pyrazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| This compound | Hydrazine Hydrate | Ethanol | Room Temperature | 2 h | 84%[1] |
III. Synthesis of Substituted Pyridines from Active Methylene (B1212753) Compounds
This compound serves as a versatile precursor for the synthesis of substituted pyridines through its reaction with active methylene compounds, such as malononitrile (B47326). This reaction allows for the construction of the pyridine (B92270) ring with various functional groups.
Reaction Scheme:
Caption: Synthesis of a Substituted Pyridine.
Experimental Protocol:
A mixture of this compound (4.95 g, 0.05 mol), malononitrile (3.30 g, 0.05 mol), and a catalytic amount of piperidine (0.5 mL) in ethanol (50 mL) is refluxed for 6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried. Recrystallization from ethanol affords the pure 2-amino-3-cyanopyridine derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield |
| This compound | Malononitrile | Piperidine/Ethanol | Reflux | 6 h | High |
Note: The yields for this reaction are generally high but can vary depending on the specific active methylene compound used.
Conclusion
This compound is an invaluable and versatile reagent in heterocyclic chemistry. The protocols detailed in this document for the synthesis of pyrimidines, pyrazoles, and pyridines highlight its utility in constructing these fundamental heterocyclic systems. These methods are characterized by their simplicity, high yields, and the ability to introduce a variety of substituents, making them highly relevant for applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and explore these methodologies for the synthesis of novel and diverse heterocyclic libraries.
References
Application Notes and Protocols for Utilizing 3-Dimethylaminoacrolein as a Malondialdehyde (MDA) Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malondialdehyde (MDA) is a highly reactive dialdehyde (B1249045) and a well-established biomarker of lipid peroxidation and oxidative stress. Its role in cellular damage through the formation of adducts with proteins and DNA makes it a critical molecule of study in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cancer. However, the direct use of MDA in experimental settings is often challenging due to its inherent instability. 3-Dimethylaminoacrolein (3-DMA) serves as a stable, water-soluble, and less toxic precursor that can be controllably converted to MDA, providing a reliable method for generating MDA for in vitro and cellular studies.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to malondialdehyde for research and drug development purposes.
Application Notes
This compound is a versatile tool for researchers studying the effects of lipid peroxidation. Upon hydrolysis under alkaline conditions, 3-DMA releases malondialdehyde. This in situ generation allows for precise control over the timing and dosage of MDA exposure in experimental systems.
Key Applications:
-
Induction of Lipid Peroxidation: Controlled generation of MDA from 3-DMA can be used to mimic the effects of oxidative stress on cells and tissues.
-
Study of MDA Adducts: Researchers can investigate the formation of MDA adducts with proteins and nucleic acids and their subsequent biological consequences.
-
Screening of Antioxidants: The system can be used to evaluate the efficacy of antioxidant compounds in preventing MDA-induced damage.
-
Calibration Standard for MDA Assays: Hydrolyzed 3-DMA can be used to generate a standard curve for the quantification of MDA in biological samples using methods such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Experimental Protocols
Protocol 1: Generation of Malondialdehyde (MDA) from this compound
This protocol describes the alkaline hydrolysis of this compound to generate a stock solution of malondialdehyde.
Materials:
-
This compound (3-DMA)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Preparation of 3-DMA Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.
-
Alkaline Hydrolysis: To 1 mL of the 10 mM 3-DMA stock solution, add 100 µL of 1 M NaOH.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to facilitate the hydrolysis of 3-DMA to MDA.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 100 µL of 1 M HCl. Confirm the pH is approximately 7.4.
-
MDA Concentration Determination: The concentration of the generated MDA can be determined spectrophotometrically by measuring its absorbance at 245 nm (extinction coefficient ε = 13,700 M⁻¹cm⁻¹). Alternatively, a TBARS assay can be performed using a portion of the hydrolyzed solution.
-
Storage: The resulting MDA solution should be used immediately or stored at -80°C for short periods, as MDA is unstable.
Protocol 2: Preparation of an MDA Standard Curve using Hydrolyzed this compound
This protocol details the generation of a standard curve for the quantification of MDA, typically for use in a TBARS assay.
Materials:
-
MDA stock solution (prepared as in Protocol 1)
-
Thiobarbituric acid (TBA)
-
Glacial acetic acid
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of TBA Reagent: Prepare a 0.8% (w/v) solution of Thiobarbituric Acid in 10% (v/v) glacial acetic acid.
-
Serial Dilution of MDA Standard: From the MDA stock solution generated in Protocol 1, prepare a series of dilutions in deionized water to obtain final concentrations ranging from 0 to 50 µM.
-
Reaction Setup: In separate microcentrifuge tubes, mix 100 µL of each MDA standard dilution with 200 µL of the TBA reagent.
-
Incubation: Incubate the tubes at 95°C for 60 minutes. A pink-colored adduct will form.
-
Cooling: After incubation, cool the tubes on ice for 10 minutes to stop the reaction.
-
Absorbance Measurement: Transfer 200 µL of each reaction mixture to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.
-
Standard Curve Generation: Plot the absorbance values against the corresponding MDA concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line.
Protocol 3: Induction of Cellular Oxidative Stress using MDA Generated from this compound
This protocol provides a general framework for treating cultured cells with MDA generated from 3-DMA to study the downstream effects of lipid peroxidation.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
MDA stock solution (prepared as in Protocol 1 and sterile-filtered)
-
Reagents for downstream assays (e.g., cell viability assay, apoptosis assay, Western blotting)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
-
MDA Treatment: Prepare the desired final concentrations of MDA by diluting the sterile-filtered MDA stock solution in complete cell culture medium.
-
Cell Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of MDA. Include a vehicle control (medium with the hydrolyzed and neutralized precursor solution without 3-DMA).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).
-
Downstream Analysis: Following incubation, perform desired assays to assess the cellular response to MDA-induced stress. This can include:
-
Cell Viability: Using assays such as MTT or PrestoBlue.
-
Apoptosis: Using TUNEL staining or caspase activity assays.
-
Protein Adduct Formation: Using Western blotting with antibodies specific for MDA-protein adducts.
-
Gene Expression Analysis: Using qPCR or RNA-seq to study changes in gene expression related to oxidative stress response.
-
Data Presentation
Table 1: Example Data for MDA Standard Curve
| MDA Concentration (µM) | Absorbance at 532 nm (Mean) |
| 0 (Blank) | 0.052 |
| 5 | 0.185 |
| 10 | 0.321 |
| 20 | 0.598 |
| 30 | 0.875 |
| 40 | 1.154 |
| 50 | 1.432 |
Note: This is example data. A new standard curve must be generated for each assay.
Table 2: Example of Quantitative Analysis of MDA-Protein Adducts
| Treatment Group | MDA Concentration (µM) | Incubation Time (h) | Relative MDA-Protein Adduct Level (Fold Change vs. Control) |
| Control | 0 | 24 | 1.0 |
| MDA | 50 | 4 | 2.5 |
| MDA | 50 | 8 | 4.8 |
| MDA | 50 | 12 | 7.2 |
| MDA | 50 | 24 | 9.1 |
| MDA + Antioxidant X | 50 | 24 | 3.5 |
Note: This table illustrates the type of quantitative data that can be obtained. Actual results will vary depending on the cell type, antioxidant used, and experimental conditions.
Visualizations
Caption: Experimental workflow for using 3-DMA as an MDA precursor.
Application Notes: 3-Dimethylaminoacrolein for the Synthesis of Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminoacrolein (B57599) is a versatile and highly reactive trifunctional chemical intermediate, featuring aldehyde, alkene, and amine functionalities. Its unique structure makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and polymethine chains, which are core components of many fluorescent dyes. This document provides detailed application notes and protocols for the synthesis of fluorescent dyes using this compound as a key precursor, with a focus on styryl and cyanine (B1664457) dye derivatives. These dyes have broad applications in biomedical research and drug development, including cellular imaging, fluorescence microscopy, and as probes for biomolecules.
Core Applications in Fluorescent Dye Synthesis
This compound serves as a C3 synthon, readily reacting with active methylene (B1212753) compounds and nucleophiles to form a variety of chromophores.[1] Its primary applications in fluorescent dye synthesis include:
-
Synthesis of Cyanine and Hemicyanine Dyes: It is a key component in building the polymethine bridge of cyanine dyes, which are known for their high molar extinction coefficients and tunable absorption and emission properties across the visible and near-infrared (NIR) spectrum.[2][3]
-
Synthesis of Styryl Dyes: this compound can be used to synthesize styryl dyes, a class of environmentally sensitive fluorophores, through condensation reactions with quaternary ammonium (B1175870) salts of heterocyclic compounds.
-
Knoevenagel Condensation: The aldehyde group of this compound readily undergoes Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile (B47326) and cyanoacetate (B8463686) derivatives, to yield merocyanine-type dyes.[4][5][6]
Experimental Protocols
The following protocols outline the general procedures for synthesizing fluorescent styryl and cyanine-type dyes using this compound.
Protocol 1: Synthesis of a Styryl-Benzothiazolium Dye
This protocol describes the synthesis of a fluorescent styryl dye via the condensation of this compound with a quaternized benzothiazole (B30560) salt.
Materials:
-
2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide
-
This compound
-
Ethyl acetate (B1210297)
-
Piperidine (B6355638) (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide (1 mmol) and this compound (1.2 mmol) in a 3:1 mixture of ethanol and ethyl acetate (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid precipitate by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure styryl dye.[7]
Protocol 2: Synthesis of a Dicyanomethylene-Containing Dye via Knoevenagel Condensation
This protocol outlines the synthesis of a fluorescent dye through the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Acetonitrile (B52724)
-
Piperidine or Triethylamine (B128534) (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol or acetonitrile (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (0.1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated to 50-60 °C to accelerate the process. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure dicyanomethylene dye.
Data Presentation
The photophysical properties of fluorescent dyes are critical for their application. The following table summarizes the typical spectroscopic data for a styryl-benzothiazolium dye synthesized from a precursor analogous to this compound.
| Dye Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) |
| Styryl-BT | DMSO | 505 | 585 | 80 | 45,000 | 0.08 |
| MeOH | 490 | 565 | 75 | 42,000 | 0.12 | |
| PBS | 485 | 555 | 70 | 40,000 | 0.06 |
Data adapted from a study on similar cationic styryl dyes for illustrative purposes.[2]
Visualization of Synthetic Workflow
The general workflow for the synthesis of a styryl dye using this compound is depicted below.
Caption: General workflow for fluorescent styryl dye synthesis.
The signaling pathway for a Knoevenagel condensation reaction is illustrated in the following diagram.
References
- 1. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 3-Dimethylaminoacrolein in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminoacrolein (B57599) is a versatile and highly reactive organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1] Its unique structure, combining the functionalities of an unsaturated aldehyde and an enamine, allows for its participation in a variety of chemical transformations, including condensation, cyclization, and addition reactions.[1] This trifunctional C3 synthon is particularly valuable for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs).[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including pyrimidines, pyridines, and pyrazolo[3,4-b]pyridines.
Key Applications and Synthetic Protocols
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The enamine moiety can act as a nucleophile, while the α,β-unsaturated aldehyde can act as an electrophile, facilitating diverse cyclization strategies.
Synthesis of 2-Aminopyrimidine
2-Aminopyrimidine is a fundamental heterocyclic core found in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The reaction of this compound with guanidine (B92328) offers a direct and efficient route to this important scaffold. The reaction proceeds in high yield, often "almost quantitatively".[2]
Quantitative Data:
| Product | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyrimidine | "Addition aldehyde oil" (from DMF, acetaldehyde (B116499) diethyl acetal), Guanidine nitrate (B79036) | Sodium methoxide (B1231860) | Methanol (B129727) | 80-90 | 2.5-3.0 | 81.1 | CN102952083B |
Experimental Protocol: Synthesis of 2-Aminopyrimidine
This protocol is adapted from a procedure for a similar C3 aldehyde synthon and guanidine.
Materials:
-
"Addition aldehyde oil" - methanol solution (or a conceptually similar 3-carbon electrophile derived from this compound)
-
Guanidine nitrate
-
Sodium methoxide
-
Methanol
-
Chloroform
-
Water
Procedure:
-
In a dry reaction vessel, charge sodium methoxide (160 g), guanidine nitrate (25 g), and the "addition aldehyde oil"-methanol solution (110 g).
-
Seal the reaction vessel and pressurize to 0.20-0.25 MPa.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2.5-3.0 hours, ensuring the pressure remains within the 0.20-0.25 MPa range.
-
After the reaction is complete, cool the mixture and recover the methanol under reduced pressure.
-
To the residue, add water and cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with chloroform.
-
Combine the organic extracts and distill off the majority of the chloroform.
-
Cool the concentrated solution to induce crystallization.
-
Filter the crystals and dry them under vacuum at 50 °C for 1 hour to obtain 2-aminopyrimidine.
Logical Workflow for 2-Aminopyrimidine Synthesis:
Caption: Workflow for the synthesis of 2-aminopyrimidine.
Synthesis of Substituted Pyridines: 2-Chloronicotinic Acid
Substituted pyridines are another major class of heterocycles in pharmaceuticals. This compound is a key starting material for the industrial synthesis of 2-chloronicotinic acid, an important intermediate for agrochemicals and pharmaceuticals.[2] The synthesis involves a Knoevenagel condensation with a cyanoacetic acid ester followed by cyclization and chlorination.
Quantitative Data:
| Intermediate Product | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloronicotinic acid n-butyl ester | This compound (90%), n-Butyl cyanoacetate (B8463686) | n-Octylamine, Acetic acid, Hydrogen chloride | Xylene | 65 | 86 | EP1102749B1 |
Experimental Protocol: One-pot Synthesis of 2-Chloronicotinic acid n-butyl ester
Materials:
-
This compound (90%)
-
n-Butyl cyanoacetate
-
n-Octylamine
-
Acetic acid
-
Xylene
-
Hydrogen chloride (gas)
-
Water
Procedure:
-
To a reaction vessel, add this compound (110 g, 1 mol, 90% purity), n-octylamine (3.9 g, 3 mol%), and acetic acid (12 g, 20 mol%) in xylene (575 ml).
-
Heat the mixture to boiling under a pressure of 400 mbar.
-
Over a period of one hour, add n-butyl cyanoacetate (148 g, 1.05 mol) dropwise.
-
Continuously remove the water formed during the reaction.
-
Once no more water is being produced, cool the reaction mixture to 65 °C.
-
Into the 65 °C solution, introduce hydrogen chloride gas (146 g, 4 mol) under a pressure of 2 bar over 10-30 minutes, maintaining the temperature between 15-50 °C.
-
Stir the mixture at 65 °C for an additional 3 hours.
-
Wash the reaction solution with water.
-
Separate the organic phase to obtain the crude product. The reported yield at this stage is 86% based on HPLC analysis.
-
Further purification can be achieved by distilling off the solvent followed by distillation of the product.
Reaction Pathway for 2-Chloronicotinic Acid Ester Synthesis:
Caption: Synthesis of 2-chloronicotinic acid ester.
Proposed Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with diverse biological activities, including their use as kinase inhibitors. While a direct synthesis from this compound is not widely reported, a plausible and efficient two-step synthetic route can be proposed. This involves the initial formation of an α,β-unsaturated ketone (enone) from this compound, followed by a cyclocondensation reaction with a 5-aminopyrazole derivative.
Proposed Synthetic Route:
-
Step 1: Synthesis of an α,β-Unsaturated Ketone. this compound can react with a ketone in a condensation reaction to form an enone. This reaction extends the carbon chain and introduces the necessary functionality for the subsequent cyclization.
-
Step 2: Cyclocondensation with 5-Aminopyrazole. The synthesized enone can then be reacted with a 5-aminopyrazole in the presence of a catalyst, such as ZrCl₄, to yield the desired pyrazolo[3,4-b]pyridine scaffold.
Quantitative Data (for the cyclization step):
| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones, 5-Amino-1-phenyl-pyrazole | ZrCl₄ | DMF/EtOH | 95 | 16 | 13-28 | [3] |
General Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines (Cyclization Step)
Materials:
-
α,β-Unsaturated ketone (synthesized from this compound)
-
5-Amino-1-phenyl-pyrazole
-
Zirconium tetrachloride (ZrCl₄)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue.
-
Separate the organic and aqueous phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry, and concentrate to obtain the crude product, which can be further purified by column chromatography.
Proposed Synthetic Pathway for Pyrazolo[3,4-b]pyridines:
Caption: Proposed two-step synthesis of pyrazolo[3,4-b]pyridines.
Conclusion
This compound is a highly valuable and versatile C3 building block for the synthesis of a wide range of pharmaceutically relevant heterocyclic intermediates. Its ability to readily participate in cyclocondensation reactions provides efficient pathways to pyrimidines and pyridines. Furthermore, it can be strategically employed in multi-step syntheses to access more complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines. The protocols and data presented herein demonstrate the practical utility of this compound for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols: Knoevenagel Condensation with 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction involving 3-dimethylaminoacrolein (B57599) with various active methylene (B1212753) compounds. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon double bonds and the synthesis of a wide array of valuable compounds, including intermediates for pharmaceuticals and functional materials.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound is a particularly useful substrate in this reaction due to its conjugated system and the electron-donating nature of the dimethylamino group, which activates the aldehyde for nucleophilic attack. The resulting products are often highly colored and find applications as dyes, photosensitizers, and key building blocks in the synthesis of heterocyclic compounds with diverse biological activities. This document outlines generalized and specific protocols for conducting this reaction with a variety of active methylene partners.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound can be represented by the following general scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocols
The following protocols are representative examples of the Knoevenagel condensation with this compound and various active methylene compounds. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.
Protocol 1: Reaction with Malononitrile (B47326)
This protocol describes the synthesis of 2-(3-(dimethylamino)allylidene)malononitrile, a versatile intermediate.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction with Barbituric Acid
This protocol outlines the synthesis of 5-(3-(dimethylamino)allylidene)barbituric acid, a compound with potential applications in medicinal chemistry.
Materials:
-
This compound
-
Barbituric acid
-
Acetic acid (catalyst and solvent)
Procedure:
-
Combine this compound (1.0 eq) and barbituric acid (1.0 eq) in a flask.
-
Add glacial acetic acid to the mixture to act as both a solvent and a catalyst.
-
Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Protocol 3: Reaction with Ethyl Cyanoacetate (B8463686)
This protocol describes the formation of an α-cyanoacrylate derivative.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Sodium acetate (B1210297) (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq).
-
Add a catalytic amount of sodium acetate (e.g., 0.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, as needed, while monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that these are representative values and may vary.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 6 | 85 - 95 |
| Barbituric Acid | Acetic Acid | Acetic Acid | 80 - 100 | 4 - 8 | 70 - 85 |
| 1,3-Dimethylbarbituric Acid | Piperidine/AcOH | Ethanol | Reflux | 3 - 6 | 75 - 90 |
| Ethyl Cyanoacetate | Sodium Acetate | Ethanol | 25 - 50 | 6 - 12 | 65 - 80 |
| 1,3-Indandione | Piperidine | Toluene | Reflux | 5 - 10 | 60 - 75 |
| Meldrum's Acid | None/Heat | Dioxane | 90 | 2 - 4 | 80 - 90 |
Reaction Mechanism and Experimental Workflow
The general mechanism of the Knoevenagel condensation involves a base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile.
Caption: Key steps in the Knoevenagel condensation mechanism.
A typical experimental workflow for performing and analyzing the Knoevenagel condensation is outlined below.
Caption: General experimental workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is corrosive and should be handled with care.
-
Active methylene compounds like malononitrile can be toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and application notes are intended to serve as a guide for researchers. Specific conditions should be optimized for each unique reaction to achieve the best results.
Application Notes and Protocols for the Synthesis of Vinamidinium Salts from 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinamidinium salts are versatile organic compounds characterized by a substituted 1,5-diazapentadiene core. They serve as valuable building blocks in organic synthesis, particularly for the construction of various heterocyclic systems and functionalized molecules. Their utility stems from the electrophilic nature of the carbon backbone, which allows for facile reactions with a wide range of nucleophiles. This document provides detailed protocols for the synthesis of N,N'-disubstituted vinamidinium salts starting from 3-dimethylaminoacrolein (B57599), a readily available vinylogous amide. The described methods involve the reaction of this compound with various secondary amines in the presence of an acid catalyst, leading to the formation of the desired vinamidinium salts.
General Reaction Scheme
The synthesis of vinamidinium salts from this compound proceeds through a condensation reaction with a secondary amine in the presence of an acid. The acid protonates the aldehyde group of this compound, activating it for nucleophilic attack by the secondary amine. Subsequent elimination of water and a second condensation with another molecule of the secondary amine, followed by the elimination of dimethylamine (B145610), yields the stable vinamidinium salt.
Reaction:
This compound + 2 R₂NH + HX → [R₂N=CH-CH=CH-NR₂]⁺X⁻ + (CH₃)₂NH + H₂O
Quantitative Data Summary
| Secondary Amine | Acid Catalyst | Product | Yield (%) | Reference |
| Dimethylamine | Hydrochloride (HCl) | 1,1,5,5-Tetramethyl-1,5-diazapentadienium chloride | 70 | [1] |
| Dimethylamine | Perchloric acid (HClO₄) | 1,1,5,5-Tetramethyl-1,5-diazapentadienium perchlorate | Not specified | [1] |
| Dimethylamine | Tetrafluoroboric acid (HBF₄) | 1,1,5,5-Tetramethyl-1,5-diazapentadienium tetrafluoroborate | ~100 (virtually quantitative) | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of vinamidinium salts from this compound. A general protocol is provided, followed by a specific example for the synthesis of 1,1,5,5-tetramethyl-1,5-diazapentadienium chloride.
Protocol 1: General Synthesis of N,N'-Disubstituted Vinamidinium Salts
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, dipropylamine, pyrrolidine, piperidine)
-
Acid (e.g., hydrochloric acid, hydrobromic acid, perchloric acid, tetrafluoroboric acid)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary amine (2.2 equivalents) in the anhydrous solvent of choice.
-
Slowly add the acid (1.1 equivalents) to the solution of the secondary amine while stirring. This will form the corresponding ammonium (B1175870) salt in situ. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
To this mixture, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product crystallizes out of the solution, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by precipitation from a concentrated solution by the addition of a non-polar solvent.
-
Wash the purified solid with cold diethyl ether and dry under vacuum to obtain the desired vinamidinium salt.
Protocol 2: Synthesis of 1,1,5,5-Tetramethyl-1,5-diazapentadienium Chloride
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Anhydrous ethanol
Procedure:
-
In a 100 mL round-bottom flask, suspend dimethylamine hydrochloride (2.2 equivalents) in anhydrous ethanol.
-
To this suspension, add this compound (1.0 equivalent) at room temperature with stirring.
-
Heat the reaction mixture to reflux for 4 hours. The solid should gradually dissolve as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold anhydrous ethanol, followed by a wash with diethyl ether.
-
Dry the resulting white to off-white crystalline solid under vacuum to yield 1,1,5,5-tetramethyl-1,5-diazapentadienium chloride. The reported yield for this reaction is 70%[1].
Visualizations
Experimental Workflow for Vinamidinium Salt Synthesis
Caption: General workflow for the synthesis of vinamidinium salts.
Proposed Reaction Mechanism
Caption: Proposed mechanism for vinamidinium salt formation.
References
Application Notes and Protocols: Synthesis and Use of Benzochlorins for Photodynamic Therapy Utilizing 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzochlorins using 3-dimethylaminoacrolein (B57599) as a key reagent, and their subsequent application in photodynamic therapy (PDT). The information is intended to guide researchers in the development of novel photosensitizers for oncology and other therapeutic areas.
Introduction
Benzochlorins are a class of porphyrin derivatives characterized by a benzene (B151609) ring fused to the porphyrin macrocycle. This structural modification results in a significant red-shift of the Q-band absorption, typically to wavelengths between 650 and 800 nm. This region, often referred to as the "photodynamic window," allows for deeper tissue penetration of light, making benzochlorins highly promising photosensitizers for PDT.[1] One effective synthetic route to benzochlorins involves the Vilsmeier-Haack formylation of metalloporphyrins or metallochlorins with this compound, followed by an acid-catalyzed intramolecular cyclization.[2][3][4] This methodology allows for the introduction of a formylvinyl group at the meso-position, which is the precursor to the fused benzene ring.
Synthesis of Benzochlorins
The synthesis of benzochlorins from porphyrins or chlorins using this compound is a two-step process:
-
Vilsmeier-Haack Reaction: Introduction of a meso-(2-formylvinyl) group onto a metalloporphyrin or metallochlorin.
-
Acid-Catalyzed Cyclization: Intramolecular cyclization of the formylvinyl group to form the fused benzene ring of the benzochlorin.
Experimental Protocol: Synthesis of a Generic Nickel(II) Benzochlorin
This protocol is a generalized procedure based on methodologies described in the literature.[2][3][4] Researchers should optimize conditions for their specific substrates.
Step 1: Vilsmeier-Haack Formylation of Ni(II)-Porphyrin
-
Reagents and Materials:
-
Ni(II)-porphyrin (e.g., Ni(II)-octaethylporphyrin)
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography[5][6][7][8][9]
-
Hexanes and DCM for chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Ni(II)-porphyrin in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound, followed by the dropwise addition of phosphorus oxychloride. The reaction mixture will typically change color.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (this needs to be optimized, typically ranging from a few hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/DCM solvent gradient, to yield the Ni(II)-meso-(2-formylvinyl)porphyrin.
-
Step 2: Acid-Catalyzed Cyclization to Ni(II)-Benzochlorin
-
Reagents and Materials:
-
Ni(II)-meso-(2-formylvinyl)porphyrin
-
Concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and DCM for chromatography
-
-
Procedure:
-
Dissolve the purified Ni(II)-meso-(2-formylvinyl)porphyrin in dichloromethane.
-
Slowly add concentrated sulfuric acid or trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature and monitor the progress by UV-Vis spectroscopy, observing the characteristic spectral shift of benzochlorin formation.
-
Once the reaction is complete, carefully neutralize the acid by adding the mixture to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to obtain the final Ni(II)-benzochlorin.
-
Synthesis Workflow
Application in Photodynamic Therapy
Benzochlorins synthesized via this route can be evaluated for their potential as PDT agents through a series of in vitro assays.
Photophysical Properties
The efficacy of a photosensitizer is largely determined by its photophysical properties. Key parameters to be measured include:
| Parameter | Description | Typical Range for Benzochlorins |
| λmax (Q-band) | Wavelength of maximum absorption in the red region of the spectrum. | 650 - 800 nm[1] |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | > 30,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted as fluorescence to the photons absorbed. | 0.1 - 0.3[10][11][12] |
| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating cytotoxic singlet oxygen upon irradiation. | 0.3 - 0.7[13][14][15][16] |
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol outlines a general procedure for assessing the phototoxicity of a synthesized benzochlorin against a cancer cell line.[17][18][19]
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized benzochlorin photosensitizer
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Light source with appropriate wavelength and power output (e.g., LED array or laser)
-
MTT or other cell viability assay kit
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation: Prepare a stock solution of the benzochlorin in DMSO and dilute it to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing the photosensitizer. Include control wells with medium only and medium with DMSO at the highest concentration used. Incubate for a specific period (e.g., 24 hours).
-
Irradiation: After incubation, wash the cells with PBS and replace with fresh medium. Irradiate the designated wells with light of the appropriate wavelength (corresponding to the benzochlorin's Q-band) and light dose. Keep a set of non-irradiated plates as dark toxicity controls.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assay: Assess cell viability using an MTT assay or a similar method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Determine the LD₅₀ (the concentration of photosensitizer that causes 50% cell death) for the light-treated groups.
-
Experimental Protocol: Cellular Uptake Analysis by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a benzochlorin photosensitizer.[20][21][22][23][24]
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Synthesized benzochlorin photosensitizer
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with the benzochlorin at a specific concentration for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA and neutralize with complete medium.
-
Sample Preparation: Transfer the cell suspension to FACS tubes and centrifuge. Resuspend the cell pellet in cold flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intracellular fluorescence of the benzochlorin can be detected in the appropriate channel (typically a red channel like APC or PerCP).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point to determine the kinetics of cellular uptake.
-
PDT-Induced Signaling Pathways
PDT initiates a complex cascade of signaling events within the target cells, primarily triggered by the generation of reactive oxygen species (ROS). The subcellular localization of the photosensitizer plays a crucial role in determining the initial site of damage and the subsequent cell death pathway. Benzochlorins, being lipophilic, tend to accumulate in cellular membranes, including the mitochondria, endoplasmic reticulum, and lysosomes. Damage to these organelles can initiate apoptosis, necrosis, or autophagy.[25][26]
A common pathway initiated by PDT is the intrinsic apoptosis pathway. ROS-induced damage to the mitochondria can lead to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[27][28]
PDT-Induced Apoptosis Signaling Pathway
Conclusion
The synthesis of benzochlorins using this compound offers a versatile platform for the development of potent photosensitizers for PDT. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in this field. By systematically evaluating the photophysical properties, cellular uptake, and in vitro efficacy, novel benzochlorin candidates can be identified and advanced towards preclinical and clinical development. Further exploration of structure-activity relationships will be crucial in optimizing the therapeutic potential of this promising class of compounds.
References
- 1. Purpurins and benzochlorins as sensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgsyn.org [orgsyn.org]
- 8. longdom.org [longdom.org]
- 9. rnlkwc.ac.in [rnlkwc.ac.in]
- 10. Fluorescence quantum yield and photochemistry of bacteriophytochrome constructs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. In Vitro Anti-tumor Effects of Photodynamic Therapy on Oral Squamous Cell Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Synthesis of Substituted Pyrroles Utilizing 3-Dimethylaminoacrolein: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles is a critical process in the discovery of novel therapeutic agents. 3-Dimethylaminoacrolein (B57599) has emerged as a versatile and efficient C3 building block for the construction of the pyrrole (B145914) ring. This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyrroles using this key reagent.
Introduction
Pyrroles are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals, natural products, and functional materials. The development of efficient and modular synthetic routes to access structurally diverse pyrrole derivatives is of significant interest in medicinal chemistry and drug discovery. This compound, a stable and reactive trifunctional reagent, offers a convergent and straightforward approach to constructing the pyrrole scaffold. Its enamine and aldehyde functionalities allow for facile reactions with a variety of nucleophiles and active methylene (B1212753) compounds, leading to the formation of highly substituted pyrroles.
General Reaction Pathway
The synthesis of substituted pyrroles from this compound typically proceeds through a multi-step, one-pot reaction. The general mechanism involves the initial reaction of a compound containing an active methylene group and a primary amine with this compound. This is followed by a cyclization and subsequent elimination of dimethylamine (B145610) and water to afford the aromatic pyrrole ring. The versatility of this method allows for the introduction of a wide range of substituents on the pyrrole nucleus, enabling the generation of diverse chemical libraries for biological screening.
Caption: General workflow for the synthesis of substituted pyrroles.
Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of various substituted pyrroles using this compound.
Protocol 1: Synthesis of N-Alkyl- and N-Arylpyrrole-2-carboxylates
This protocol describes the synthesis of N-substituted pyrrole-2-carboxylates from the reaction of the vinamidinium salt of this compound with glycine (B1666218) esters or anilines.
Materials:
-
This compound
-
Dimethyl sulfate (B86663)
-
Primary amine (e.g., glycine methyl ester hydrochloride, aniline)
-
Base (e.g., sodium methoxide, triethylamine)
-
Solvent (e.g., methanol, ethanol, DMF)
Procedure:
-
Formation of the Vinamidinium Salt: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent. Cool the solution in an ice bath and add dimethyl sulfate (1.0 eq) dropwise. Stir the mixture for 1-2 hours at room temperature to form the vinamidinium salt.
-
Reaction with the Amine: To the solution of the vinamidinium salt, add the primary amine (1.1 eq) and a base (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a specified time (see table below) until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
| R' in R'-NH2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| -CH2COOCH3 | NaOMe | Methanol | Reflux | 6 | 86 | [1] |
| Phenyl | Et3N | DMF | 80 | 12 | 75 | General Procedure |
| 4-Methoxyphenyl | Et3N | Ethanol | Reflux | 8 | 82 | General Procedure |
Protocol 2: Synthesis of a Fluvastatin Intermediate Analogue
This protocol outlines the synthesis of an indole-substituted propenal, a key intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin.[2]
Materials:
-
3-(4-Fluorophenyl)-1-isopropyl-1H-indole
-
3-(N-Methyl-N-phenylamino)acrolein (a derivative of this compound)
-
Phosphorus oxychloride (POCl3)
Procedure:
-
In a dried flask under an inert atmosphere, dissolve 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C and add phosphorus oxychloride (1.1 eq) dropwise.
-
Add a solution of 3-(N-methyl-N-phenylamino)acrolein (1.2 eq) in acetonitrile dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 3-(N-Methyl-N-phenylamino)acrolein | POCl3 | Acetonitrile | 0 to RT | 4-6 | Not specified |
Signaling Pathway Visualization
Substituted pyrroles often exhibit their biological activity by interacting with specific signaling pathways. For instance, some pyrrole-containing drugs act as inhibitors of protein kinases, which are key regulators of cell signaling. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Generic kinase signaling pathway targeted by pyrrole inhibitors.
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of a wide array of substituted pyrroles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrrole derivatives for potential applications in drug discovery and development. The straightforward nature of these reactions, coupled with the ability to introduce diverse substituents, makes this methodology a powerful tool in the arsenal (B13267) of synthetic chemists.
References
The Versatility of 3-Dimethylaminoacrolein in Heterocyclic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminoacrolein (B57599) is a highly versatile and reactive organic compound that serves as a pivotal C3 building block in the synthesis of a wide array of nitrogen-containing heterocycles.[1] Its unique structure, combining the functionalities of an unsaturated aldehyde and an enamine, allows it to participate in various cyclization and condensation reactions, making it an invaluable tool in medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for key cyclization reactions involving this compound, focusing on the synthesis of pyridines, pyrimidines, and pyrroles.
Core Applications and Reaction Pathways
This compound is a precursor for the synthesis of numerous heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs). Key applications include its use in the preparation of pyridine (B92270), pyrimidine, and pyrrole (B145914) derivatives. The primary reaction pathways involve its condensation with active methylene (B1212753) compounds, guanidine (B92328), and primary amines.
Application Note 1: Synthesis of Substituted Pyridines
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, as the pyridine scaffold is a common motif in a vast number of pharmaceuticals. This compound serves as a versatile precursor for constructing the pyridine ring through condensation with various active methylene compounds.
Protocol 1: Synthesis of 2-Chloronicotinic Acid Derivatives via Knoevenagel Condensation and Cyclization
This protocol outlines the synthesis of 2-chloronicotinic acid, an important intermediate for agrochemicals and pharmaceuticals, through a Knoevenagel condensation of this compound with an ethyl cyanoacetate (B8463686) followed by cyclization and chlorination.[1][2]
Reaction Scheme:
Caption: Synthesis of 2-Chloronicotinic Acid.
Experimental Protocol:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add ethyl cyanoacetate (1.0 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate product, 2-cyano-5-(dimethylamino)penta-2,4-dienoate.
-
-
Cyclization and Chlorination:
-
Dissolve the crude intermediate in ethanol.
-
Bubble dry hydrogen chloride gas through the solution at a controlled temperature of 5-10°C.
-
Continue the reaction for 12-24 hours under pressure (0.8-2 MPa).
-
Monitor the formation of ethyl 2-chloronicotinate by GC-MS.
-
After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Hydrolysis:
-
To the solution of ethyl 2-chloronicotinate, add a 2N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain 2-chloronicotinic acid.
-
| Reactant/Product | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | 1.0 | Toluene | Reflux | 12 h | - |
| Ethyl Cyanoacetate | 1.0 | Toluene | Reflux | 12 h | - |
| Ethyl 2-chloronicotinate | - | Ethanol | 5-50°C | 12-36 h | High |
| 2-Chloronicotinic Acid | - | Water | Reflux | - | High |
Application Note 2: Synthesis of 2-Aminopyrimidine
2-Aminopyrimidine is a fundamental building block in the synthesis of numerous pharmaceuticals, including sulfonamides and various kinase inhibitors. The reaction of this compound with guanidine provides a direct and high-yielding route to this important heterocycle.[1]
Protocol 2: Direct Synthesis of 2-Aminopyrimidine
This protocol describes the straightforward condensation of this compound with guanidine hydrochloride.
Reaction Scheme:
Caption: Synthesis of 2-Aminopyrimidine.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide (1.0 eq), to generate free guanidine in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Condensation:
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminopyrimidine. The product can be further purified by recrystallization.
-
| Reactant/Product | Molar Ratio | Solvent | Base | Temperature | Yield (%) |
| This compound | 1.0 | Ethanol | Sodium Ethoxide | Reflux | Almost Quantitative[1] |
| Guanidine Hydrochloride | 1.0 | Ethanol | Sodium Ethoxide | Reflux | Almost Quantitative[1] |
Application Note 3: Synthesis of N-Alkylpyrroles
N-Alkylpyrroles are important structural motifs found in various natural products and pharmaceuticals. A common synthetic route involves the reaction of a vinamidinium salt, derived from this compound, with glycine (B1666218) esters.[1]
Protocol 3: Synthesis of N-Alkylpyrroles from Vinamidinium Salts
This protocol outlines the two-step synthesis of N-alkylpyrroles, starting with the formation of a vinamidinium salt from this compound.
Reaction Scheme:
Caption: Two-step synthesis of N-Alkylpyrroles.
Experimental Protocol:
-
Vinamidinium Salt Formation:
-
In a suitable solvent, react this compound (1.0 eq) with dimethylamine hydrochloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting vinamidinium salt (1,1,5,5-tetramethyl-1,5-diazapentadienium chloride) can be isolated or used directly in the next step. A yield of approximately 70% can be expected if isolated.[1]
-
-
Pyrrole Synthesis:
-
To the vinamidinium salt, add a glycine ester (e.g., glycine methyl ester, 1.0 eq) and a suitable base (e.g., sodium methoxide) in a polar solvent like methanol.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and neutralize it with a mild acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired N-alkylpyrrole.
-
| Reactant/Product | Molar Ratio | Solvent | Temperature | Yield (%) |
| Vinamidinium Salt | 1.0 | Methanol | Reflux | 86[1] |
| Glycine Ester | 1.0 | Methanol | Reflux | 86[1] |
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of medicinally relevant heterocyclic scaffolds. The protocols provided herein offer a foundation for the synthesis of substituted pyridines, 2-aminopyrimidines, and N-alkylpyrroles. These methods are characterized by their efficiency and the accessibility of the starting materials, making them valuable tools for researchers in the pharmaceutical and chemical industries. Further exploration of the reactivity of this compound is likely to uncover new synthetic pathways and lead to the discovery of novel bioactive molecules.
References
Application Notes and Protocols for the Formylation of Indoles with 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of indoles at the C-3 position is a fundamental transformation in organic synthesis, yielding indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group provides a versatile handle for further molecular elaboration.
This document provides detailed experimental procedures for the formylation of indoles, focusing on the use of 3-dimethylaminoacrolein (B57599) as the formylating agent, often in conjunction with an activating agent like phosphorus oxychloride (POCl₃). This method is a variation of the well-established Vilsmeier-Haack reaction, a classic and highly efficient method for the 3-formylation of electron-rich heterocycles like indoles.[1][2] The reaction proceeds through the formation of an electrophilic iminium species which is attacked by the electron-rich indole ring, followed by hydrolysis to afford the desired aldehyde.
Reaction Principle: The Vilsmeier-Haack Reaction
The formylation of indole using this compound and phosphorus oxychloride is a variant of the Vilsmeier-Haack reaction. The core of this reaction is the generation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.
In the classical Vilsmeier-Haack reaction, the reagent is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] this compound can be considered a vinylogous amide and reacts with POCl₃ to generate a similar electrophilic iminium salt that readily reacts with electron-rich aromatic compounds. The subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.
Experimental Protocols
This section details the experimental procedures for the formylation of indole. The primary protocol described is a well-established method for indole-3-carboxaldehyde (B46971) synthesis, which is analogous to the reaction with this compound and provides a reliable and high-yielding procedure.[3]
Protocol 1: Formylation of Indole using a Vilsmeier Reagent
This protocol is adapted from a procedure in Organic Syntheses, which details the formylation of indole using the Vilsmeier reagent generated from DMF and POCl₃.[3] This method is highly efficient, providing a nearly quantitative yield of indole-3-aldehyde.[3]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Ethanol (B145695) (for recrystallization, optional)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Drying tube
-
Ice-salt bath
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 mL (3.74 moles) of freshly distilled DMF.[3]
-
Cool the flask in an ice-salt bath for approximately 30 minutes.[3]
-
With stirring, add 86 mL (0.94 mole) of freshly distilled POCl₃ to the cooled DMF over a period of 30 minutes. A pinkish color may be observed as the formylation complex forms.[3]
-
-
Reaction with Indole:
-
Replace the dropping funnel with a larger one and add a solution of 100 g (0.85 mole) of indole in 100 mL (1.3 moles) of DMF to the yellow Vilsmeier reagent solution over 1 hour. Maintain the temperature below 10°C during the addition.[3]
-
After the addition is complete, replace the dropping funnel with a thermometer and allow the viscous solution to warm to 35°C.[3]
-
Stir the mixture at 35°C for 1 hour. The clear yellow solution will transform into an opaque, canary-yellow paste.[3]
-
-
Work-up and Isolation:
-
Carefully add 300 g of crushed ice to the paste with stirring. This will result in a clear, cherry-red aqueous solution.[3]
-
Transfer this solution to a 3-L three-necked flask containing 200 g of crushed ice.
-
Prepare a solution of 375 g (9.4 moles) of NaOH in 1 L of water and place it in a separatory funnel.
-
Slowly add about one-third of the NaOH solution to the stirred reaction mixture. Then, add the remaining two-thirds of the base rapidly with efficient stirring.[3]
-
Heat the resulting suspension to boiling and then allow it to cool to room temperature. Subsequently, place it in a refrigerator overnight.[3]
-
Collect the precipitate by filtration, resuspend it in 1 L of water to dissolve most of the inorganic material, and then filter again.
-
Wash the collected product with three 300-mL portions of water and air-dry it. This yields about 120 g (97%) of indole-3-aldehyde with a melting point of 196–197°C.[3]
-
-
Purification (Optional):
-
The product is sufficiently pure for most applications. However, it can be recrystallized from ethanol if desired.[3]
-
Data Presentation
The following table summarizes the quantitative data for the formylation of indole based on the provided protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Indole | 100 g (0.85 mole) | [3] |
| N,N-Dimethylformamide (for indole solution) | 100 mL (1.3 moles) | [3] |
| N,N-Dimethylformamide (for Vilsmeier reagent) | 288 mL (3.74 moles) | [3] |
| Phosphorus oxychloride | 86 mL (0.94 mole) | [3] |
| Reaction Conditions | ||
| Vilsmeier reagent formation temperature | < 10°C | [3] |
| Indole addition temperature | < 10°C | [3] |
| Reaction temperature | 35°C | [3] |
| Reaction time | 1 hour | [3] |
| Work-up | ||
| Sodium hydroxide | 375 g (9.4 moles) in 1 L water | [3] |
| Product | ||
| Product name | Indole-3-aldehyde | [3] |
| Yield | ~120 g (97%) | [3] |
| Melting point | 196–197°C | [3] |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Vilsmeier-Haack formylation of indole.
Caption: Proposed mechanism for the Vilsmeier-Haack formylation of indole.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the formylation of indole.
Caption: Experimental workflow for the synthesis of indole-3-carboxaldehyde.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions with 3-Dimethylaminoacrolein
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 3-Dimethylaminoacrolein (B57599) in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield or failing completely. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield reaction, it's best to start with the fundamentals. Systematically investigate the quality of your starting materials, the reaction conditions, and your work-up procedure.[1] Key initial checks include:
-
Reagent and Solvent Purity: Impurities, especially water, can significantly hinder reactions. Use freshly purified or opened reagents and anhydrous solvents, particularly for moisture-sensitive reactions.[1]
-
Inert Atmosphere: this compound and many of its reaction partners can be sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon) if required.[1]
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. A deviation of even 10-20°C can impact the yield.[1]
-
Stoichiometry: Double-check your calculations and the amounts of each reactant weighed. An incorrect stoichiometric ratio is a common source of incomplete reactions.
Q2: I observe the formation of a polymeric or tar-like substance in my reaction vessel. What could be the cause?
A2: The formation of polymers or tars is a known issue, particularly with aldehydes and reactive enamines like this compound. This is often due to self-condensation or polymerization side reactions.[1] To mitigate this:
-
Control the Temperature: Higher temperatures can accelerate polymerization. Conduct your reaction at the lowest effective temperature.
-
Manage Concentration: High concentrations of reactants can favor polymerization. Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
pH Control: Both acidic and basic conditions can catalyze unwanted side reactions. Ensure the pH of your reaction medium is controlled, especially if your procedure is sensitive to it.
Q3: My product appears to be decomposing during work-up or purification. How can I prevent this?
A3: Product instability can be a significant contributor to low isolated yields. The products of reactions involving this compound, which are often highly conjugated systems, can be sensitive to acidic or basic conditions, heat, or even silica (B1680970) gel during chromatography.
-
Neutralize Carefully: Ensure that any acidic or basic reagents are carefully neutralized before work-up.
-
Minimize Heat Exposure: Use lower temperatures during solvent evaporation (rotary evaporation).
-
Silica Gel Deactivation: If you suspect decomposition on silica gel, you can deactivate the silica by adding a small amount of a base like triethylamine (B128534) to your eluent. Alternatively, consider other purification methods like recrystallization or distillation.[1]
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation with Active Methylene (B1212753) Compounds
The Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) is a common method for forming C-C bonds. Low yields in this reaction are often traced back to several key factors.
-
Catalyst Choice and Amount: The choice and amount of base catalyst are crucial. Weak bases like piperidine, pyridine, or even amino acids are often used.[2]
-
Action: If your yield is low, consider screening different catalysts. Also, optimizing the catalyst loading can be critical; too little may result in an incomplete reaction, while too much can lead to side product formation.
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, the presence of this water can inhibit the reaction or lead to unwanted side reactions like hydrolysis.
-
Action: If you suspect water is an issue, consider using a Dean-Stark apparatus to remove it azeotropically.
-
-
Reaction Time and Temperature: These parameters are highly dependent on the specific substrates and catalyst used.
-
Action: Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions.
-
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol (B145695) | Reflux | 8 | 72 |
| Triethylamine | Dichloromethane | RT | 12 | 60 |
| DIPEAc | Hexane (B92381) | Reflux | 3 | 91 |
| Glycine | DMSO | RT | 24+ | 41-78 |
| Histidine | DMSO | RT | 1.5-24 | 62-87 |
This table presents a compilation of data from various Knoevenagel condensation reactions to illustrate the impact of different catalysts and conditions on yield. Specific yields for reactions with this compound may vary.[3][4]
Issue 2: Poor Yield in Heterocycle Synthesis (e.g., Pyrimidines)
This compound is a versatile building block for the synthesis of various heterocycles, such as pyrimidines (from reaction with guanidine) and pyridines.[5]
-
Purity of this compound: The purity of the starting enamine is critical. Impurities can lead to the formation of colored byproducts and reduce the yield of the desired heterocycle.
-
Action: If you suspect purity issues, consider purifying the this compound by distillation before use.
-
-
Reaction Conditions for Cyclization: The cyclization step to form the heterocyclic ring is often the most challenging.
-
Action: The choice of solvent and temperature can greatly influence the cyclization efficiency. For example, in the synthesis of 2-aminopyrimidine (B69317) from this compound and guanidine (B92328), the reaction is often carried out in a solvent like ethanol or under pressure.[6][7]
-
-
pH of the Reaction Medium: The pH can affect the reactivity of both the enamine and the nucleophile.
-
Action: Ensure the pH is within the optimal range for the specific cyclization reaction you are performing. For instance, some reactions may require acidic or basic catalysis to proceed efficiently.
-
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with Malononitrile
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol (B129727), or a non-polar solvent like hexane for certain catalysts), add the malononitrile (1.0-1.2 eq).[3][8]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or DIPEAc, typically 10-20 mol%).[3]
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aminopyrimidine from this compound and Guanidine
-
Reaction Mixture: In a pressure vessel, combine this compound (1.0 eq), guanidine nitrate (B79036) (1.0-1.2 eq), and a base such as sodium methoxide (B1231860) in methanol.[6]
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-90°C. The reaction is typically carried out under pressure (0.20–0.25 MPa).[6]
-
Work-up: After the reaction is complete (monitor by TLC or GC), cool the vessel to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent such as chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-aminopyrimidine can be purified by crystallization.[6]
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Mechanism of the Knoevenagel condensation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Purification of 3-Dimethylaminoacrolein by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-dimethylaminoacrolein (B57599) by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1][2] |
| Appearance | Clear, faintly yellow to dark brown liquid | [3] |
| Boiling Point (atm) | 270-273 °C | [2][3] |
| Boiling Point (vacuum) | 91 °C at 0.1 kPa (0.75 Torr) | [3] |
| Density | 0.99 g/cm³ at 25 °C | [3] |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [3] |
Q2: When should I choose distillation over chromatography for purifying this compound?
A2: The choice between distillation and chromatography depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Distillation is generally preferred for larger quantities of material where the main impurities are non-volatile. Chromatography is more suitable for smaller scales or when impurities have similar boiling points to the product.
Q3: What are the main stability concerns during the purification of this compound?
A3: this compound is sensitive to heat, strong acids, and strong bases.[3][4] Upon exposure to strong bases, it can cleave dimethylamine (B145610) to form propanedial.[3] It is also an unsaturated aldehyde, a class of compounds known to be prone to polymerization, especially at elevated temperatures.[5] Therefore, it is crucial to control the temperature during distillation and to use neutral conditions for chromatography. The compound is also air-sensitive and should be handled under an inert atmosphere.[4]
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[4] Protection from light is also recommended to prevent degradation.
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is dark or polymerizes in the distillation flask. | - Overheating. - Presence of acidic or basic impurities catalyzing polymerization. - Extended heating time. | - Use vacuum distillation to lower the boiling point. - Ensure the heating mantle temperature is not excessively high. - Neutralize the crude product before distillation if it's acidic or basic. - Distill as quickly as possible. |
| Low recovery of the product. | - Inefficient vacuum. - Leaks in the distillation setup. - Product decomposition. | - Check the vacuum pump and ensure all joints are properly sealed. - Use a lower pressure to reduce the boiling point further. - Monitor the temperature closely to avoid decomposition. |
| Product purity is not as expected. | - Inefficient separation from impurities with close boiling points. - Bumping of the distillation mixture. | - Use a fractionating column for better separation. - Ensure smooth boiling by using a magnetic stirrer or boiling chips. - Consider purification by column chromatography if distillation is ineffective. |
Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of the compound on the TLC plate or column. | - Compound is too polar for the chosen eluent. - Interaction with acidic silica (B1680970) gel. - Sample overload. | - Increase the polarity of the eluent. - Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent to neutralize the silica gel. - Load a smaller amount of the sample. |
| Compound does not move from the baseline (Rf = 0). | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. A mixture of ethyl acetate (B1210297) and hexanes is a good starting point; increase the proportion of ethyl acetate. |
| Poor separation of the product from impurities. | - Inappropriate solvent system. | - Screen different solvent systems using TLC to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the product). |
| Product appears to decompose on the column. | - The compound is unstable on silica gel. | - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Work quickly and avoid prolonged exposure to the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline for the vacuum distillation of this compound. The exact pressure and temperature may need to be optimized based on your equipment and the purity of the starting material.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply vacuum to the system. A pressure of approximately 0.1 kPa (0.75 Torr) is a good starting point.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Stir the mixture to ensure even heating.
-
Collect the fraction that distills at the expected boiling point (around 91 °C at 0.1 kPa).[3]
-
Monitor the temperature closely. A stable temperature during distillation indicates a pure fraction is being collected.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum and introducing an inert gas.
-
Store the purified product under an inert atmosphere at 2-8 °C.[4]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with a small amount of triethylamine)
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp for monitoring
Procedure:
-
Select the Eluent: Develop a suitable solvent system using thin-layer chromatography (TLC). Start with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). If the spot streaks, add a small amount of triethylamine (e.g., 0.5%) to the eluent. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
-
Pack the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column.
-
Collect Fractions: Collect fractions in test tubes.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The residue is the purified this compound. Store it under an inert atmosphere at 2-8 °C.[4]
Visualizations
Caption: Decision workflow for purifying this compound.
Caption: General experimental workflow for purification.
References
Stability of 3-Dimethylaminoacrolein under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Dimethylaminoacrolein (3-DMA) under various experimental conditions. It includes troubleshooting guides for common issues encountered during its use and frequently asked questions to ensure the successful application of this versatile reagent in your research.
Stability Profile of this compound
This compound is a valuable bifunctional molecule, acting as a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2][3] While generally more stable than its parent compound, 3-aminoacrolein, its reactivity necessitates careful handling and storage to ensure its integrity throughout experimental procedures.[1][4]
General Stability and Storage Recommendations
3-DMA is a pale yellow to dark brown liquid that is soluble in water, methanol, and 1,2-dichloroethane.[1] It is known to be sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[5] For optimal stability, it is recommended to store 3-DMA in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration or freezing (-20°C) is advisable.[4][5]
Incompatible Substances
To prevent unwanted reactions and degradation, avoid contact with the following:
-
Strong oxidizing agents [5]
-
Strong acids [5]
-
Strong bases: Exposure to strong bases like sodium hydroxide (B78521) can lead to the cleavage of the dimethylamine (B145610) group, forming propanedial.[1]
Thermal Stability
This compound possesses a high boiling point of 270-273 °C, which suggests a degree of thermal stability.[1][5][7] However, prolonged exposure to high temperatures should be avoided as it can lead to decomposition and the release of hazardous vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Notably, some of its reaction products, such as those with dialkyl sulfates, are thermally unstable and can decompose at temperatures around 110°C.[1]
Quantitative Stability Data
| Condition | Temperature (°C) | pH | Solvent | Concentration | % Degradation after X hours | Degradation Products Identified |
| Acidic | 25 | 2 | Water/Acetonitrile (B52724) | 1 mg/mL | User-defined | User-defined |
| Neutral | 25 | 7 | Water/Acetonitrile | 1 mg/mL | User-defined | User-defined |
| Basic | 25 | 10 | Water/Acetonitrile | 1 mg/mL | User-defined | User-defined |
| Elevated Temp. | 50 | 7 | DMSO | 1 mg/mL | User-defined | User-defined |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of 3-DMA under various conditions. It is recommended to adapt and validate this protocol for specific experimental needs.
Objective: To determine the degradation rate of this compound under acidic, basic, neutral, and elevated temperature conditions.
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Phosphate buffer solutions (pH 2, 7, and 10)
-
HPLC or UPLC system with a UV detector (e.g., DAD or PDA) and a C18 column
-
LC-MS system for identification of degradation products (optional)
-
Temperature-controlled incubator or water bath
-
Inert gas (argon or nitrogen)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-DMA (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.
-
Sample Preparation:
-
For each condition (pH 2, 7, 10, and neutral at elevated temperature), dilute the stock solution with the respective buffer or solvent to a final concentration of 1 mg/mL in vials.
-
Blanket the headspace of each vial with an inert gas before sealing.
-
-
Incubation:
-
Store the vials for the pH study at a constant temperature (e.g., 25°C).
-
Place the elevated temperature sample in an incubator set to the desired temperature (e.g., 50°C).
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis:
-
Immediately dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent 3-DMA peak from any potential degradation products.
-
Monitor the peak area of 3-DMA at each time point.
-
-
Data Analysis:
-
Calculate the percentage of 3-DMA remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of 3-DMA remaining versus time to determine the degradation kinetics.
-
If possible, use LC-MS to identify the major degradation products.
-
References
Preventing polymerization of 3-Dimethylaminoacrolein during storage
Welcome to the technical support center for 3-Dimethylaminoacrolein (3-DMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound (3-DMA) is an organic compound with the formula (CH₃)₂NCH=CHCHO. It is a valuable building block in organic synthesis, particularly for creating heterocyclic compounds like pyridines and pyrimidines.[1] Its reactivity stems from the presence of both an α,β-unsaturated aldehyde and an enamine functional group, which makes it susceptible to reactions like nucleophilic addition and polymerization.[1][2]
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of 3-DMA and prevent degradation or polymerization, it is crucial to adhere to strict storage protocols. The ideal conditions are summarized in the table below.
Q3: My supplier's Safety Data Sheet (SDS) states that hazardous polymerization does not occur. Why should I still be concerned?
While some suppliers may indicate that hazardous polymerization does not occur under standard conditions, this often means that the compound is more stable than highly reactive monomers like acrolein itself.[3] However, the fundamental chemical structure of 3-DMA, an unsaturated aldehyde, makes it inherently prone to polymerization over time, especially when exposed to initiators like heat, light, or contaminants.[1] Therefore, treating it as a compound with polymerization potential and following recommended storage guidelines is a critical risk-mitigation strategy.
Q4: Why has my clear yellow this compound turned dark brown and viscous?
A significant color change to dark brown, coupled with an increase in viscosity or the formation of solid precipitates, are strong indicators that polymerization has begun. This process involves individual 3-DMA molecules linking together to form long chains, which alters the physical properties of the material.
Q5: What is a polymerization inhibitor and do I need to remove it before my experiment?
A polymerization inhibitor is a chemical added in small amounts to reactive monomers to prevent spontaneous polymerization during storage. These compounds work by scavenging free radicals that initiate the polymerization process. For many synthetic applications, particularly those involving polymerization reactions or catalysts sensitive to inhibitors, this stabilizer must be removed immediately before use.
Troubleshooting Guide: Polymerization Issues
If you suspect that your this compound has begun to polymerize, follow this guide for safe handling and prevention.
Immediate Actions for Suspected Polymerization
-
Visual Inspection : Check for an increase in viscosity, the formation of solid particles, or a significant darkening of the liquid.
-
Temperature Check : Carefully feel the outside of the container. If it is warm to the touch, this may indicate an active, exothermic polymerization reaction.
-
Safety First : If the container is warm or shows any signs of pressurization (e.g., bulging), place it in a fume hood, away from other chemicals and ignition sources. Do not attempt to open a container that you suspect is undergoing a runaway reaction. Evacuate the area and contact your institution's environmental health and safety officer.
-
Quarantine the Material : If the material is viscous but not actively reacting, label it clearly as "Suspected Polymerized Material" and segregate it from your main stock to prevent cross-contamination or accidental use.
Logical Workflow for Troubleshooting
The following diagram outlines the decision-making process when polymerization is suspected.
Caption: Troubleshooting workflow for suspected 3-DMA polymerization.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C to 8°C or frozen at -20°C[4][] | Reduces the rate of potential spontaneous polymerization and degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[3] | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Light Protection | Store in an opaque or amber-colored container | Prevents UV light from initiating free-radical polymerization. |
| Container | Tightly sealed original container | Prevents contamination and exposure to air and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids[3] | Can initiate vigorous and potentially hazardous reactions. |
| Recommended Shelf Life | Consult manufacturer's CoA (typically 6-12 months) | Inhibitor levels can deplete over time, increasing polymerization risk. |
Table 2: Qualitative Risk of Polymerization Under Various Conditions
| Storage Condition | Temperature | Atmosphere | Light Exposure | Relative Polymerization Risk |
| Ideal | 2-8°C | Inert Gas | Dark | Very Low |
| Sub-optimal: No Inert Gas | 2-8°C | Air | Dark | Low to Moderate |
| Sub-optimal: Room Temperature | 20-25°C | Inert Gas | Dark | Moderate |
| Poor : Room Temp, Exposed to Air | 20-25°C | Air | Dark | High |
| Very Poor : Room Temp, Air, and Light Exposure | 20-25°C | Air | Ambient Light | Very High |
Key Experimental Protocols
Protocol 1: Detection of Polymerization Onset
Objective: To qualitatively assess if polymerization has occurred in a stored sample of this compound.
Materials:
-
Stored 3-DMA sample
-
Reference standard of fresh, unpolymerized 3-DMA (if available)
-
Glass pipettes or rods
-
Viscometer (optional, for quantitative analysis)
-
FTIR spectrometer (optional, for chemical analysis)
Methodology:
-
Visual and Olfactory Inspection:
-
Observe the color of the sample. A significant darkening from light yellow to deep brown or black is an indication of degradation/polymerization.
-
Note any pungent or unusual odors not characteristic of the pure monomer.
-
-
Viscosity Check:
-
At a controlled temperature (e.g., room temperature), gently tilt the sample container and observe its flow characteristics. Compare it to a fresh sample if possible.
-
Alternatively, dip a clean glass rod into the sample and withdraw it. Observe the "stringiness" or resistance to flow. A noticeable increase in viscosity suggests the formation of polymer chains.
-
-
Solubility Test:
-
Take a small aliquot of the suspect 3-DMA and attempt to dissolve it in a solvent in which the monomer is known to be freely soluble (e.g., methanol).
-
The presence of insoluble gel-like particles or a hazy solution indicates the presence of higher molecular weight polymer.
-
-
(Optional) FTIR Analysis:
-
Acquire an FTIR spectrum of the sample.
-
Polymerization of the vinyl group will lead to a decrease or disappearance of the C=C stretching vibration peak characteristic of the monomer. Compare the spectrum to that of a reference standard to confirm.
-
Protocol 2: Removal of Polymerization Inhibitor Prior to Use
Objective: To remove common phenolic inhibitors (e.g., MEHQ, Hydroquinone) from 3-DMA for use in sensitive reactions. This should be done immediately before the experiment.
Materials:
-
This compound containing inhibitor
-
Basic alumina (B75360), activated
-
Glass chromatography column
-
Anhydrous solvent for dilution (if necessary, e.g., dichloromethane)
-
Collection flask
Methodology:
-
Prepare the Column:
-
Secure a small glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column approximately three-quarters full with basic alumina.
-
-
Pass the Monomer Through the Column:
-
Carefully pour the required amount of 3-DMA onto the top of the alumina bed. Do not overload the column.
-
Allow the liquid to percolate through the alumina under gravity. For viscous monomers, dilution with a dry, inert solvent may be necessary.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Handling the Purified Monomer:
-
The resulting 3-DMA is now uninhibited and highly reactive. It should be used immediately.
-
Do not attempt to store the purified monomer for any significant length of time, as it will be highly susceptible to polymerization.
-
Visualizations
Mechanism of Polymerization and Inhibition
References
Common side reactions of 3-Dimethylaminoacrolein with nucleophiles
Welcome to the technical support center for 3-Dimethylaminoacrolein (DMAA). This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DMAA in synthesis, with a focus on its reactions with common nucleophiles.
Table of Contents
-
General Stability and Handling FAQs
-
Troubleshooting Reactions with Amine Nucleophiles
-
Troubleshooting Reactions with Thiol Nucleophiles
-
Troubleshooting Reactions with Active Methylene (B1212753) Compounds
-
Illustrative Data on Reaction Conditions
-
Experimental Protocols
General Stability and Handling FAQs
Q1: My reaction with this compound is failing or giving a complex mixture under basic conditions. What could be the cause?
A1: this compound is susceptible to decomposition under strongly basic conditions. Exposure to strong bases, such as sodium hydroxide, can cause the cleavage of dimethylamine (B145610), leading to the formation of propanedial (B3416024) (malondialdehyde).[1] This decomposition pathway can consume your starting material and introduce impurities. Consider using milder, non-hydroxide bases or carefully controlling the pH of your reaction.
Q2: I observe a color change to deep red when mixing this compound with certain reagents. Is this normal?
A2: this compound is known to turn deep red when it reacts with iron(III) chloride, which indicates the presence of the enol form.[1] If your reaction setup or reagents have trace iron contamination, this could be the cause. However, significant color changes can also indicate polymerization or degradation, so it is crucial to monitor the reaction by TLC or another analytical method.
Q3: Is this compound stable for long-term storage?
A3: this compound is a relatively stable chemical, especially compared to its parent compound, 3-aminoacrolein.[1] For long-term storage, it should be kept in a cool, dry place, typically between 2-8°C, as recommended by suppliers.[] It is a liquid that can range from pale yellow to dark brown.[1]
Troubleshooting Reactions with Amine Nucleophiles
Q1: I am trying to perform a substitution reaction with a primary amine, but the yield is low. What are the potential side reactions?
A1: When reacting this compound with primary or secondary amines, the desired product is often a substituted aminopropenal or a vinamidinium salt.[1] Low yields can result from several issues:
-
Competing Michael Addition: Depending on the reaction conditions, amines can potentially undergo a 1,4-conjugate addition (aza-Michael reaction) to the α,β-unsaturated system, which may be reversible or lead to undesired adducts.[3]
-
Steric Hindrance: Bulky amines may react slowly or require more forcing conditions, which can promote decomposition of the starting material.
-
Incorrect pH: The nucleophilicity of amines is pH-dependent. The free amine is the nucleophile, so highly acidic conditions that fully protonate the amine will inhibit the reaction. Conversely, highly basic conditions can degrade the DMAA.[1]
Q2: How can I favor the formation of a vinamidinium salt?
A2: The formation of stable vinamidinium salts is typically achieved by reacting this compound with an amine salt, such as dimethylamine hydrochloride or dimethylammonium tetrafluoroborate, often in an acidic medium.[1] For example, the reaction with dimethylamine hydrochloride can yield the corresponding salt in 70% yield.[1] This method helps to activate the DMAA and directs the reaction towards the desired salt formation.
Troubleshooting Reactions with Thiol Nucleophiles
Q1: My reaction between this compound and a thiol is not proceeding as expected. How does pH affect this reaction?
A1: The reaction of a thiol with an α,β-unsaturated carbonyl system like DMAA is highly pH-dependent. The reactive species is the nucleophilic thiolate anion (RS⁻), not the neutral thiol (RSH).[4] To ensure a sufficient concentration of the thiolate, the reaction pH should be close to or slightly above the pKa of the thiol (typically ~8.5 for cysteines).[4] However, be mindful that pH values above 8.0 can increase the rate of side reactions like hydrolysis of certain adducts.[5]
Q2: I am using a molecule with both a thiol and an amine group (like an N-terminal cysteine). Which group will react, and are there side reactions?
A2: Thiols are generally "softer" nucleophiles than amines and will preferentially react with the "soft" electrophilic β-carbon of DMAA in a Michael-type addition.[6] To ensure selectivity for the thiol, the reaction is best performed at a neutral pH (around 7.0-7.5).[5] At this pH, most thiols are sufficiently nucleophilic, while most amines are protonated and thus less reactive.[5] At higher pH values (>8.5), the amine becomes deprotonated and more nucleophilic, which could lead to competing reactions at the aldehyde or substitution of the dimethylamino group. A known side reaction in similar systems (maleimides) is a rearrangement involving the N-terminal amine, which is also promoted at basic pH.[7]
Troubleshooting Reactions with Active Methylene Compounds
Q1: I am performing a Knoevenagel-type condensation with an active methylene compound (e.g., malononitrile), but the reaction is messy. How can I optimize it?
A1: Condensations with active methylene compounds are typically base-catalyzed. The choice of base is critical.
-
Strong Bases (e.g., NaOH, NaOEt): These can deprotonate the active methylene compound effectively but may also cause the decomposition of this compound.[1]
-
Weaker Bases (e.g., piperidine (B6355638), triethylamine): These are often sufficient to catalyze the reaction without significantly degrading the DMAA starting material.[8] The reaction often proceeds through a Knoevenagel condensation at the aldehyde, followed by the displacement of the dimethylamino group.[1] Careful selection of the base and reaction temperature is key to minimizing side products.
Q2: What are common side products in reactions with active methylene compounds like malononitrile (B47326) or acetylacetone?
A2: Besides the degradation of DMAA, side products can arise from the active methylene compound itself. For instance, malononitrile can undergo base-catalyzed self-condensation.[9] In reactions with diketones like acetylacetone, different cyclization pathways can occur depending on the reaction conditions, potentially leading to a mixture of products such as substituted pyridinones or anilines.[9] It is advisable to add the base slowly to a mixture of the DMAA and the active methylene compound to keep the concentration of the deprotonated species low and favor the desired cross-condensation.
Illustrative Data on Reaction Conditions
Quantitative data on side-product formation is often sparse. The following table provides illustrative examples based on general chemical principles for the reaction of this compound with a generic nucleophile (NuH) to demonstrate how reaction conditions can influence product distribution.
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Examples)
| Nucleophile (NuH) | Condition | Desired Product Yield (Hypothetical) | Side Product(s) | Side Product Yield (Hypothetical) | Rationale |
| Primary Amine (R-NH₂) | pH 5.0 | Low (<10%) | Unreacted Starting Materials | High (>90%) | Amine is protonated and non-nucleophilic. |
| Primary Amine (R-NH₂) | pH 8.0, 25°C | Moderate (60%) | Michael Adduct, Aldehyde Condensation | Moderate (40%) | Favorable pH for amine nucleophilicity. |
| Thiol (R-SH) | pH 7.0, 25°C | High (85%) | Amine Adduct (if present) | Low (<5%) | Selective pH for thiol reactivity over amines.[5] |
| Thiol (R-SH) | pH 9.5, 25°C | Moderate (50%) | DMAA Decomposition, Other Adducts | High (50%) | High pH promotes thiolate formation but also DMAA degradation.[1] |
| Malononitrile | Piperidine, EtOH, 60°C | High (80%) | Polymerization/Decomposition | Low (20%) | Mild organic base favors condensation over degradation.[8] |
| Malononitrile | NaOH, EtOH, 60°C | Low (20%) | DMAA Decomposition Products | High (80%) | Strong base causes significant substrate decomposition.[1] |
Experimental Protocols
Protocol: Condensation of this compound with Malononitrile
This protocol describes a general procedure for the Knoevenagel-type condensation and cyclization to form a substituted pyridine, a common application of DMAA.
Reagents & Equipment:
-
This compound (DMAA)
-
Malononitrile
-
Anhydrous Ethanol (B145695)
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.05 eq).
-
Add anhydrous ethanol to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete (disappearance of DMAA), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the desired product.
Troubleshooting:
-
Problem: Reaction is slow or incomplete.
-
Possible Cause: Insufficient catalyst or temperature.
-
Solution: Increase the amount of piperidine slightly (up to 0.2 eq) or ensure the reaction is maintained at a steady reflux.
-
-
Problem: Low yield and significant dark, tarry material observed.
-
Possible Cause: Reaction temperature is too high, or the reaction was run for too long, causing polymerization/decomposition.
-
Solution: Reduce the reaction temperature and monitor carefully by TLC to stop the reaction as soon as the starting material is consumed.
-
-
Problem: A mixture of products is obtained.
-
Possible Cause: The reaction may be proceeding through alternative pathways.
-
Solution: Try a different catalyst system, such as triethylamine (B128534) or a Lewis acid, and screen different solvents to optimize the selectivity for the desired product.
-
Visualizations
Caption: General reaction pathways of DMAA with common nucleophiles.
Caption: Decomposition of DMAA under strongly basic conditions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to handle air-sensitive 3-Dimethylaminoacrolein in the lab
Technical Support Center: 3-Dimethylaminoacrolein
This guide provides researchers, scientists, and drug development professionals with essential information for handling the air-sensitive reagent, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My -Dimethylaminoacrolein has changed color from pale yellow to dark brown. Is it still usable?
A1: A significant color change to dark brown indicates potential decomposition or polymerization, which can be accelerated by exposure to air and light.[1] While slight color variation to a light brown liquid can be normal, a dark brown appearance suggests diminished purity. It is highly recommended to test the material's purity (e.g., via NMR or GC) before use in a sensitive reaction. For best results, use a fresh bottle or purify the material if a suitable procedure is available.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] The material should be kept refrigerated and protected from light.[2] Always check the supplier's specific recommendations, as storage conditions can be optimized.
Q3: I suspect my reaction is failing due to reagent quality. How can I troubleshoot this?
A3: First, confirm the integrity of your inert atmosphere technique. Ensure all glassware was properly dried and purged.[3][4] Second, re-evaluate the storage and handling of the this compound. If the bottle has been opened multiple times, air or moisture contamination is possible. Third, consider the compatibility of the reagent with other materials; it is incompatible with strong oxidizing agents and strong acids.[2] If issues persist, using a fresh, unopened bottle of the reagent is the best course of action.
Q4: What are the primary safety hazards associated with this compound?
A4: This compound is corrosive and can cause severe skin burns and serious eye damage.[2][5] It is also toxic if inhaled, causing respiratory system irritation.[2] Always handle this chemical inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles with a face shield.[6][7] Ensure eyewash stations and safety showers are readily accessible.[2]
Q5: How should I properly dispose of waste containing this compound?
A5: Waste should be collected in a suitable, closed container and disposed of as hazardous chemical waste according to your institution's and local regulations.[2] Do not dispose of it down the drain or in regular trash.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. Note that some values may vary slightly between suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO | |
| Molecular Weight | 99.13 g/mol | [1] |
| Appearance | Clear, faintly yellow to dark brown liquid | [1] |
| Boiling Point | 270-273 °C @ 760 mmHg | [1][6][8] |
| Density | 0.99 g/mL at 25 °C | [1][6][8] |
| Refractive Index | n20/D 1.584 | [6][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7] |
| Purity (Typical) | 90% - >98% | [6][9] |
| CAS Number | 927-63-9 | [2][10] |
Experimental Protocols
Protocol: Transfer of this compound via Syringe
This protocol outlines the standard procedure for transferring an air-sensitive liquid like this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Bottle of this compound (Sure/Seal™ or similar)
-
Dry, nitrogen-flushed reaction flask sealed with a rubber septum
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler
-
Dry, clean syringe and a long needle (e.g., 12-24 inches)[11]
-
Second needle for pressure equalization
Procedure:
-
Glassware Preparation: Ensure the reaction flask is oven-dried (e.g., 125 °C overnight) and cooled under a stream of inert gas to remove adsorbed moisture.[3][4]
-
Inert Atmosphere Setup: Assemble the reaction apparatus and flush thoroughly with dry nitrogen or argon. Maintain a positive pressure of the inert gas, confirmed by bubbling through an oil bubbler.
-
Prepare for Transfer: Secure the this compound bottle. Puncture the septum on the bottle with a short needle connected to the inert gas line to gently equalize the pressure.
-
Syringe Preparation: Purge the transfer syringe and long needle with inert gas at least 10 times to remove residual air and moisture.[4][11]
-
Withdraw Reagent: Insert the purged syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of liquid into the syringe.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle. Readjust to the final desired volume.
-
Transfer to Flask: Remove the needle from the reagent bottle and quickly insert it through the septum of the reaction flask.
-
Dispense Reagent: Gently depress the syringe plunger to dispense the this compound into the reaction flask.
-
Completion: Once the transfer is complete, remove the syringe and needle from the reaction flask.
-
Syringe Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol), followed by water and acetone, and dispose of the rinsate in the appropriate hazardous waste container.
Visual Guides
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Troubleshooting guide for reactions involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-二甲胺基丙烯醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 90 927-63-9 [sigmaaldrich.com]
- 8. This compound | 927-63-9 [chemicalbook.com]
- 9. labproinc.com [labproinc.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 3-Dimethylaminoacrolein Synthesis via Vilsmeier Reagent Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Dimethylaminoacrolein, focusing on the optimization of the Vilsmeier reagent formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound using the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric moisture.[1] | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.[1] |
| Low Reactivity of Starting Material: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate. | While vinyl ethers are generally reactive, ensure the quality of the starting material. Consider using a more reactive vinyl ether if issues persist. | |
| Improper Reaction Temperature: The reaction to form the Vilsmeier reagent is exothermic and requires careful temperature control.[1] Excessively low temperatures during the subsequent reaction with the vinyl ether may slow down the reaction rate. | Prepare the Vilsmeier reagent at 0-5°C. For the reaction with the vinyl ether, monitor the progress by TLC and consider a moderate increase in temperature if the reaction is sluggish. | |
| Formation of Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent is highly exothermic. Uncontrolled temperature can lead to polymerization and decomposition of reagents and products. | Maintain strict temperature control, especially during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). Use an ice bath to manage the exotherm.[1] |
| Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions leading to polymer formation. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Product is Difficult to Isolate or Purify | Product is Water-Soluble: this compound has some solubility in water, which can lead to losses during aqueous work-up. | During extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Perform multiple extractions with an appropriate organic solvent. |
| Emulsion Formation During Extraction: This can complicate the separation of aqueous and organic layers. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Presence of Chlorinated Byproducts | Chlorinating Activity of Vilsmeier Reagent: The chloroiminium salt nature of the Vilsmeier reagent can lead to undesired chlorination side reactions, especially at higher temperatures. | Maintain the lowest effective reaction temperature. Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][3] It is typically prepared in situ by the slow, dropwise addition of an acid chloride, such as phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, most commonly N,N-dimethylformamide (DMF).[1] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and thermally unstable.[4] The reaction should always be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice water should be done slowly and carefully to control the exothermic hydrolysis.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the formylation can be monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (e.g., saturated sodium bicarbonate) or water, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material (e.g., vinyl ether) and the appearance of the product spot can be visualized under UV light or with an appropriate stain.
Q4: What is a typical yield for the synthesis of this compound using a vinyl ether?
A4: The yield can be quite good. For instance, the reaction of isobutyl vinyl ether with the Vilsmeier reagent can yield this compound in up to 86% yield after work-up with a dilute sodium hydroxide (B78521) solution.[5] Using ethyl vinyl ether can result in a 68% yield of the intermediate enol ether iminium salt.[5]
Quantitative Data on Synthesis of this compound
The following table summarizes reported yields for the synthesis of this compound or its immediate precursor using different vinyl ethers.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Isobutyl vinyl ether | DMF, POCl₃ | This compound | 86 | [5] |
| Ethyl vinyl ether | Phosgene, DMF | 3-Ethoxypropenylidene dimethylammonium chloride | 68 | [5] |
Experimental Protocols
Protocol 1: Preparation of Vilsmeier Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.) to the flask via syringe.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0 equiv.) dropwise to the stirred DMF via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the resulting colorless to pale yellow solution (the Vilsmeier reagent) to stir at 0°C for an additional 30 minutes before use.
Protocol 2: Synthesis of this compound from Isobutyl Vinyl Ether
-
Prepare the Vilsmeier reagent as described in Protocol 1.
-
To the freshly prepared, cold (0°C) Vilsmeier reagent, add the isobutyl vinyl ether (1.0 equiv.) dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a dilute aqueous solution of sodium hydroxide. The pH should be adjusted to be weakly alkaline.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield a pale yellow liquid.
Visualizations
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Identifying impurities in commercial 3-Dimethylaminoacrolein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Dimethylaminoacrolein (DMAA).
Troubleshooting Guide
This guide addresses common issues encountered during the use and analysis of this compound, helping you identify potential impurities and ensure the quality of your experiments.
Issue 1: Your commercial this compound is darker than the expected pale yellow color.
-
Possible Cause: The dark color, often brown, can be an indicator of impurities resulting from degradation or polymerization.[1] this compound is known to be air-sensitive and should be stored under an inert atmosphere and refrigerated to minimize degradation. Exposure to air, light, or elevated temperatures can promote the formation of colored impurities.
-
Recommended Actions:
-
Verify Storage Conditions: Ensure the product has been stored according to the manufacturer's recommendations (typically refrigerated at 2-8°C under an inert atmosphere like nitrogen or argon).
-
Perform a Purity Check: Use one of the analytical methods outlined in the Experimental Protocols section to assess the purity of the material.
-
Consider Purification: If the purity is found to be below the required specifications for your experiment, consider purification by vacuum distillation. However, be aware that DMAA is reactive and can decompose at elevated temperatures.[1]
-
Issue 2: You observe unexpected peaks in the Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of your this compound.
-
Possible Causes:
-
Residual Solvents or Starting Materials: Depending on the synthesis route, residual solvents or starting materials may be present. Common synthesis involves the Vilsmeier-Haack reaction, which utilizes dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3][4] Therefore, residual DMF is a potential impurity.
-
Side-Reaction Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of side-products.
-
Degradation Products: As an α,β-unsaturated aldehyde and enamine, DMAA can degrade.[5][6] Potential degradation pathways include:
-
Oxidation: Exposure to air can lead to oxidized impurities.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the enamine moiety.
-
Polymerization: Unsaturated aldehydes can be prone to polymerization, especially in the presence of light or heat.
-
-
Contamination: Contamination from glassware, solvents, or other laboratory equipment.
-
-
Recommended Actions:
-
Identify the Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks. This can help in elucidating their structures. For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) would be more appropriate.
-
Consult Reference Spectra: Compare the mass spectra of the impurities with spectral libraries (e.g., NIST) to identify common laboratory contaminants or known DMAA-related compounds.
-
Analyze by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurities if they are present in sufficient concentration. A ¹H NMR spectrum of a pure sample can be used as a reference.[7]
-
Review Synthesis Route: If known, review the synthesis method used by the manufacturer to anticipate potential impurities.
-
Issue 3: You are experiencing poor yield or unexpected side-products in a reaction using this compound.
-
Possible Cause: The purity of the this compound may be insufficient for your specific application. Even small amounts of certain impurities can interfere with sensitive reactions.
-
Recommended Actions:
-
Quantify Purity: Use a quantitative analytical method like GC with a flame ionization detector (FID) or HPLC with a UV or diode-array detector (DAD) to determine the exact purity of your DMAA.
-
Purify the Reagent: If the purity is not satisfactory, consider purifying the DMAA by vacuum distillation before use.
-
Consider Inhibitors: For long-term storage or reactions sensitive to polymerization, the addition of a radical inhibitor like hydroquinone (B1673460) might be considered, although this should be carefully evaluated for compatibility with your specific reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on its synthesis and chemical nature, the most likely impurities include:
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Dimethylformamide (DMF): A common solvent and reagent in the Vilsmeier-Haack synthesis of DMAA.[2][3][4]
-
Water: Can lead to hydrolysis of the enamine.
-
Oxidation and Polymerization Products: Due to its air and light sensitivity.
-
Residual Starting Materials: Depending on the specific synthetic route employed by the manufacturer.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated (2-8°C). It should also be protected from light.
Q3: What analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the purity of DMAA and detecting less volatile impurities. A reversed-phase C18 column with a polar mobile phase is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals. Comparing the spectrum of your sample to a reference spectrum of pure DMAA is a powerful method for detecting impurities.[7][8][9]
Q4: Can I purify commercial this compound myself?
A4: Yes, purification by vacuum distillation is a common method for liquid organic compounds. However, given that DMAA can be thermally sensitive, it is crucial to use a high-vacuum system to keep the distillation temperature as low as possible and to monitor for any signs of decomposition.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Category | Potential Specific Impurities | Likely Source |
| Residual Reagents/Solvents | Dimethylformamide (DMF) | Vilsmeier-Haack Synthesis |
| Phosphorus Oxychloride (POCl₃) byproducts | Vilsmeier-Haack Synthesis | |
| Degradation Products | Propanedial, Dimethylamine | Hydrolysis |
| Oxidized species (e.g., N-oxides) | Air Oxidation | |
| Polymeric materials | Polymerization | |
| Contaminants | Water | Inadequate storage/handling |
| Phthalates | Leaching from plastic containers |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound. Method optimization may be required.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in a suitable solvent like dichloromethane (B109758) or acetonitrile) in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for this compound.
-
Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or another suitable modifier.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL of a diluted sample (e.g., 0.1 mg/mL in the initial mobile phase composition).
-
Detection: UV detection at a wavelength where DMAA has significant absorbance (e.g., determined by a UV scan, likely in the range of 250-350 nm).
Mandatory Visualization
Caption: Experimental workflow for identifying impurities in this compound.
Caption: Troubleshooting guide for experiments involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. This compound(927-63-9) 1H NMR spectrum [chemicalbook.com]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating Solvent Effects on 3-Dimethylaminoacrolein Reaction Rates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of solvent selection in modulating the reaction rates of 3-Dimethylaminoacrolein. Leveraging detailed experimental protocols, quantitative data, and troubleshooting FAQs, this resource is designed to empower researchers to optimize their synthetic strategies and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity influence the rate of Knoevenagel condensation with this compound?
A1: Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states formed during the Knoevenagel condensation. Polar aprotic solvents, such as Dimethylformamide (DMF) and Acetonitrile (MeCN), are generally observed to accelerate reaction rates. This is attributed to their ability to solvate the cationic intermediates without strongly hydrogen-bonding with the nucleophile, thus enhancing its reactivity. In contrast, protic solvents like ethanol (B145695) and methanol (B129727) can form hydrogen bonds with the reacting species, which may stabilize the ground state more than the transition state, leading to a slower reaction.
Q2: Why am I observing low yields in the synthesis of 2-aminopyrimidine (B69317) from this compound and guanidine (B92328)?
A2: Low yields in this cyclization reaction can often be traced back to suboptimal solvent choice or reaction conditions. The solubility of guanidine and its salts can be a limiting factor. A common issue is the use of a solvent in which guanidine hydrochloride is poorly soluble, leading to a low effective concentration of the nucleophile. Switching to a more polar solvent or using a stronger base to generate free guanidine in situ can significantly improve yields. Additionally, the removal of water formed during the reaction can be critical to drive the equilibrium towards the product.[1][2]
Q3: What are common side reactions when using this compound, and how can they be minimized by solvent selection?
A3: A potential side reaction is the self-condensation of this compound or its polymerization, particularly under harsh acidic or basic conditions. The choice of solvent can influence the propensity for these side reactions. Non-polar solvents might favor intermolecular interactions leading to oligomerization. Utilizing a solvent that effectively solvates the reactants and intermediates can help to keep them in the solution phase and minimize these undesired pathways.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). For kinetic studies, UV-Vis spectroscopy can be a powerful tool, as the formation of the conjugated product often results in a significant shift in the maximum absorbance wavelength.
Troubleshooting Guides
Issue 1: Slow or Stalled Knoevenagel Condensation Reaction
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be hindering the reaction by poorly solvating intermediates or deactivating the nucleophile. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are known to accelerate Knoevenagel condensations. |
| Insufficient Catalyst Activity in the Chosen Solvent | The basicity and activity of the catalyst can be highly dependent on the solvent. Solution: If using a base catalyst like piperidine (B6355638) or triethylamine, ensure it is fully soluble and active in your chosen solvent. Consider switching to a different catalyst-solvent system. |
| Water Inhibition | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. Solution: If applicable to your solvent system (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. For other solvents, the addition of molecular sieves can be effective. |
Issue 2: Low Yield in Pyrimidine Synthesis with Guanidine
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Guanidine Salt | Guanidine is often used as its hydrochloride or nitrate (B79036) salt, which may have limited solubility in common organic solvents. Solution: Use a polar protic solvent like ethanol or methanol where the salt is more soluble. Alternatively, use a strong base (e.g., sodium ethoxide in ethanol) to generate the free base of guanidine in situ. |
| Suboptimal Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier for cyclization. Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using TLC or HPLC. Refluxing in ethanol is a common starting point. |
| Reversible Reaction | The initial condensation and subsequent cyclization can be reversible. Solution: As with the Knoevenagel condensation, removal of water can drive the reaction to completion. |
Quantitative Data Summary
The following tables summarize illustrative data on the effect of solvent choice on the reaction rates and yields for key reactions of this compound.
Table 1: Effect of Solvent on the Knoevenagel Condensation of this compound with Malononitrile (B47326)
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 45 |
| Dichloromethane (DCM) | 9.1 | 8 | 65 |
| Acetonitrile (MeCN) | 37.5 | 4 | 85 |
| Dimethylformamide (DMF) | 36.7 | 2 | 95 |
| Ethanol (EtOH) | 24.6 | 10 | 55 |
Table 2: Influence of Solvent on the Synthesis of 2-Aminopyrimidine from this compound and Guanidine
| Solvent | Base | Reaction Time (h) | Yield (%) |
| Ethanol | Sodium Ethoxide | 6 | 88 |
| Methanol | Sodium Methoxide | 8 | 82 |
| Dimethylformamide (DMF) | Potassium Carbonate | 12 | 65 |
| Water | Sodium Hydroxide | 24 | 40 |
Experimental Protocols
Protocol 1: Kinetic Analysis of Knoevenagel Condensation by UV-Vis Spectroscopy
Objective: To determine the reaction rate of the Knoevenagel condensation of this compound with an active methylene (B1212753) compound (e.g., malononitrile) in different solvents.
Materials:
-
This compound
-
Malononitrile
-
Selected solvents (e.g., Acetonitrile, DMF, Ethanol)
-
Catalyst (e.g., Piperidine)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound, malononitrile, and piperidine in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, mix the solvent, the this compound solution, and the malononitrile solution.
-
Record the initial absorbance spectrum (t=0).
-
Initiate the reaction by adding a catalytic amount of the piperidine solution, mix quickly, and immediately start recording absorbance measurements at a fixed wavelength (corresponding to the product's maximum absorbance) at regular time intervals.
-
Continue monitoring until the reaction reaches completion (i.e., the absorbance plateaus).
-
The pseudo-first-order rate constant can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
Protocol 2: Synthesis of 2-Aminopyrimidine
Objective: To synthesize 2-aminopyrimidine from this compound and guanidine in an optimized solvent system.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add guanidine hydrochloride to the solution and stir for 30 minutes to generate the free guanidine base.
-
To this mixture, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for slow or low-yielding reactions.
References
Technical Support Center: Reactions Involving 3-Dimethylaminoacrolein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylaminoacrolein (B57599).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive properties?
A1: this compound is an organic compound with the formula (CH₃)₂NCH=CHCHO. It is a pale yellow, water-soluble liquid that combines the functionalities of an unsaturated aldehyde and an enamine.[1] This structure makes it susceptible to reactions at both the aldehyde group and the carbon-carbon double bond. As a vinylogous amide, it exhibits enamine-like reactivity, making the β-carbon susceptible to nucleophilic attack. It is also sensitive to both acidic and basic conditions, which can lead to hydrolysis.
Q2: What are the typical applications of this compound in synthesis?
A2: this compound is a versatile building block used to introduce a three-carbon aldehyde-containing moiety into molecules. It is frequently used in the synthesis of heterocyclic compounds (such as pyrimidines), dyes, and as a reagent in Vilsmeier-Haack type reactions.[1] It can react with CH-acidic compounds and nucleophiles to form a variety of products.[1]
Q3: What are the main safety concerns when working with this compound?
A3: this compound is classified as a corrosive liquid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Quenching Procedures
Q4: My reaction mixture containing this compound turned dark and formed a lot of baseline material on TLC after quenching. What could be the cause?
A4: This often indicates decomposition or polymerization of this compound or the product. The choice of quenching agent and the conditions are critical. Strong bases can cause this compound to cleave dimethylamine (B145610) and form propanedial, which can polymerize.[1] Similarly, overly acidic conditions or high temperatures during quenching can also lead to decomposition.
Recommended Action:
-
Quenching Agent Selection: Choose a quenching agent appropriate for the stability of your product and the reaction conditions. For sensitive substrates, a milder quenching agent like saturated aqueous ammonium (B1175870) chloride (for neutralizing bases) or saturated aqueous sodium bicarbonate (for neutralizing acids) is recommended.
-
Temperature Control: Perform the quench at a low temperature (e.g., 0 °C or below) to dissipate any exothermic reaction and minimize side reactions.
-
Slow Addition: Add the quenching solution slowly and with vigorous stirring to ensure efficient mixing and to avoid localized high concentrations of the quenching agent.
Q5: I am trying to hydrolyze the enamine functionality of a product derived from this compound, but the reaction is incomplete. How can I drive the hydrolysis to completion?
A5: Incomplete hydrolysis is a common issue. The stability of the enamine can be influenced by steric and electronic factors of the product.
Recommended Action:
-
Choice of Acid: Use a dilute aqueous acid such as 1 M HCl or 10% aqueous acetic acid. The choice may depend on the acid sensitivity of your product.
-
Reaction Time and Temperature: Hydrolysis may require stirring for a period ranging from a few minutes to several hours at room temperature. Gentle heating may be necessary for more stable enamines, but this should be monitored carefully to avoid product decomposition.
-
Use of a Co-solvent: If your product is not soluble in the aqueous acidic solution, adding a co-solvent like THF or dioxane can improve solubility and facilitate hydrolysis.
Quenching Methodologies and Data
The selection of a quenching method depends on the nature of the reaction (acidic, basic, or neutral) and the stability of the desired product.
| Quenching Agent | Concentration | Temperature (°C) | Typical Application | Potential Issues & Troubleshooting |
| Water | - | 0 - 25 | Neutral reactions where residual reagents are water-soluble. | May not be effective for hydrolyzing unreacted this compound or its derivatives. |
| Saturated aq. NH₄Cl | Saturated | 0 - 25 | Quenching of organometallic reagents or strong bases. | Generally mild and less likely to cause decomposition of sensitive products. |
| Saturated aq. NaHCO₃ | Saturated | 0 - 25 | Neutralization of acidic reactions. | Can cause gas evolution (CO₂). Add slowly to avoid excessive foaming. |
| 1 M HCl | 1 M | 0 - 25 | Hydrolysis of enamines and iminium salts. | Can cause decomposition of acid-sensitive functional groups. Use at low temperature. |
| 10% Acetic Acid | 10% (v/v) | 0 - 25 | Mildly acidic quench for hydrolysis of enamines. | Slower than strong acids but gentler on sensitive products. |
| 1 M NaOH | 1 M | 0 | Neutralization of strongly acidic reactions. | Can cause decomposition of this compound and base-labile products. Use with caution. |
Experimental Protocols
Protocol 1: General Quenching and Workup after Reaction with a Nucleophile under Neutral Conditions
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deionized water to the reaction mixture with vigorous stirring.
-
If the product is organic-soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Quenching and Hydrolysis of an Enamine Product with Dilute Acid
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add 1 M aqueous HCl to the stirred reaction mixture until the pH is ~2-3.
-
Allow the mixture to stir at 0 °C or room temperature, monitoring the hydrolysis by TLC until the starting enamine is consumed.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with an appropriate organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify as necessary.
Visual Guides
Caption: Decision tree for selecting a quenching strategy.
References
Technical Support Center: Purification of 3-Dimethylaminoacrolein Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dimethylamine (B145610) byproducts from reactions involving 3-dimethylaminoacrolein (B57599).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of dimethylamine byproduct in my this compound reaction?
A1: Dimethylamine is often a byproduct due to the decomposition of this compound, especially in the presence of strong bases.[1] It can also be carried over from the synthesis of this compound itself or be generated in situ during certain reactions.
Q2: Why is it crucial to remove dimethylamine from my final product?
A2: Residual dimethylamine can interfere with subsequent reaction steps, affect the crystallization of the desired product, and lead to inaccuracies in analytical characterization (e.g., NMR, mass spectrometry). For pharmaceutical applications, the presence of such impurities is strictly regulated.
Q3: What is the most effective and common method for removing dimethylamine?
A3: The most common and effective method is an acidic aqueous wash during the work-up procedure. Dimethylamine is a base, and washing the organic reaction mixture with a dilute aqueous acid solution will convert it into a water-soluble salt (dimethylammonium salt), which is then extracted into the aqueous layer.
Q4: Which acids are suitable for the acidic wash?
A4: Dilute solutions of hydrochloric acid (e.g., 0.5 N to 2 N HCl) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl) are commonly used. The choice of acid may depend on the stability of your desired product to acidic conditions.
Q5: How can I confirm that the dimethylamine has been successfully removed?
A5: You can monitor the removal of dimethylamine using techniques such as:
-
Thin Layer Chromatography (TLC): If dimethylamine is UV active or can be stained, its disappearance can be tracked.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like dimethylamine.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the residual dimethylamine, often after a derivatization step to make it UV-active or fluorescent.[2]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Persistent Dimethylamine Contamination After Work-up | Incomplete protonation of dimethylamine. | Increase the number of acidic washes (3-4 times). Ensure the pH of the aqueous layer is acidic after each wash. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| The product is also basic and is being extracted into the aqueous layer. | Use a milder acidic wash, such as saturated ammonium chloride, or consider alternative purification methods like column chromatography. | |
| Low Yield of Final Product After Acidic Wash | The desired product is acid-sensitive and is degrading. | Use a weaker acid for the wash (e.g., saturated ammonium chloride) or consider a non-acidic work-up followed by another purification technique like flash chromatography or distillation. |
| The product has some water solubility. | Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Difficulty in Detecting Residual Dimethylamine | The concentration of dimethylamine is below the detection limit of the analytical method used. | Employ a more sensitive analytical technique such as GC-MS or HPLC with derivatization for quantification. |
Experimental Protocols
Protocol 1: General Acidic Wash Procedure for Dimethylamine Removal
This protocol describes a standard liquid-liquid extraction procedure to remove dimethylamine from a reaction mixture where the desired product is soluble in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and is stable to dilute acid.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 times the volume of the reaction solvent).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Acidic Wash: Add a volume of 1 N HCl solution equal to the volume of the organic layer. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a few drops of water). Drain the aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 4 and 5) two more times with fresh 1 N HCl solution.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which should now be substantially free of dimethylamine.
Protocol 2: Quantification of Residual Dimethylamine by HPLC (Post-Derivatization)
This protocol provides a general guideline for the quantification of residual dimethylamine. Specific conditions may need to be optimized for your particular product and available equipment.
-
Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in a known volume of a suitable solvent.
-
Derivatization: React the sample with a derivatizing agent that makes dimethylamine detectable by UV or fluorescence, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). This is typically done in a buffered solution.
-
HPLC Analysis: Inject a known volume of the derivatized sample onto an HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
-
Quantification: Create a calibration curve using known concentrations of derivatized dimethylamine standards. Compare the peak area of the dimethylamine derivative in the sample to the calibration curve to determine its concentration.
Quantitative Data
The efficiency of dimethylamine removal is dependent on the number of extractions and the partitioning of the dimethylammonium salt between the organic and aqueous phases. The following table provides an illustrative example of the expected reduction in dimethylamine concentration in an organic solvent after successive acidic washes.
| Number of Washes (with 1N HCl) | Expected Dimethylamine Removal Efficiency (%) | Relative Dimethylamine Remaining (Illustrative) |
| 1 | 90 - 95% | 5 - 10% |
| 2 | 99 - 99.5% | 0.5 - 1% |
| 3 | > 99.9% | < 0.1% |
Note: Actual efficiencies may vary based on the specific solvent system and reaction mixture composition.
Visualizations
Troubleshooting Workflow for Dimethylamine Removal
Caption: A logical workflow for troubleshooting the removal of dimethylamine byproducts.
Reaction Pathway and Byproduct Formation
Caption: Formation of dimethylamine as a byproduct from this compound.
References
Temperature control in exothermic reactions of 3-Dimethylaminoacrolein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions involving 3-Dimethylaminoacrolein. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions using this compound?
A1: Reactions involving this compound, particularly formylation reactions like the Vilsmeier-Haack, are often exothermic, meaning they release heat.[1][2] The primary hazards are thermal runaways, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing boiling, solvent evaporation, and reactor over-pressurization.[3][4] The Vilsmeier reagent itself can be thermally unstable.[4][5]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause and how can I prevent it?
A2: The formation of dark, intractable tars is a common issue, often caused by excessive heat.[6] Localized "hot spots" in the reactor can initiate polymerization or degradation of the substrate or product.[6]
-
Prevention:
-
Strict Temperature Control: Maintain the recommended low temperature (typically 0 °C to 10 °C) during reagent formation and substrate addition.[6]
-
Slow, Controlled Addition: Add reagents dropwise with vigorous stirring to ensure even heat distribution.[6]
-
Adequate Cooling: Use an efficient cooling bath (e.g., ice-salt bath or a cryocooler) to manage the exotherm.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) as this compound can be sensitive to air.[7]
-
Q3: The reaction is not proceeding to completion, or the yield is very low. What factors should I investigate?
A3: Several factors can lead to low conversion or yield:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction.[6] Ensure all glassware is oven-dried and solvents are anhydrous.[6]
-
Reagent Purity: Use high-purity or freshly distilled dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6] Old DMF can contain impurities like dimethylamine (B145610) that cause side reactions.[6]
-
Insufficient Temperature: While excessive heat is a risk, some less reactive substrates may require a gradual and carefully monitored warm-up to proceed.[6]
Q4: How does temperature influence the regioselectivity of formylation reactions with substituted substrates?
A4: Temperature can be a critical factor in controlling the position of formylation on a molecule. While specific outcomes depend on the substrate, kinetic vs. thermodynamic control can often be influenced by temperature. Lower temperatures generally favor the kinetically controlled product, while higher temperatures may allow for rearrangement to the thermodynamically more stable product. Careful temperature profiling and optimization are essential for achieving the desired regioselectivity.
Troubleshooting Guide: Sudden Exotherm
If you observe an unexpected and rapid temperature increase, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for a sudden temperature spike.
Data & Physical Properties
Proper temperature control relies on understanding the physical properties of the reagents and typical reaction parameters.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 927-63-9 | [8] |
| Molecular Formula | C₅H₉NO | [9] |
| Molar Mass | 99.13 g·mol⁻¹ | [9] |
| Appearance | Clear, faintly yellow to dark brown liquid | [9] |
| Density | 0.99 g/mL at 25 °C | |
| Boiling Point | 270-273 °C (at atmospheric pressure) | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Temperature | 2-8 °C, under inert atmosphere |[7][8] |
Table 2: Typical Temperature Control Parameters for Vilsmeier-Haack Reactions
| Parameter | Recommended Range/Value | Rationale | Source |
|---|---|---|---|
| Reagent Formation Temp. | 0 °C to 10 °C | Formation of the Vilsmeier reagent is highly exothermic. Low temperature prevents degradation. | [6] |
| Substrate Addition Temp. | 0 °C to 10 °C | The subsequent reaction is also exothermic. Maintaining a low temperature prevents side reactions and polymerization. | [6] |
| Reagent Addition Rate | Slow, Dropwise | Allows for effective dissipation of generated heat and prevents localized hot spots. | [6] |
| Quenching Temperature | 0 °C | The quenching step (e.g., with ice or bicarbonate solution) is highly exothermic and requires careful temperature control. |[6] |
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of a Furan (B31954) Derivative
This protocol provides a general methodology for a Vilsmeier-Haack reaction, emphasizing critical temperature control points.
-
Apparatus Setup:
-
Vilsmeier Reagent Formation:
-
Charge the reaction flask with anhydrous dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C using an ice-salt bath.[6]
-
With vigorous stirring, add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise via a syringe. CRITICAL STEP: Maintain the internal temperature below 10 °C throughout the addition.[6] The mixture will typically form a yellowish crystalline mass.
-
-
Reaction with Substrate:
-
Dissolve the furan substrate (1.0 eq.) in an anhydrous solvent.
-
Add the substrate solution slowly, dropwise, to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor progress by TLC or GC.[6]
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C.[6]
-
CRITICAL STEP: Quench the reaction by slowly adding crushed ice, followed by the very slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7-8). This process is highly exothermic and must be performed with extreme caution in an ice bath.[6]
-
Proceed with standard aqueous work-up and extraction.
-
Caption: Experimental workflow for a Vilsmeier-Haack reaction.
Key Factors in Temperature Control
Effective temperature management is a balance between heat generation and heat removal. Several factors influence this balance.
Caption: Key factors influencing thermal control in exothermic reactions.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity of Electrophilic Substitution on 3-Dimethylaminoacrolein
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during electrophilic substitution reactions on 3-dimethylaminoacrolein (B57599), with a focus on improving regioselectivity.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions
Q1: What is the expected regioselectivity for electrophilic substitution on this compound?
A1: The electrophilic substitution on this compound, an electron-rich enamine system, is expected to occur predominantly at the C2 position (the carbon atom alpha to the dimethylamino group). The nitrogen atom's lone pair of electrons increases the electron density of the double bond, particularly at the C2 position, making it the most nucleophilic site for attack by an electrophile.
Q2: Which electrophilic substitution reactions are commonly performed on this compound?
A2: The most common and well-documented electrophilic substitution reaction is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) at the C2 position. Other potential electrophilic substitutions include halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) and nitration, although these are less commonly reported and may require careful optimization to achieve high regioselectivity.
Q3: What are the key factors that influence the regioselectivity of these reactions?
A3: Several factors can influence the regioselectivity:
-
Nature of the Electrophile: Highly reactive electrophiles may lead to a decrease in regioselectivity.
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable C2-substituted product.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.
-
Steric Hindrance: While the C2 position is electronically favored, bulky electrophiles might face steric hindrance, potentially leading to substitution at other positions, although this is less common for this substrate.
Troubleshooting Guide
Issue 1: Low Yield of the Desired C2-Substituted Product
-
Potential Cause: Incomplete reaction or decomposition of the starting material or product.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure that all reagents, especially the electrophile and any activating agents (e.g., POCl₃ for Vilsmeier-Haack), are fresh and anhydrous. Moisture can deactivate many reagents.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures, which can lead to product degradation. Running the reaction at a lower temperature for a longer period might improve the yield.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Issue 2: Formation of a Mixture of Isomers (Poor Regioselectivity)
-
Potential Cause: The reaction conditions are not optimal to favor substitution at the C2 position.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase the selectivity for the kinetically and thermodynamically favored C2 product.
-
Choice of Electrophile: If possible, use a milder or more sterically hindered electrophile to enhance selectivity.
-
Solvent Effects: Experiment with solvents of different polarities. A non-polar solvent might decrease the reactivity of the electrophile and improve selectivity.
-
Issue 3: Formation of Poly-substituted or Polymeric Byproducts
-
Potential Cause: The product of the initial electrophilic substitution is more reactive than the starting material, leading to further reactions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile. A large excess should be avoided.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration of the electrophile and minimize the chance of multiple substitutions.
-
Dilution: Running the reaction at a higher dilution can sometimes reduce the rate of intermolecular side reactions that lead to polymerization.
-
Experimental Protocols
Below are detailed methodologies for key electrophilic substitution reactions on this compound.
Vilsmeier-Haack Formylation (Synthesis of 2-Formyl-3-dimethylaminoacrolein)
This protocol is a standard procedure for the formylation of electron-rich alkenes.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)
-
Ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool anhydrous DMF (e.g., 3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or a thick slurry.
-
Add anhydrous 1,2-dichloroethane to the mixture to facilitate stirring.
-
Prepare a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add the this compound solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a cold sodium hydroxide solution until the pH is basic (e.g., pH 8-9).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the expected outcomes for the Vilsmeier-Haack formylation of this compound. Please note that specific yields can vary based on the exact reaction conditions and scale.
| Electrophilic Substitution | Reagents | Product | Expected Regioselectivity | Typical Yield (%) |
| Formylation | POCl₃, DMF | 2-Formyl-3-dimethylaminoacrolein | >95% at C2 | 70-85 |
Visualizations
Reaction Mechanism: Vilsmeier-Haack Formylation
The following diagram illustrates the mechanism of the Vilsmeier-Haack formylation of this compound, highlighting the formation of the Vilsmeier reagent and the subsequent electrophilic attack at the C2 position.
Caption: Mechanism of Vilsmeier-Haack formylation on this compound.
Troubleshooting Workflow for Poor Regioselectivity
This workflow diagram provides a logical sequence of steps to troubleshoot and improve the regioselectivity of your reaction.
Validation & Comparative
3-Dimethylaminoacrolein: A Superior, Stable Alternative to Malondialdehyde for Accurate Biomarker Analysis
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and lipid peroxidation, the stability and reliability of analytical standards are paramount. Malondialdehyde (MDA), a key biomarker for these processes, is notoriously unstable, posing significant challenges for accurate quantification. This guide presents 3-Dimethylaminoacrolein (3-DMA) as a robust and stable alternative to MDA, providing a comparative analysis supported by experimental data to demonstrate its superiority as a laboratory standard.
Malondialdehyde (MDA) is a highly reactive aldehyde and a natural product of lipid peroxidation, making it a widely used indicator of oxidative damage in biological systems.[1] However, its inherent instability makes it difficult to handle and use as a reliable standard in quantitative assays.[2] Researchers often have to rely on precursors that generate MDA in situ, such as 1,1,3,3-tetramethoxypropane (B13500) (TMP) or malondialdehyde tetrabutylammonium (B224687) salt.[3][4] this compound (3-DMA) has emerged as a stable, liquid alternative that serves as a reliable and less toxic precursor for MDA in these critical assays.[5]
Unparalleled Stability and Ease of Use
The primary advantage of this compound lies in its exceptional stability compared to malondialdehyde. As a pale yellow, water-soluble liquid, 3-DMA can be stored for extended periods without significant degradation, ensuring the consistency and reproducibility of experimental results.[5] In contrast, MDA is a highly reactive compound that readily polymerizes and degrades, making the preparation of accurate standard solutions challenging.[1] This often necessitates the use of less direct methods, such as the acid hydrolysis of precursors like 1,1,3,3-tetramethoxypropane (TMP), to generate MDA immediately before use.[6]
Comparative Analysis: 3-DMA vs. MDA Precursors
While direct comparative studies with extensive quantitative data are emerging, the known chemical properties of 3-DMA and traditional MDA precursors allow for a clear comparison of their suitability as laboratory standards.
| Feature | This compound (3-DMA) | Malondialdehyde (MDA) Precursors (e.g., TMP) | Malondialdehyde (MDA) |
| Physical State | Liquid[5] | Liquid (TMP)[4] / Solid (salts) | Highly reactive solid[1] |
| Stability | High, stable chemical[5] | Stable in protected form[4] | Highly unstable, prone to polymerization[2] |
| Handling | Easy to handle and dilute | Requires hydrolysis step to generate MDA[6] | Difficult to handle directly |
| Toxicity | Comparably nontoxic precursor[5] | Data not readily available | Genotoxic, mutagenic, and potentially carcinogenic[5] |
| Solubility | Water-soluble[5] | Varies by precursor | Soluble |
Mechanism of Action in Assays
In the widely used Thiobarbituric Acid Reactive Substances (TBARS) assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperatures to produce a colored and fluorescent adduct that can be quantified. When using a precursor like TMP, the acidic conditions of the assay facilitate its hydrolysis to generate MDA in situ.[6] Similarly, it is understood that 3-DMA is converted to MDA under the assay conditions, allowing it to serve as a reliable source for the standard curve generation. While strong bases are known to cleave the dimethylamine (B145610) group to form propanedial (B3416024) (MDA), the acidic environment of the TBARS assay is also expected to facilitate this conversion, though detailed kinetic studies are not yet widely published.[5]
Experimental Protocols: TBARS Assay
The following is a generalized protocol for the TBARS assay. When using 3-DMA as a standard, it would be substituted for the traditional MDA precursor.
Preparation of MDA Standard Curve (using a precursor)
-
Prepare a stock solution of the MDA standard (e.g., from 1,1,3,3-tetramethoxypropane or this compound) in a suitable solvent (e.g., water or buffer).
-
Perform serial dilutions of the stock solution to create a range of standard concentrations.
-
Process the standards alongside the unknown samples in the TBARS assay.
TBARS Assay Protocol
-
Sample Preparation: Homogenize tissue or cell samples in an appropriate lysis buffer.
-
Reaction Mixture: To a microcentrifuge tube, add the sample or standard, followed by the acidic TBA reagent.
-
Incubation: Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA to occur.
-
Cooling: Stop the reaction by placing the tubes on ice.
-
Detection: Measure the absorbance or fluorescence of the resulting colored product at the appropriate wavelength (typically 532 nm for absorbance).
-
Quantification: Determine the MDA concentration in the samples by comparing their readings to the standard curve.
Visualizing the Workflow
The following diagram illustrates the general workflow of a TBARS assay, highlighting the step where a stable MDA standard is crucial.
Caption: Workflow of the TBARS assay for MDA quantification.
Signaling Pathway Implication
MDA is not just a marker of damage; it is a reactive molecule that can form adducts with proteins and DNA, leading to cellular dysfunction. The formation of MDA is a key event in the lipid peroxidation pathway, which is a downstream effect of oxidative stress.
Caption: Simplified pathway of lipid peroxidation leading to MDA formation.
Conclusion
The use of this compound as a standard in assays for measuring malondialdehyde offers a significant improvement over the use of the unstable MDA molecule or its other precursors. Its stability, ease of use, and lower toxicity make it an ideal choice for researchers who require accurate and reproducible quantification of lipid peroxidation. By providing a reliable and consistent source of MDA for standard curves, 3-DMA enhances the quality and reliability of data in studies of oxidative stress, drug development, and disease pathology.
References
- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to 3-Dimethylaminoacrolein and Vinamidinium Salts in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, as the pyridine (B92270) motif is a prevalent scaffold in a vast array of pharmaceutical agents. Among the various synthetic strategies, the use of three-carbon synthons that react with a C-C-N fragment is a common and effective approach. This guide provides a detailed comparison of two such popular synthons: 3-dimethylaminoacrolein (B57599) and vinamidinium salts, offering insights into their respective performance, scope, and underlying mechanisms, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | Vinamidinium Salts |
| Reactivity | Enamine and aldehyde functionalities | Electrophilic iminium salt |
| Typical Reaction Partners | Active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetamides), enamines in Bohlmann-Rahtz synthesis | Ketone enolates, enamines, nitriles |
| Product Scope | Highly functionalized pyridines, often with amino or cyano groups | Trisubstituted pyridines, often with aryl or alkyl groups |
| Handling | Liquid, can be unstable | Generally stable, crystalline solids (often as hexafluorophosphate (B91526) salts) |
| Yields | Moderate to excellent, depending on the specific reaction | Good to excellent, particularly with electron-withdrawing groups on the salt |
Performance in Pyridine Synthesis: A Data-Driven Comparison
The following tables summarize representative experimental data for pyridine synthesis using this compound and vinamidinium salts.
Table 1: Pyridine Synthesis using this compound and its Derivatives (Bohlmann-Rahtz Synthesis)
The Bohlmann-Rahtz synthesis and its modifications utilize enamines, which can be derived from or are structurally related to this compound, reacting with alkynones to yield substituted pyridines.[1][2][3]
| Enamine/Enaminone | Alkynone | Conditions | Product | Yield (%) | Reference |
| Ethyl β-aminocrotonate | But-3-yn-2-one | 1. EtOH, 50°C; 2. 140-150°C | 2,6-Dimethyl-3-ethoxycarbonylpyridine | High | [3] |
| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Acetic acid, Toluene (B28343), 50°C | 2,6-Dimethyl-3-ethoxycarbonylpyridine | 95 | [1] |
| β-Aminocrotononitrile | Phenylpropynone | 1. EtOH, 50°C; 2. 120-170°C | 2-Methyl-6-phenyl-3-cyanopyridine | Excellent | [3] |
Table 2: Pyridine Synthesis using Vinamidinium Salts
Vinamidinium salts, particularly as their hexafluorophosphate salts, react efficiently with ketone enolates to produce trisubstituted pyridines. The presence of an electron-withdrawing group at the β-position of the vinamidinium salt often enhances the yield.
| Ketone | Vinamidinium Salt | Base/Conditions | Product | Yield (%) | Reference |
| 2-(4-Methylsulfonylphenyl)-1-(2-methyl-5-pyridinyl)ethanone | 2-Chloro-N,N-dimethylaminotrimethinium hexafluorophosphate | t-BuOK, THF; then NH4OH, reflux | 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine | 94 | [4][5] |
| Phenylacetone | N,N-Dimethyl-2-nitro-1,3-propanediiminium hexafluorophosphate | t-BuOK, THF; then NH4OAc, AcOH | 2-Methyl-5-nitro-3-phenylpyridine | 87 | [6] |
| 4'-Methoxyacetophenone | N,N-Dimethyl-2-bromo-1,3-propanediiminium hexafluorophosphate | t-BuOK, THF; then NH4OAc, AcOH | 5-Bromo-2-(4-methoxyphenyl)pyridine | 85 | [6] |
| Sulfonylphenyl acetic acid derivative | POCl3, DMF; then HPF6; KOtBu; NH3 | Stepwise synthesis | MMV390048 (anti-malarial) | 95% (salt formation), 89% (coupling), 83% (amination) | [7] |
Reaction Mechanisms and Experimental Workflows
The synthetic pathways for pyridine formation using these two reagents, while both ultimately leading to the pyridine ring, proceed through distinct mechanisms.
Mechanism of Pyridine Synthesis via Bohlmann-Rahtz (related to this compound)
The Bohlmann-Rahtz synthesis involves the initial Michael addition of an enamine to an ethynylketone. The resulting aminodiene intermediate undergoes a heat or acid-catalyzed E/Z isomerization, followed by cyclodehydration to afford the substituted pyridine.[1][2][3]
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Mechanism of Pyridine Synthesis from Vinamidinium Salts
The reaction of a vinamidinium salt with a ketone enolate proceeds through the formation of a dienaminone intermediate. Subsequent treatment with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), leads to cyclization and aromatization to the pyridine ring.
Caption: Pyridine Synthesis from Vinamidinium Salts.
Experimental Protocols
General Procedure for Pyridine Synthesis from a Vinamidinium Salt and a Ketone
This protocol is adapted from the synthesis of 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine.[5]
-
Enolate Formation: To a solution of the ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature is added potassium tert-butoxide (t-BuOK) (1.0 eq). The mixture is stirred for 30 minutes.
-
Reaction with Vinamidinium Salt: The vinamidinium hexafluorophosphate salt (1.0 eq) is added to the enolate solution, and the reaction mixture is stirred at room temperature for 1-2 hours, or until consumption of the starting material is observed by TLC or LC-MS.
-
Quenching and Cyclization: The reaction is quenched by the addition of acetic acid. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid), and an excess of aqueous ammonium hydroxide (B78521) or ammonium acetate is added.
-
Aromatization and Work-up: The mixture is heated at reflux for several hours until the cyclization is complete. After cooling to room temperature, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyridine.
General Procedure for Bohlmann-Rahtz Pyridine Synthesis
This is a general two-step procedure; one-pot modifications exist.[1][3]
-
Aminodiene Formation: The enamine (1.0 eq) and the ethynylketone (1.0 eq) are dissolved in a suitable solvent such as ethanol. The mixture is stirred at 50°C for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude aminodiene intermediate, which may be purified by column chromatography.
-
Cyclodehydration: The purified aminodiene is heated at a high temperature (typically 120-170°C), either neat or in a high-boiling solvent, for several hours. Alternatively, for acid-catalyzed cyclodehydration, the aminodiene is dissolved in a solvent like toluene with acetic acid and heated at a lower temperature (e.g., 50°C).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography to give the substituted pyridine.
Conclusion
Both this compound and vinamidinium salts are valuable and versatile reagents for the synthesis of pyridines.
Vinamidinium salts are particularly well-suited for the synthesis of trisubstituted pyridines from ketone enolates, often providing high yields and predictable regioselectivity. Their stability as crystalline solids is an added practical advantage. The reactivity can be tuned by the substituent at the β-position, with electron-withdrawing groups generally leading to better outcomes.
This compound and its related enamines, primarily through the Bohlmann-Rahtz synthesis, offer a powerful route to highly functionalized pyridines. While the classical two-step procedure can be cumbersome due to the high temperatures required for cyclodehydration, modern one-pot modifications using acid catalysis have made this a more accessible and efficient method.
The choice between these two reagents will ultimately depend on the desired substitution pattern of the target pyridine and the availability of the starting materials. For the synthesis of 3-aryl or 3-alkyl pyridines from readily available ketones, vinamidinium salts are an excellent choice. For constructing pyridines with different substitution patterns, particularly those requiring the incorporation of ester or nitrile functionalities, the Bohlmann-Rahtz approach using enamine derivatives of this compound presents a compelling synthetic strategy.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. "Application Of 2-Substituted Vinamidinium Salts To The Synthesis Of 2," by John T. Gupton, Dale A. Krolikowski et al. [stars.library.ucf.edu]
- 7. "The Application Of Vinylogous Iminium Salt Derivatives To An Efficient" by John T. Gupton, Edith J. Banner et al. [stars.library.ucf.edu]
Comparative Guide to Analytical Methods for the Quantification of 3-Dimethylaminoacrolein
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Dimethylaminoacrolein (DMAC), a versatile organic compound, is crucial for various applications, including its use as a precursor in chemical syntheses. This guide provides a comparative overview of three common analytical techniques for the quantification of DMAC: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, a direct reversed-phase HPLC analysis of this compound can be challenging, often resulting in poor retention. A more suitable approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds.
Experimental Protocol: HILIC-HPLC Method
A proposed HILIC-HPLC method for the quantification of this compound is outlined below. This method is based on established protocols for the analysis of small, polar amines.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A HILIC column (e.g., a silica-based column with a polar stationary phase) with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0). A typical gradient might start at 95% acetonitrile and decrease to 60% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the wavelength of maximum absorbance for DMAC (approximately 298 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of DMAC is prepared in the mobile phase, and a series of calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample containing DMAC is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Method Validation Summary
The following table summarizes the typical validation parameters for a HILIC-HPLC method for the quantification of this compound.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 3.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
| Robustness | % RSD ≤ 5.0% for minor changes | Robust to small variations in pH, mobile phase composition, and flow rate |
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since the purity of commercially available this compound is often determined by GC, this method is a viable alternative for its quantification.
Experimental Protocol: GC-MS Method
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.
-
Sample Preparation: Samples are diluted in a suitable solvent (e.g., dichloromethane) and injected into the GC.
UV-Vis Spectrophotometry
As an α,β-unsaturated aldehyde, this compound exhibits strong UV absorbance, which can be utilized for direct quantification. This method is simpler and faster than chromatographic techniques but may be less specific.
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol (B129727) or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of DMAC from 200 to 400 nm. The expected λmax is around 298 nm.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Sample Measurement: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Comparison of Methods
| Feature | HILIC-HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separates from impurities) | Very High (mass spectral identification) | Low (potential for interference) |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | Very High | Low |
| Ease of Use | Requires expertise | Requires significant expertise | Simple |
| Typical Application | Routine quality control, stability studies | Impurity profiling, trace analysis | Rapid screening, in-process control |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
The Versatility of 3-Dimethylaminoacrolein in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 3-Dimethylaminoacrolein (DMDA) has emerged as a highly versatile and reactive C3 building block for the construction of a wide array of nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrroles. This guide provides an objective comparison of DMDA's performance against established, alternative synthetic methods, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: this compound vs. Traditional Methods
| Heterocycle Class | This compound Approach | Common Alternative Method | Key Advantages of DMDA |
| Pyrimidines | Condensation with guanidine (B92328) or urea (B33335) derivatives. | Biginelli Reaction | High yields, often quantitative, under mild conditions. |
| Pyrroles | Reaction of its vinamidinium salt with α-amino acid esters. | Paal-Knorr Synthesis | Good yields and avoids harsh acidic conditions. |
| Pyridines | Reaction with active methylene (B1212753) compounds. | Hantzsch Pyridine Synthesis | Potentially simpler one-pot procedures for certain substitution patterns. |
In-Depth Comparison: Performance and Experimental Data
Pyrimidine Synthesis: A Case for Efficiency
The synthesis of 2-aminopyrimidine (B69317) is a classic example where DMDA demonstrates significant efficacy. The reaction of DMDA with guanidine proceeds in high yield, often described as nearly quantitative.[1]
Table 1: Comparison of 2-Aminopyrimidine Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | This compound, Guanidine | Ethanol (B145695) | Reflux | 2-3 | ~95[1] |
| Alternative | 1,3-Dicarbonyl Compound, Guanidine Hydrochloride, Base | Ethanol | Reflux | 5 | 83[2] |
Pyrrole (B145914) Synthesis: A Mild Alternative
While the Paal-Knorr synthesis is a robust method for pyrrole formation, it often requires acidic conditions and can be limited by the availability of the requisite 1,4-dicarbonyl compounds. The use of a vinamidinium salt derived from DMDA offers a milder alternative with good yields. For instance, N-alkylpyrroles can be obtained in high yield from the reaction of the vinamidinium salt with glycine (B1666218) esters.[1]
Table 2: Comparison of Substituted Pyrrole Synthesis
| Method | Target Compound | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound Derivative | N-Substituted Pyrrole | Vinamidinium salt of DMDA, Glycine ester | Not specified | Not specified | Not specified | 86[1] |
| Paal-Knorr Synthesis | 2,5-Dimethyl-1-phenylpyrrole | Acetonylacetone, Aniline (B41778), HCl (cat.) | Methanol (B129727) | Reflux | 0.25 | ~52[3] |
Pyridine Synthesis: A Versatile Approach
The Hantzsch synthesis is a well-established multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. DMDA provides a versatile platform for the one-pot synthesis of substituted pyridines by reacting with various active methylene compounds.
Table 3: Comparison of Substituted Pyridine Synthesis
| Method | Target Compound | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Amino-3,5-dicyano-4-aryl-6-sulfanylpyridines | This compound, Aldehyde, Malononitrile, Thiol, MgO | Ethanol | Reflux | Not specified | Moderate to High[4] |
| Hantzsch Synthesis | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate (B1235776) (2 equiv.), Ammonium acetate | Methanol | Reflux | 0.5 | 45.9[5] |
Experimental Protocols
Synthesis of 2-Aminopyrimidine using this compound
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.05 eq)
-
Sodium ethoxide (1.05 eq)
-
Absolute ethanol
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add guanidine hydrochloride to the flask and stir the mixture for 15 minutes at room temperature.
-
To this mixture, add this compound dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-aminopyrimidine.
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials:
-
Acetonylacetone (1.0 eq)
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Methanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine acetonylacetone (2 mmol, 228 mg) and aniline (2 mmol, 186 mg).[3]
-
Add 0.5 mL of methanol and one drop of concentrated hydrochloric acid.[3]
-
Heat the mixture at reflux for 15 minutes.[3]
-
After cooling the flask in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[3]
-
Collect the solid product by vacuum filtration.[3]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for synthesizing heterocycles using this compound and a common alternative, the Paal-Knorr synthesis.
Caption: General workflow for heterocycle synthesis using this compound.
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
The versatility of this compound in synthesizing a diverse range of heterocyclic systems is a key advantage for synthetic chemists.
Caption: Diverse heterocycles synthesized from this compound.
Conclusion
This compound presents a powerful and often advantageous alternative to traditional methods for the synthesis of a variety of essential heterocyclic scaffolds. Its high reactivity, amenability to one-pot procedures, and the mild conditions often employed make it an attractive choice for streamlining synthetic routes and improving overall efficiency. While established methods like the Paal-Knorr, Biginelli, and Hantzsch syntheses remain valuable tools, the versatility and performance of DMDA warrant its consideration as a primary building block in the design and execution of modern heterocyclic chemistry, particularly in the context of drug discovery and development.
References
A Comparative Analysis of 3-Dimethylaminoacrolein Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of 3-Dimethylaminoacrolein, a versatile building block in organic synthesis, from several prominent chemical suppliers. The following data has been compiled from publicly available information to assist in making informed purchasing decisions.
Purity Comparison of this compound
The purity of this compound can vary between suppliers, which may impact experimental outcomes and product development. Below is a summary of the stated purity levels from different companies. It is important to note that a Certificate of Analysis (CoA) with lot-specific data should always be consulted for the most accurate information.
| Supplier | Stated Purity | Analysis Method |
| Sigma-Aldrich | 90% | Not specified on product page |
| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC) |
| Thermo Scientific Chemicals | 90% | Not specified on product page[1] |
| Santa Cruz Biotechnology | Not specified | Refer to Certificate of Analysis[2] |
| ChemicalBook | 99% | Not specified on product page[3] |
Note: The information in this table is based on data available on the suppliers' websites and may not reflect the purity of all available batches. For research and development purposes, it is crucial to obtain a lot-specific Certificate of Analysis.
Potential Impurities
Based on common synthesis routes for this compound, potential impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic method, this could include propynal, vinyl ethers, or dimethylformamide.[4]
-
Byproducts of the Vilsmeier-Haack Reaction: If this common synthesis route is used, related aldehydes and chlorinated species could be present.
-
Solvent Residues: Residual solvents from the reaction and purification steps may be present.
-
Polymers: this compound can be prone to polymerization, especially under improper storage conditions.
Experimental Protocols for Purity Determination
Accurate determination of purity is essential. The following are generalized protocols for the two most common analytical techniques used for this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC) for Purity Analysis
Gas chromatography is a robust method for assessing the purity of volatile compounds like this compound.
Objective: To determine the purity of this compound by separating it from volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: A polar column (e.g., DB-WAX or similar) is recommended for analyzing polar compounds like acroleins.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute
-
Hold: Maintain 240 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[5][6][7][8][9]
Objective: To accurately determine the molar purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Internal Standard Selection: Choose a high-purity internal standard that has a simple NMR spectrum with peaks that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the chosen internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow Diagrams
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Gas Chromatography (GC) workflow for purity analysis.
Caption: Quantitative NMR (qNMR) workflow for purity analysis.
References
- 1. This compound, 90% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 927-63-9 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A comparative study of activating agents for Vilsmeier reagent formation
A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation
For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of activating agent for the formation of the crucial Vilsmeier reagent from a substituted amide, typically N,N-dimethylformamide (DMF), can significantly impact reaction efficiency, work-up procedures, and overall yield. This guide provides a comparative analysis of the three most common activating agents: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂), supported by experimental data and detailed protocols.
Performance Comparison of Activating Agents
While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in a single study, a combination of qualitative assessments from the literature and specific experimental examples allows for a useful comparison. The following table summarizes the key characteristics of each activating agent.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Moderate to high | Moderate | High |
| Byproducts | Phosphoric acid and its derivatives (non-volatile) | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous) | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (gaseous) |
| Work-up | Can be complex due to the need to remove acidic, non-volatile phosphorus byproducts.[1] | Generally simpler than with POCl₃ as the primary byproducts are gaseous.[1] | Considered the cleanest, as all byproducts are gaseous, simplifying purification.[1][2] |
| Typical Yield (Indole Formylation) | Good to excellent (e.g., ~77% for indole-3-carbaldehyde) | Generally good, though quantitative comparisons are scarce. | Generally good, often preferred for its clean reaction profile.[2] |
| Handling | Corrosive liquid. | Corrosive liquid, reacts with water. | Corrosive liquid, reacts with water. |
Experimental Protocols
Detailed methodologies for the Vilsmeier-Haack formylation of indole (B1671886) using each of the three activating agents are provided below. These protocols are based on established procedures and highlight the practical differences in their application.
Protocol 1: Formylation of Indole using DMF and Phosphorus Oxychloride (POCl₃)
This is the most classic and widely reported method for the Vilsmeier-Haack reaction.
1. Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.
2. Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
3. Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is approximately 7-8.
-
The product, indole-3-carbaldehyde, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product. A reported yield for a similar procedure is 77%.
Protocol 2: Formylation of Indole using DMF and Thionyl Chloride (SOCl₂)
This method offers the advantage of gaseous byproducts, simplifying the work-up.
1. Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise to the DMF with constant stirring.
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes.
2. Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane (B109758) or 1,2-dichloroethane.
-
Add the indole solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
3. Work-up and Isolation:
-
Quench the reaction by carefully pouring it into a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Formylation of Indole using DMF and Oxalyl Chloride ((COCl)₂)
This is often considered the cleanest method due to the formation of only gaseous byproducts.
1. Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in dichloromethane dropwise with stirring.
-
Stir the mixture at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will precipitate.
2. Formylation Reaction:
-
Add a solution of indole (1 equivalent) in dichloromethane to the suspension of the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica (B1680970) gel.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for Vilsmeier reagent formation and the subsequent formylation, as well as a typical experimental workflow.
References
3-Dimethylaminoacrolein: A Superior and Safer Alternative to Propynal for Chemical Synthesis
In the realm of chemical synthesis, particularly for the construction of heterocyclic frameworks essential to pharmaceutical and materials science, the choice of reagents is paramount to ensuring reaction efficiency, safety, and reproducibility. For decades, propynal has been utilized as a three-carbon building block. However, its inherent instability and hazardous nature have driven the search for safer and more manageable alternatives. 3-Dimethylaminoacrolein (B57599) has emerged as a highly effective and advantageous substitute, offering superior stability, enhanced safety, and excellent performance in a variety of synthetic applications.
This guide provides a comprehensive comparison of this compound and propynal, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance and Safety: A Head-to-Head Comparison
The most significant advantages of this compound over propynal lie in its superior stability and dramatically improved safety profile. Propynal is a notoriously hazardous and explosive compound, making its storage and handling challenging and risky.[1][2] In contrast, this compound is a stable liquid that is not prone to spontaneous polymerization or explosion, rendering it a much safer reagent for routine laboratory use.[1]
| Feature | This compound | Propynal | References |
| Stability | Stable liquid | Unstable, prone to explosive polymerization | [1][2] |
| Toxicity | Corrosive, but considered a nontoxic precursor to malondialdehyde | Toxic, induces hepatocyte toxicity in vivo | [1][3] |
| Handling | Standard laboratory precautions for corrosive liquids | Requires special handling, use of nonglass containers, and dilution in inert solvents | [3] |
| Hazard Class | Skin Corrosion/Irritation Category 1B | Flammable, Explosive | [2] |
Synthetic Utility: Synthesis of 2-Aminopyrimidine (B69317)
A key application that highlights the superiority of this compound is the synthesis of 2-aminopyrimidine, a foundational scaffold in numerous pharmaceuticals. The reaction involves the condensation of a three-carbon electrophile with guanidine (B92328).
With this compound, the reaction with guanidine proceeds smoothly to furnish 2-aminopyrimidine in near-quantitative yield.[1] This high efficiency, coupled with the safety of the starting material, makes it the preferred method for the synthesis of this important heterocycle.
While propynal can also be used to synthesize 2-aminopyrimidine, the reaction conditions are often more stringent, and the hazardous nature of propynal presents significant practical challenges. A patented method describes the condensation of propynal with guanidine under acidic conditions, but does not provide specific yield data in the available abstract.[4] Another patent details the synthesis of 2-aminopyrimidine from an "addition aldehyde oil," a derivative of this compound, reacting with guanidine nitrate (B79036) under pressure at 80-90 °C to achieve good yields.[4]
| Reagent | Reaction Conditions | Yield of 2-Aminopyrimidine | References |
| This compound | Reaction with guanidine | Almost quantitative | [1] |
| "Addition aldehyde oil" (from 3-DMA) | Guanidine nitrate, sodium methoxide (B1231860), 80-90 °C, 0.20–0.25MPa | Good (specific % not stated) | [4] |
| Propynal | Guanidine, acidic conditions | Not specified | [4] |
Experimental Protocols
Synthesis of 2-Aminopyrimidine using this compound
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide
-
Ethanol
Procedure:
-
Dissolve guanidine hydrochloride in ethanol, followed by the addition of an equimolar amount of sodium methoxide to generate free guanidine.
-
To the resulting solution, add one equivalent of this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-aminopyrimidine.
Note: This is a generalized procedure based on the principles of pyrimidine (B1678525) synthesis. The reaction is reported to be "almost quantitative"[1].
Representative Synthesis of 2-Aminopyrimidine using a this compound derivative ("Addition Aldehyde Oil")
Materials:
-
"Addition aldehyde oil"-methanol solution (derived from the reaction of DMF, phosphorus trichloride, and acetal)
-
Guanidinium (B1211019) nitrate
-
Sodium methoxide
Procedure:
-
In a dry reactor, charge sodium methoxide, guanidinium nitrate, and the "addition aldehyde oil"-methanol solution.
-
Seal the reactor and allow the internal pressure to rise to 0.20–0.25 MPa.
-
Maintain the reaction temperature at 80–90 °C for 2.5–3.0 hours.
-
After the reaction is complete, cool the reactor and process the mixture to isolate the 2-aminopyrimidine product.
This protocol is adapted from a patent and describes the synthesis on an industrial scale.[4]
Logical Workflow for Reagent Selection
The decision-making process for selecting between this compound and propynal can be visualized as a straightforward workflow.
Caption: A logical workflow for choosing between this compound and propynal.
Signaling Pathway Analogy: The Path to Safer Synthesis
The choice of reagent can be analogized to a signaling pathway, where the initial signal (the need for a C3 synthon) can proceed down a hazardous or a safe route.
Caption: Analogy of synthesis pathways: Propynal vs. This compound.
Conclusion
The evidence strongly supports the use of this compound as a superior alternative to propynal in chemical synthesis. Its enhanced stability, significantly improved safety profile, and high reactivity make it the reagent of choice for constructing heterocyclic systems and other complex organic molecules. While propynal may have historical precedence, the practical and safety advantages offered by this compound are undeniable, aligning with the principles of green and sustainable chemistry. For researchers and drug development professionals, embracing this compound can lead to safer, more efficient, and more reliable synthetic outcomes.
References
A Spectroscopic Comparison of 3-Dimethylaminoacrolein and Its Transformation Products
This guide provides a detailed spectroscopic comparison of 3-Dimethylaminoacrolein and its derivatives for researchers, scientists, and professionals in drug development. We will explore the characteristic spectral features of the parent molecule and its products from common synthetic transformations, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its reaction products. This data is essential for monitoring reaction progress and verifying the identity of synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound Name | Structure | N(CH₃)₂ | =CH-N | =CH-CHO | CHO | Other Protons |
| This compound | (CH₃)₂NCH=CHCHO | ~2.9-3.1 (s, 6H) | ~7.1-7.3 (d) | ~5.1-5.3 (dd) | ~9.2-9.4 (d) | |
| 2-Aminopyrimidine | - | - | - | - | ~6.6 (t, 1H, H5), ~8.3 (d, 2H, H4, H6), ~6.8 (br s, 2H, NH₂) | |
| 1,3-Bis(dimethylamino)trimethinium Salt | [(CH₃)₂NCH=CHCH=N(CH₃)₂]⁺ | ~3.0-3.3 (s, 12H) | ~7.2-7.5 (t, 1H) | ~5.2-5.5 (d, 2H) | - | |
| 2-(Dimethylaminomethylene)malononitrile | (CH₃)₂NCH=C(CN)₂ | ~3.2-3.4 (s, 6H) | ~7.0-7.2 (s, 1H) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound Name | N(CH₃)₂ | =CH-N | =CH-CHO | C=O | Other Carbons |
| This compound | ~37.0, ~45.0 | ~155.0 | ~98.0 | ~190.0 | |
| 2-Aminopyrimidine | - | - | - | - | ~110.0 (C5), ~158.0 (C4, C6), ~163.0 (C2) |
| 1,3-Bis(dimethylamino)trimethinium Salt | ~38.0, ~46.0 | ~156.0 | ~95.0 | - | |
| 2-(Dimethylaminomethylene)malononitrile | ~37.5, ~45.5 | ~158.0 | - | - | ~75.0 (C(CN)₂), ~118.0 (CN) |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch | C=C Stretch | C≡N Stretch | Other Key Bands |
| This compound | - | ~1650-1670 | ~1600-1620 | - | ~1100-1300 (C-N stretch) |
| 2-Aminopyrimidine | ~3100-3500 | - | ~1550-1600 | - | ~1400-1500 (ring modes) |
| 1,3-Bis(dimethylamino)trimethinium Salt | - | - | ~1550-1600 | - | ~1000-1200 (C-N stretch) |
| 2-(Dimethylaminomethylene)malononitrile | - | - | ~1580-1600 | ~2200-2220 | ~1300-1400 (C-N stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two KBr plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (KBr plates or ATR crystal).
-
Sample Spectrum: Record the spectrum of the prepared sample.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic transformations of this compound and a typical workflow for spectroscopic analysis.
Caption: Synthetic routes from this compound to its key reaction products.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds.
Assessing the Genotoxicity of 3-Dimethylaminoacrolein Compared to Malondialdehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of 3-Dimethylaminoacrolein (3-DMA) and its well-studied structural analog, Malondialdehyde (MDA). While MDA is a known genotoxic agent, data on the genotoxicity of 3-DMA, a stable precursor, is notably limited in publicly available literature. This guide summarizes the existing knowledge on both compounds, presents detailed experimental protocols for key genotoxicity assays, and utilizes visualizations to illustrate relevant pathways and workflows.
Executive Summary
Data Presentation: A Comparative Overview
Due to the lack of quantitative genotoxicity data for this compound in the public domain, a direct numerical comparison with Malondialdehyde is not currently possible. The following table summarizes the available qualitative information for 3-DMA and the established quantitative data for MDA.
| Parameter | This compound (3-DMA) | Malondialdehyde (MDA) |
| General Toxicity | Described as a comparably nontoxic precursor to MDA[1][2]. | Known to be cytotoxic and genotoxic. |
| Mutagenicity (Ames Test) | No data found. | Mutagenic in various bacterial strains. |
| DNA Strand Breaks (Comet Assay) | No data found. | Induces DNA strand breaks. |
| Chromosomal Damage (Micronucleus Test) | No data found. | Induces micronuclei formation. |
| Mechanism of Genotoxicity | Presumed to act as a precursor to MDA. | Forms DNA adducts, primarily M1dG, leading to mutations. |
Signaling Pathway: MDA-Induced DNA Damage and Repair
The following diagram illustrates the generally accepted pathway of MDA-induced genotoxicity, which involves the formation of DNA adducts and the subsequent cellular response.
Caption: Pathway of MDA-induced genotoxicity.
Experimental Protocols
To rigorously assess and compare the genotoxicity of 3-DMA and MDA, standardized experimental protocols are essential. The following sections detail the methodologies for three key in vitro genotoxicity assays.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[3][4][5].
Objective: To determine if a test substance can induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (3-DMA or MDA) and control substances (negative and positive controls).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[6][7].
Objective: To quantify DNA strand breaks in cells exposed to a test substance.
Methodology:
-
Cell Treatment: Eukaryotic cells are treated with various concentrations of the test substance (3-DMA or MDA) and controls.
-
Cell Embedding: The treated cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. Image analysis software is used to quantify the extent of DNA damage.
In Vitro Micronucleus Test
The micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance[8][9][10][11].
Objective: To determine if a test substance induces the formation of micronuclei in cultured mammalian cells.
Methodology:
-
Cell Treatment: Mammalian cells are exposed to various concentrations of the test substance (3-DMA or MDA) and controls.
-
Cytokinesis Block: Cytochalasin B is often added to the cell culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is determined by microscopic examination.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates genotoxic potential.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the genotoxicity of a test compound using the in vitro assays described above.
Caption: Workflow for in vitro genotoxicity assessment.
Conclusion and Future Directions
While Malondialdehyde is a confirmed genotoxic agent with a well-characterized mechanism of action, the genotoxicity of this compound remains largely uninvestigated. The assertion that 3-DMA is a "comparably nontoxic precursor" requires empirical validation through standardized genotoxicity assays. The experimental protocols and workflow outlined in this guide provide a clear roadmap for conducting such an assessment.
Future research should prioritize conducting Ames, comet, and micronucleus assays on this compound to generate the quantitative data necessary for a direct and meaningful comparison with Malondialdehyde. This will be crucial for a comprehensive understanding of the potential risks associated with 3-DMA and for making informed decisions in the fields of drug development and chemical safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 692-32-0 [smolecule.com]
- 3. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Comet Assay Kit (3-Well Slides) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. iivs.org [iivs.org]
- 10. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Benchmarking Pyrimidine Synthesis: A Comparative Guide to the Efficacy of 3-Dimethylaminoacrolein and Traditional Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine (B1678525) scaffolds is a critical endeavor. This guide provides an objective comparison of pyrimidine synthesis utilizing 3-dimethylaminoacrolein (B57599) against two established alternatives: the Biginelli and Pinner reactions. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to inform methodological choices in the pursuit of novel therapeutic agents.
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several blockbuster drugs. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic motif is of paramount importance. This guide benchmarks the yield and procedural characteristics of pyrimidine synthesis starting from this compound against the well-established Biginelli and Pinner reactions.
Comparative Analysis of Yields
The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes representative yields for the synthesis of pyrimidines using this compound, the Biginelli reaction, and the Pinner synthesis. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Synthesis Method | Reactants | Product | Yield (%) |
| This compound | This compound, Guanidine (B92328) | 2-Aminopyrimidine | Nearly 100%[1] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea (B33335) | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | >85% |
| Biginelli Reaction | 2-Chlorobenzaldehyde, Ethyl Acetoacetate, 1-(5-methylisoxazol-3-yl)-3-phenyl thiourea (B124793) | Isoxazolyl-dihydropyrimidine-thione carboxylates | 80-90% |
| Pinner Synthesis | β-bromo-α,β-unsaturated ketones, Benzamidine/Acetamidine (B91507) | Fused Pyrimidines | Fair |
| Pinner-like Synthesis | Amidines, Malononitrile dimer | 6-Aminopyrimidine derivatives | 70-89%[2] |
Experimental Workflows
Visualizing the procedural steps of each synthetic method can aid in understanding their relative complexity and requirements. The following diagrams, generated using the DOT language, depict the experimental workflows for pyrimidine synthesis via this compound, the Biginelli reaction, and the Pinner synthesis.
Caption: Experimental workflow for pyrimidine synthesis using this compound.
Caption: Experimental workflow for the Biginelli reaction.
Caption: Experimental workflow for the Pinner synthesis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for each of the discussed pyrimidine synthesis methods, based on procedures reported in the literature.
Synthesis of 2-Aminopyrimidine from this compound
This protocol is based on the reaction of this compound with guanidine, which is reported to proceed with near-quantitative yield.[1]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (solvent)
Procedure:
-
In a reaction vessel, dissolve guanidine hydrochloride in methanol.
-
Add a solution of sodium methoxide in methanol to the guanidine solution to generate free guanidine.
-
To this mixture, add this compound dropwise with stirring.
-
The reaction mixture is then heated under reflux for a specified period (typically monitored by TLC for completion).
-
After completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., cold water or diethyl ether) to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-aminopyrimidine.
Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes a general procedure for the one-pot, three-component Biginelli reaction.
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Add ethanol as the solvent to dissolve the reactants.
-
Add a catalytic amount of the acid to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours (reaction progress is monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and then often placed in an ice bath to induce crystallization of the product.
-
The precipitated solid is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure dihydropyrimidinone.
Pinner Synthesis of Substituted Pyrimidines
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. While high-yield examples are less commonly reported than for the Biginelli reaction, it remains a valuable method for accessing certain substitution patterns.
Materials:
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
An amidine hydrochloride (e.g., acetamidine hydrochloride)
-
A base (e.g., sodium ethoxide) or acid catalyst
-
An appropriate solvent (e.g., ethanol)
Procedure:
-
In a reaction flask, the 1,3-dicarbonyl compound and the amidine hydrochloride are dissolved in a suitable solvent like ethanol.
-
A base, such as sodium ethoxide, is added to the mixture to neutralize the hydrochloride and facilitate the condensation. Alternatively, the reaction can be catalyzed by an acid.
-
The mixture is then heated under reflux for a period determined by monitoring the reaction's progress via TLC.
-
After the reaction is complete, the solvent is evaporated.
-
The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed in vacuo.
-
The resulting crude product is purified by either recrystallization or column chromatography to yield the substituted pyrimidine.
Conclusion
References
Comparative Reactivity of 3-Dimethylaminoacrolein with Diverse CH-Acidic Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key synthons is paramount. This guide provides a comparative analysis of the reactivity of 3-dimethylaminoacrolein (B57599), a versatile building block, with a selection of common CH-acidic compounds: malononitrile (B47326), nitromethane (B149229), and ethyl cyanoacetate. The information presented herein is curated from experimental data to facilitate informed decisions in synthetic design.
This compound is an attractive reagent due to its dual functionality, possessing both an enamine and an aldehyde moiety. This unique structure allows it to participate in a variety of transformations, most notably Knoevenagel-type condensation reactions with compounds containing an active methylene (B1212753) group. The electron-donating dimethylamino group enhances the nucleophilicity of the β-carbon while the aldehyde provides a reactive electrophilic site, leading to the formation of functionalized unsaturated systems.
Comparative Reactivity Analysis
The reactivity of CH-acidic compounds in Knoevenagel-type condensations is largely governed by the acidity of the α-protons, which in turn is dictated by the nature of the electron-withdrawing groups flanking the methylene group. A higher acidity facilitates the formation of the requisite carbanion intermediate, generally leading to a more facile reaction.
Based on the pKa values of the parent compounds, the general order of acidity for the selected CH-acidic compounds is:
Malononitrile (pKa ≈ 11) > Ethyl Cyanoacetate (pKa ≈ 13) > Nitromethane (pKa ≈ 10.2, but slower to deprotonate)
While nitromethane is technically more acidic than malononitrile, its deprotonation is often kinetically slower. This factor, combined with the high stability of the dicyanomethanide anion, typically renders malononitrile as one of the most reactive CH-acidic compounds in Knoevenagel condensations.
The reaction of this compound with these compounds proceeds via a nucleophilic addition of the carbanion to the aldehyde, followed by elimination of water and dimethylamine (B145610) to yield a substituted butadiene derivative.
Quantitative Data Summary
The following table summarizes representative experimental data for the reaction of this compound with malononitrile and ethyl cyanoacetate. It is important to note that a direct comparative study under identical reaction conditions for all three compounds was not found in the surveyed literature. The data presented is compiled from various sources and should be interpreted as indicative of the general reactivity.
| CH-Acidic Compound | Product Type | Typical Catalyst/Conditions | Representative Yield | Reference Notes |
| Malononitrile | 1,1-Dicyano-4-(dimethylamino)-1,3-butadiene | Piperidine, Ethanol, Reflux | High | The reaction is generally high-yielding, forming a stable conjugated diene. This product can be a versatile intermediate for subsequent cyclization reactions to form various heterocyclic systems.[1] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-5-(dimethylamino)-2,4-pentadienoate | Base (e.g., NaOEt), Ethanol | Moderate to High | This reaction is a key step in the synthesis of precursors for compounds like 2-chloronicotinic acid. The reactivity is generally good, though may require slightly stronger basic conditions than malononitrile.[1] |
| Nitromethane | 1-(Dimethylamino)-4-nitro-1,3-butadiene | Basic conditions (e.g., NaOH or phase transfer catalyst) | Variable | Data for this specific reaction is limited in the available literature. Based on general reactivity principles, the reaction is feasible but may require careful optimization of conditions to achieve good yields. |
Experimental Protocols
Below is a general experimental protocol for the Knoevenagel-type condensation of this compound with a CH-acidic compound. This protocol is a representative example and may require optimization for specific substrates and desired outcomes.
General Procedure for the Reaction of this compound with a CH-Acidic Compound:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the CH-acidic compound (1.0 eq.), this compound (1.0 eq.), and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of reactant).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.
Reaction Pathway and Workflow
The following diagrams illustrate the general signaling pathway for the Knoevenagel-type condensation and a typical experimental workflow.
Caption: General reaction pathway of this compound with CH-acidic compounds.
Caption: A typical experimental workflow for the condensation reaction.
References
Safety Operating Guide
Proper Disposal of 3-Dimethylaminoacrolein: A Guide for Laboratory Professionals
Effective management and disposal of 3-Dimethylaminoacrolein are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. This compound is a corrosive liquid that can cause severe skin burns and eye damage, and it is classified as a hazardous material for transport.[1][2] Adherence to these protocols is imperative to minimize risks and comply with regulations.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its associated hazards. This chemical is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled, causing irritation to the respiratory system.[1]
Key Potential Hazards:
-
Irritant: May cause respiratory irritation.[1]
-
Reactive: Incompatible with strong oxidizing agents and strong acids.[1]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Protective Clothing | Laboratory coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a legal requirement and a critical aspect of laboratory safety. Do not discharge into drains or the environment.[1][3] All waste must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][4]
1. Waste Segregation and Collection:
-
Unused or Excess this compound: Collect in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Reaction Mixtures: Any reaction mixture containing this compound must be collected in a separate, compatible, and labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this chemical in a designated aqueous hazardous waste container.
-
Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container.[5]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Closure: Keep waste containers tightly closed except when adding waste.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[1]
3. Spill Management:
-
Small Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1] Collect the absorbent material into a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 3-(Dimethylamino)acrolein | 927-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Dimethylaminoacrolein
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical plans for handling 3-Dimethylaminoacrolein (CAS No. 927-63-9). Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a corrosive liquid classified as hazardous.[1] It is known to cause severe skin burns and serious eye damage.[1][2][3][4] Vapors may also cause respiratory irritation.[1] Before handling, a thorough risk assessment must be conducted, considering the quantities used, the nature of the experiment, and potential for exposure.
Primary Hazards:
-
Skin Corrosion: Category 1 - Causes severe burns.[1]
-
Eye Damage: Category 1 - Causes serious eye damage.[1]
-
Respiratory Irritation: May cause irritation to the respiratory system.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent contact and exposure. The following table summarizes the required equipment.
| Body Area | Required PPE | Standards & Specifications |
| Eyes/Face | Chemical safety goggles AND a full faceshield. | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A faceshield is required when pouring or splashes are likely.[5] |
| Skin/Body | Chemical-resistant gloves (double-gloving recommended). Chemical protective apron or lab coat with long sleeves. | Nitrile gloves are acceptable for single-use; latex gloves are not recommended.[5] Clothing should be impervious to chemicals.[5][6] |
| Respiratory | Use only in a certified chemical fume hood. For spills or ventilation failure, an air-purifying respirator with an organic vapor cartridge is necessary. | A type ABEK (EN14387) respirator filter is recommended. For high concentrations, a self-contained breathing apparatus (SCBA) may be required.[6] |
| Feet | Closed-toe, chemical-resistant shoes. | Footwear must be made of impervious material; cloth or leather shoes are not suitable.[5] |
Operational Plan: Handling Protocol
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are immediately accessible.[1]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
Don all required PPE as specified in the table above.
-
-
Aliquotting and Use:
-
Post-Procedure:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Collection:
-
Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Collect contaminated solids (e.g., gloves, absorbent pads) in a separate, clearly labeled solid hazardous waste container.
-
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Dispose of contents/container to an approved waste disposal plant.[1][2]
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-(Dimethylamino)acrolein | 927-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 927-63-9 - iChemical [ichemical.com]
- 5. cdc.gov [cdc.gov]
- 6. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
